molecular formula C12H11NO2 B1307025 2,6-Dimethylquinoline-3-carboxylic acid CAS No. 610261-45-5

2,6-Dimethylquinoline-3-carboxylic acid

Cat. No.: B1307025
CAS No.: 610261-45-5
M. Wt: 201.22 g/mol
InChI Key: HCAIPPMINDHAHV-UHFFFAOYSA-N
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Description

2,6-Dimethylquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >30.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-7-3-4-11-9(5-7)6-10(12(14)15)8(2)13-11/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAIPPMINDHAHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390266
Record name 2,6-Dimethylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809536
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

610261-45-5
Record name 2,6-Dimethylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Structure Elucidation of 2,6-Dimethylquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical data involved in the structural elucidation of 2,6-dimethylquinoline-3-carboxylic acid (C₁₂H₁₁NO₂). The document outlines a probable synthetic route based on established chemical principles and presents a detailed analysis of expected spectroscopic data. This guide serves as a practical framework for researchers engaged in the synthesis and characterization of quinoline-based heterocyclic compounds, which are significant scaffolds in medicinal chemistry. All data presented herein, while based on established principles and data from analogous structures, should be considered illustrative for procedural guidance.

Introduction

Quinoline and its derivatives are a cornerstone in pharmaceutical sciences, exhibiting a wide range of biological activities. The precise substitution pattern on the quinoline ring is critical to its pharmacological profile. Therefore, unambiguous structure determination is a crucial step in the development of new chemical entities. This guide focuses on this compound, a specific derivative whose structural confirmation relies on a synergistic application of synthesis and modern spectroscopic techniques.

Compound Profile:

Property Value
IUPAC Name This compound
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol [1]
CAS Number 610261-45-5[2]

| InChI Key | HCAIPPMINDHAHV-UHFFFAOYSA-N[2] |

Synthesis Pathway

The synthesis of quinoline-3-carboxylic acid derivatives is commonly achieved through methods like the Gould-Jacobs reaction. The proposed pathway for this compound involves the reaction of a substituted aniline with a diethyl acylmalonate, followed by cyclization and saponification.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification & Acidification A p-Toluidine C Intermediate Adduct A->C + B (Heat) B Diethyl (1-ethoxyethylidene)propanedioate D Ethyl 2,6-dimethyl-4-oxo-1,4- dihydroquinoline-3-carboxylate C->D High Temp. (e.g., Dowtherm A) E This compound D->E 1. NaOH (aq), Heat 2. HCl (aq)

Caption: Proposed Gould-Jacobs synthesis pathway.
Experimental Protocol: Synthesis

  • Step 1: Condensation: A mixture of p-toluidine (1.0 eq) and diethyl (1-ethoxyethylidene)propanedioate (1.05 eq) is heated at 100-120 °C for 2 hours. The ethanol byproduct is removed by distillation.

  • Step 2: Thermal Cyclization: The resulting intermediate adduct is added dropwise to a pre-heated high-boiling point solvent, such as Dowtherm A, at 240-250 °C. The mixture is maintained at this temperature for 30 minutes to facilitate cyclization. After cooling, the reaction mixture is diluted with an inert solvent (e.g., hexane) to precipitate the product. The solid is filtered and washed to yield the ethyl ester.

  • Step 3: Saponification and Acidification: The crude ethyl ester is suspended in a 10% aqueous sodium hydroxide solution and heated to reflux for 3-4 hours until the solid dissolves. The solution is then cooled to room temperature and filtered. The filtrate is acidified to pH 3-4 with concentrated hydrochloric acid, leading to the precipitation of the final product, this compound. The precipitate is filtered, washed with cold water, and dried under vacuum.

Structure Elucidation Workflow

The confirmation of the synthesized product's structure is achieved through a systematic workflow employing multiple spectroscopic techniques. Each technique provides unique and complementary information.

G Start Synthesized Product MS Mass Spectrometry (MS) - Determine Molecular Weight - Confirm Molecular Formula Start->MS IR Infrared (IR) Spectroscopy - Identify Key Functional Groups (C=O, O-H, C=N, C=C) Start->IR NMR1H ¹H NMR Spectroscopy - Proton Environment - Splitting Patterns - Integration Start->NMR1H NMR13C ¹³C NMR Spectroscopy - Number of Unique Carbons - Chemical Shifts (sp², sp³) - DEPT-135 for C, CH, CH₂ Start->NMR13C Conclusion Structure Confirmed: 2,6-Dimethylquinoline-3- carboxylic acid MS->Conclusion IR->Conclusion NMR1H->Conclusion NMR13C->Conclusion

Caption: Workflow for spectroscopic structure elucidation.

Spectroscopic Data & Interpretation

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and is crucial for determining the molecular formula of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further validating the elemental composition.

Experimental Protocol: LC-MS

  • System: Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

  • Ionization Mode: Positive (ESI+) and Negative (ESI-) modes are run to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻.

Expected Mass Spectrometry Data:

Ion Adduct Calculated m/z Observed m/z
[M+H]⁺ 202.0863 ~202.1
[M+Na]⁺ 224.0682 ~224.1
[M-H]⁻ 200.0717 ~200.1

(Calculated m/z values are based on PubChem predictions)[3]

Interpretation: The observation of a protonated molecular ion at m/z ≈ 202.1 in positive mode and a deprotonated ion at m/z ≈ 200.1 in negative mode would strongly support the molecular weight of 201.22 g/mol .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of a carboxylic acid is highly characteristic.

Experimental Protocol: FTIR-ATR

  • Instrument: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Scan Range: 4000-400 cm⁻¹.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Intensity Vibration Functional Group
2500-3300 Broad O-H Stretch Carboxylic Acid O-H
~1710 Strong, Sharp C=O Stretch Carboxylic Acid C=O
~1600 & ~1470 Medium C=C/C=N Stretch Quinoline Ring
~1300 Medium C-O Stretch Carboxylic Acid C-O

| 2900-3000 | Weak | C-H Stretch | Methyl & Aromatic C-H |

Interpretation: The most telling feature is the extremely broad O-H stretch from 2500-3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer.[4] This, combined with the strong carbonyl (C=O) absorption around 1710 cm⁻¹, provides definitive evidence for the carboxylic acid group.[4] The absorptions in the 1600-1450 cm⁻¹ region confirm the presence of the aromatic quinoline ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the carboxylic acid proton.

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Experiments: ¹H NMR, ¹³C NMR, and DEPT-135 are essential. 2D experiments like COSY and HSQC can be used for further confirmation.

Expected ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~13.0 br s 1H -COOH
~8.8 s 1H H4
~8.0 d 1H H8
~7.8 s 1H H5
~7.6 d 1H H7
~2.7 s 3H C2-CH₃
~2.5 s 3H C6-CH₃

(Note: Chemical shifts are predictive and may vary. 's' = singlet, 'd' = doublet, 'br s' = broad singlet)

Expected ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm) Carbon Type (DEPT-135) Assignment
~168 C C=O
~155 C C2
~148 C C8a
~145 CH C4
~138 C C6
~134 CH C5
~129 CH C7
~128 C C4a
~126 CH C8
~125 C C3
~24 CH₃ C2-CH₃

| ~21 | CH₃ | C6-CH₃ |

Interpretation:

  • ¹H NMR: The spectrum is expected to show five distinct aromatic/vinylic protons and two methyl singlets. The downfield singlet around 8.8 ppm is characteristic of the H4 proton, which is deshielded by the adjacent nitrogen and carboxylic acid. A very broad singlet far downfield (~13 ppm) is definitive for the acidic carboxylic proton. The two methyl groups at C2 and C6 will appear as sharp singlets, likely at different chemical shifts.

  • ¹³C NMR: The spectrum should show all 12 unique carbons. The carbonyl carbon of the acid will be significantly downfield (~168 ppm). The DEPT-135 experiment would confirm the presence of four CH carbons, two CH₃ carbons, and six quaternary (C) carbons (including the C=O). This count precisely matches the proposed structure.

Conclusion

The collective data from mass spectrometry, IR spectroscopy, and both ¹H and ¹³C NMR spectroscopy provides a consistent and unambiguous confirmation of the structure of this compound. The molecular formula is established by MS, key functional groups are identified by IR, and the precise arrangement of atoms in the molecular framework is determined by NMR. This systematic approach is fundamental in synthetic and medicinal chemistry for the reliable characterization of novel compounds.

References

An In-depth Technical Guide on the Physicochemical Properties of 2,6-Dimethylquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylquinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinoline class of molecules. Quinoline and its derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active compounds. Understanding the physicochemical properties of this specific derivative is crucial for predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This technical guide provides a comprehensive overview of the available and predicted physicochemical data for this compound, along with detailed experimental protocols for their determination.

Molecular Structure and Identifiers

  • IUPAC Name: this compound

  • CAS Number: 610261-45-5[1]

  • Molecular Formula: C₁₂H₁₁NO₂[2]

  • Molecular Weight: 201.22 g/mol [2]

  • Canonical SMILES: CC1=CC2=C(C=C1)N=C(C=C2)C(=O)O

  • InChI Key: HCAIPPMINDHAHV-UHFFFAOYSA-N[1]

Physicochemical Properties

Due to the limited availability of experimentally determined data for this compound, the following table includes computationally predicted values. These predictions are valuable for initial assessments but should be confirmed by experimental validation.

PropertyPredicted ValueData Source
Melting Point Not available-
Boiling Point Not available-
pKa Not available-
Aqueous Solubility Not available-
logP (XlogP3) 2.5PubChem[3]

Note: The lack of experimental data highlights a research gap for this particular compound. The provided logP value is a computational prediction and serves as an estimate of its lipophilicity.

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted for the determination of the key physicochemical properties of this compound.

Melting Point Determination[5][6][7][8][9]

The melting point of a solid crystalline substance is a critical indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of dry, finely powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.

pKa Determination by Potentiometric Titration[10][11][12][13][14]

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid, it is a critical parameter influencing its ionization state at different pH values, which in turn affects its solubility, absorption, and interaction with biological targets.

Apparatus:

  • Potentiometer with a pH electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Co-solvent (e.g., methanol or DMSO) for sparingly soluble compounds

Procedure:

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent. For compounds with low aqueous solubility, a co-solvent system (e.g., methanol-water mixture) is used.

  • Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution. The burette is filled with the standardized strong base solution.

  • Titration: The base is added in small, precise increments while the solution is continuously stirred. The pH of the solution is recorded after each addition.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is the point of steepest slope on the curve. The pKa is determined from the pH at the half-equivalence point. For titrations in co-solvent systems, extrapolation methods may be required to estimate the aqueous pKa.

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent (e.g., water/co-solvent) weigh->dissolve setup Setup Titration Apparatus dissolve->setup titrate Titrate with Standard Base setup->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot find_ep Determine Equivalence Point plot->find_ep calc_pka Calculate pKa at Half-Equivalence Point find_ep->calc_pka result pKa Value calc_pka->result Final pKa Value

Workflow for pKa determination.
logP Determination by Shake-Flask Method[15][16][17][18][19]

The partition coefficient (logP) is a measure of the differential solubility of a compound in a biphasic system, typically n-octanol and water. It is a key indicator of a molecule's lipophilicity and its ability to cross biological membranes.

Apparatus:

  • Separatory funnel or vials

  • Mechanical shaker

  • Centrifuge (optional)

  • Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer or HPLC)

  • n-Octanol (pre-saturated with water)

  • Water or buffer (pre-saturated with n-octanol)

Procedure:

  • System Preparation: Equal volumes of water-saturated n-octanol and n-octanol-saturated water (or a suitable buffer, e.g., PBS pH 7.4) are prepared.

  • Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then combined in a separatory funnel or vial and shaken vigorously for a set period to allow for equilibrium to be reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to aid separation.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Aqueous Solubility Determination[20][21][22][23][24]

Aqueous solubility is a fundamental property that affects the absorption and bioavailability of a drug candidate.

Apparatus:

  • Vials with screw caps

  • Shaker or rotator

  • Filtration device (e.g., syringe filters)

  • Analytical instrument for concentration determination (e.g., HPLC-UV)

  • Buffer solutions of various pH values

Procedure:

  • Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of an aqueous buffer of a specific pH.

  • Equilibration: The vials are sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Processing: The resulting suspension is filtered to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a calibrated analytical method.

  • Data Reporting: The solubility is reported in units such as mg/mL or µg/mL at the specified pH and temperature. This process can be repeated at different pH values to generate a pH-solubility profile.

Synthesis

A plausible synthetic route to this compound can be adapted from general methods for the synthesis of quinoline-3-carboxylic acids. One common approach is the Friedländer annulation or a variation thereof.

A potential synthesis could involve the condensation of 2-amino-5-methylacetophenone with a pyruvate derivative, followed by cyclization and subsequent oxidation or hydrolysis to yield the desired carboxylic acid. Another approach could be the reaction of a substituted aniline with an appropriate three-carbon synthon. For instance, a substituted o-nitrobenzaldehyde can undergo reductive cyclization with an ethyl 3,3-dialkoxypropanoate in the presence of a reducing agent like tin(II) chloride to form the corresponding quinoline-3-carboxylic acid ester, which can then be hydrolyzed to the carboxylic acid.[4]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps reactant1 2-Amino-5-methyl- acetophenone condensation Condensation & Cyclization (e.g., Friedländer Annulation) reactant1->condensation reactant2 Pyruvate Derivative reactant2->condensation hydrolysis Hydrolysis condensation->hydrolysis product 2,6-Dimethylquinoline-3- carboxylic Acid hydrolysis->product

Plausible synthesis workflow.

Biological Activity

While specific biological activities for this compound are not extensively documented in the available literature, quinoline-3-carboxylic acid derivatives, in general, have been investigated for a variety of pharmacological effects. These include potential as inhibitors of protein kinase CK2 and as antiproliferative agents.[5][6] Further research is required to elucidate the specific biological profile of the 2,6-dimethyl substituted analog.

Conclusion

This technical guide has summarized the known and predicted physicochemical properties of this compound and provided detailed, adaptable experimental protocols for their determination. The presented information serves as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating further investigation into the potential of this and related quinoline derivatives. The clear lack of experimental data for this compound underscores the need for future laboratory studies to validate the computational predictions and to fully characterize its physicochemical profile.

References

An In-depth Technical Guide to 2,6-Dimethylquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Core Identifiers and Physicochemical Properties

2,6-Dimethylquinoline-3-carboxylic acid is a solid chemical compound with the CAS number 610261-45-5.[1] It is typically available with a purity of around 95%.[1][2] The following tables summarize the key identifiers and predicted physicochemical properties for this molecule.

Identifier TypeValueReference
CAS Number 610261-45-5[1]
Molecular Formula C₁₂H₁₁NO₂[3][4]
Molecular Weight 201.22 g/mol [4]
InChI 1S/C12H11NO2/c1-7-3-4-11-9(5-7)6-10(12(14)15)8(2)13-11/h3-6H,1-2H3,(H,14,15)[1][2][3][4]
InChIKey HCAIPPMINDHAHV-UHFFFAOYSA-N[1][2][3]
SMILES CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)O[3]
PropertyValueNotes
Physical Form Solid[1][2]
Purity 95%[1][2]
XlogP (Predicted) 2.5A measure of lipophilicity.[3]
Storage Temperature Ambient[1][2]

Predicted Mass Spectrometry Data

Predicted collision cross-section (CCS) values provide insights into the molecule's size and shape in the gas phase, which is valuable for analytical characterization.

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 202.08626141.5
[M+Na]⁺ 224.06820151.5
[M-H]⁻ 200.07170144.2
[M+NH₄]⁺ 219.11280160.3
[M+K]⁺ 240.04214148.0
[M+H-H₂O]⁺ 184.07624135.3
[M+HCOO]⁻ 246.07718161.8
[M+CH₃COO]⁻ 260.09283185.4
[M+Na-2H]⁻ 222.05365147.8
[M]⁺ 201.07843142.7
[M]⁻ 201.07953142.7
Data from PubChemLite, calculated using CCSbase.[3]

Safety Information

Based on available data, this compound is classified with the GHS07 pictogram, indicating that it can be a skin and eye irritant and may cause respiratory irritation.[1][2]

  • Signal Word: Warning[1][2]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][2]

  • Precautionary Codes: P261, P271, P280[1][2]

Experimental Protocols

A detailed and validated experimental protocol for the synthesis of this compound is not available in the public domain literature. However, a general and widely used method for the synthesis of quinoline-3-carboxylic acid derivatives is the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group (such as an α-methylene ketone or ester).

Another common approach is the Doebner-von Miller reaction, which involves the reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of an acid catalyst. Modifications of these classical methods are often employed to improve yields and introduce diverse substitutions on the quinoline ring.

The synthesis of various quinoline-3-carboxylic acids has been reported as part of studies on protein kinase CK2 inhibitors, though a specific protocol for the 2,6-dimethyl derivative is not provided.[5][6] A convenient synthesis for 1,2-dihydroquinoline-3-carboxylic acid derivatives has also been described, which involves a magnesium amide-induced sequential conjugate addition–aldol type condensation.[7]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of quinoline-3-carboxylic acids, which could be adapted for the synthesis of this compound.

G cluster_synthesis General Synthesis of Quinoline-3-Carboxylic Acids start Starting Materials (e.g., Substituted 2-Aminoacetophenone and α-Ketoester) reaction Condensation Reaction (e.g., Friedländer Annulation) start->reaction hydrolysis Ester Hydrolysis reaction->hydrolysis workup Work-up and Purification (e.g., Extraction, Crystallization, Chromatography) hydrolysis->workup product Final Product (this compound) workup->product

Caption: A generalized workflow for the synthesis of quinoline-3-carboxylic acids.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any signaling pathways. While quinoline derivatives, in general, are known to exhibit a wide range of biological activities, including potential as inhibitors of protein kinase CK2, specific studies on the biological effects of this particular compound are lacking.[5]

The following diagram illustrates a logical relationship for the investigation of a novel quinoline derivative in a drug discovery context.

G cluster_discovery Drug Discovery and Development Logic synthesis Chemical Synthesis of This compound screening Biological Screening (e.g., Kinase Assays, Cell Viability) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (Structure-Activity Relationship Studies) hit_id->lead_opt Active Compound preclinical Preclinical Studies (In vivo efficacy and toxicity) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: A logical workflow for the evaluation of a novel chemical entity in drug discovery.

References

Spectroscopic and Synthetic Insights into 2,6-Dimethylquinoline-3-carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylquinoline-3-carboxylic acid, a derivative of the quinoline scaffold, represents a molecule of interest within medicinal chemistry and materials science. The quinoline core is a prominent feature in a wide array of biologically active compounds and functional materials. The strategic placement of dimethyl and carboxylic acid moieties on this heterocyclic system can significantly influence its physicochemical properties and biological activity. This technical guide provides a summary of the available spectroscopic data for this compound and outlines a general synthetic approach for its preparation.

Spectroscopic Data Analysis

Mass Spectrometry

Predicted mass spectrometry data from computational models suggest the following mass-to-charge ratios (m/z) for various adducts of this compound (C₁₂H₁₁NO₂), which has a monoisotopic mass of 201.0790 Da.[1]

AdductPredicted m/z
[M+H]⁺202.0863
[M+Na]⁺224.0682
[M-H]⁻200.0717
[M+NH₄]⁺219.1128
[M+K]⁺240.0421
[M+H-H₂O]⁺184.0762
[M+HCOO]⁻246.0772
[M+CH₃COO]⁻260.0928
Table 1: Predicted Mass Spectrometry Data for this compound Adducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline ring system and the two methyl groups. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. The aromatic protons will resonate in the region of 7-9 ppm, with their specific shifts and coupling patterns determined by their positions on the bicyclic ring. The two methyl groups will appear as sharp singlets in the upfield region, likely between 2.0 and 3.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum will show signals for all twelve carbons in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically appearing between 165 and 185 ppm.[2] The aromatic and heteroaromatic carbons will resonate in the 120-150 ppm range. The carbons of the two methyl groups will be found in the upfield region, generally between 15 and 25 ppm.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the vibrational modes of its functional groups. A broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer.[4] A strong, sharp peak corresponding to the C=O stretching of the carbonyl group is expected around 1700-1725 cm⁻¹.[4] The spectrum will also feature absorptions in the 1450-1600 cm⁻¹ region due to C=C and C=N stretching vibrations within the quinoline ring, as well as C-H stretching and bending vibrations.

Experimental Protocols: A General Synthetic Approach

A plausible and well-established method for the synthesis of this compound is the Doebner reaction . This reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.

Doebner Reaction Workflow

The synthesis of this compound via the Doebner reaction would proceed as follows:

Doebner_Reaction p_toluidine p-Toluidine reaction_mixture Reaction Mixture (e.g., in Ethanol) p_toluidine->reaction_mixture acetaldehyde Acetaldehyde acetaldehyde->reaction_mixture pyruvic_acid Pyruvic Acid pyruvic_acid->reaction_mixture intermediate Dihydroquinoline Intermediate reaction_mixture->intermediate Condensation & Cyclization product 2,6-Dimethylquinoline- 3-carboxylic acid intermediate->product Oxidation

References

theoretical calculations for quinoline carboxylic acid structures

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Theoretical Calculations for Quinoline Carboxylic Acid Structures

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core theoretical and computational methodologies employed in the structural analysis and property prediction of quinoline carboxylic acids. Given their prominence as scaffolds in medicinal chemistry, in-silico techniques such as Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) modeling are indispensable for accelerating drug discovery and development.

Core Theoretical Methodologies

Theoretical calculations offer profound insights into the electronic and geometric properties of quinoline carboxylic acid derivatives, guiding the synthesis of novel compounds with enhanced biological activity.

Density Functional Theory (DFT)

DFT is a robust quantum mechanical method used to investigate the electronic structure of molecules.[1] It is instrumental in predicting molecular geometries, vibrational frequencies, and electronic properties with a favorable balance between accuracy and computational cost.[2] For quinoline derivatives, DFT calculations are commonly performed using functionals like B3LYP combined with basis sets such as 6-311G(d,p) to achieve reliable results.[2][3]

Key properties derived from DFT calculations include:

  • Optimized Molecular Geometry: Provides precise bond lengths, bond angles, and dihedral angles.[4]

  • Electronic Properties: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial. The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's chemical reactivity and kinetic stability.[5] A smaller gap generally implies higher reactivity.

  • Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (σ), chemical potential (μ), and the electrophilicity index (ω) can be derived from HOMO and LUMO energies to quantify the molecule's reactivity.[2][6]

  • Spectroscopic Properties: DFT can predict vibrational spectra (FT-IR) and NMR chemical shifts, which serve as a valuable comparison against experimental data.[3]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor, typically a protein) to form a stable complex.[7] This method is critical for understanding structure-activity relationships (SAR). For quinoline carboxylic acids, docking studies have been used to investigate their binding modes with various biological targets, including:

  • P-glycoprotein (ABCB1)[8]

  • E. coli DNA gyrase[7]

  • Dihydroorotate Dehydrogenase (DHODH)[9]

  • Protein Kinase CK2[10]

The output of a docking simulation is typically a binding affinity score (e.g., in kcal/mol), which estimates the strength of the interaction. Lower binding energy values suggest stronger and more stable interactions.[8]

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling attempts to find a statistical relationship between the chemical structures of a series of compounds and their biological activity.[8] By generating various molecular descriptors (numerical representations of a molecule's properties), machine learning or statistical models can be built to predict the activity of new, unsynthesized compounds. This approach is highly valuable for prioritizing candidates for synthesis and testing.[8]

Data Presentation: Calculated Properties

Quantitative data from theoretical studies must be systematically organized for effective comparison and analysis.

Table 1: DFT Calculated Structural Parameters for Quinoline Carboxylic Acid Derivatives

Compound/DerivativeParameterCalculated ValueReference
Phenyl quinoline-2-carboxylateDihedral angle (quinoline & phenyl rings)46.9(1)°[4]
Quinoline-4-carboxylic acidDihedral angle (quinoline core & carboxyl plane)45.9(1)°
2-Phenylquinoline-4-carboxylic acidDihedral angle (quinoline core & carboxyl plane)53.6(1)°

Table 2: Calculated Electronic Properties and Reactivity Descriptors

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reactivity PredictionReference
Representative Quinoline Derivative A-0.207-0.0770.130Highest Reactivity[5]
Representative Quinoline Derivative B-0.215-0.0540.161Lowest Reactivity[5]
Note: Values are illustrative based on findings. Lower energy gaps correlate with higher chemical reactivity.

Table 3: Molecular Docking Results of Quinoline Carboxylic Acid Derivatives with Biological Targets

Compound IDTarget ProteinBinding Affinity / Docking Score (kcal/mol)Reference
Compound 17P-glycoprotein (6C0V)-9.22[8]
Compound 10E. coli DNA gyrase-7.9[7]
Compound 4E. coli DNA gyrase-6.9[7]
Compound 9E. coli DNA gyrase-6.9[7]

Methodologies and Protocols

Detailed and reproducible protocols are fundamental to robust computational research.

Protocol for DFT Calculations

This protocol outlines a typical workflow for geometry optimization and property calculation of a quinoline carboxylic acid derivative using a program like Gaussian.

  • Structure Preparation: Draw the 3D structure of the quinoline carboxylic acid derivative using molecular modeling software (e.g., GaussView, ChemDraw). Perform an initial geometry cleanup using a molecular mechanics force field.

  • Input File Generation:

    • Select the calculation type: Opt (Optimization) followed by Freq (Frequency).

    • Specify the theoretical method: B3LYP is a common choice.

    • Choose the basis set: 6-311G(d,p) provides a good balance of accuracy and speed.[3]

    • Define the charge and multiplicity of the molecule (typically 0 and 1 for neutral closed-shell molecules).

    • Save the input file.

  • Execution: Submit the input file to the computational chemistry software for execution.

  • Analysis of Results:

    • Optimization Convergence: Confirm that the geometry optimization has successfully converged by checking the output log file for four specific criteria.

    • Vibrational Frequencies: Verify that the frequency calculation yields no imaginary frequencies, which confirms the optimized structure is a true energy minimum.

    • Data Extraction: Extract optimized coordinates, bond lengths, angles, and electronic data such as HOMO/LUMO energies from the output file.

Protocol for Molecular Docking

This protocol describes a standard procedure for docking a quinoline carboxylic acid ligand into a protein target using software like AutoDock Vina.[9]

  • Receptor Preparation:

    • Download the protein's crystal structure from the Protein Data Bank (PDB).[9]

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign Kollman charges.[9]

    • Save the prepared protein structure in the required format (e.g., PDBQT).

  • Ligand Preparation:

    • Draw the 3D structure of the quinoline carboxylic acid ligand.

    • Minimize its energy using a suitable force field.

    • Assign Gasteiger charges and define the rotatable bonds.

    • Save the prepared ligand in the PDBQT format.

  • Binding Site Definition (Grid Box):

    • Define the coordinates for the center of the binding site (grid center). This is often based on the position of a known co-crystallized inhibitor.[9]

    • Define the dimensions of the grid box to encompass the entire binding pocket.

  • Docking Execution:

    • Run the docking algorithm (e.g., AutoDock Vina) using the prepared receptor, ligand, and grid box configuration files.

  • Results Analysis:

    • Analyze the output file to identify the binding poses and their corresponding binding affinity scores.

    • Visualize the top-ranked pose within the protein's active site to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Visualizations: Workflows and Relationships

Diagrams are essential for illustrating complex computational workflows and conceptual relationships.

dft_workflow start Start: Define Quinoline Carboxylic Acid Structure method Select Method: Density Functional Theory (DFT) start->method basis Choose Functional and Basis Set (e.g., B3LYP/6-311G(d,p)) method->basis geom_opt Perform Geometry Optimization basis->geom_opt freq_calc Perform Frequency Calculation geom_opt->freq_calc verify Verify True Energy Minimum (No Imaginary Frequencies) freq_calc->verify verify->geom_opt Failure properties Calculate Molecular Properties (HOMO, LUMO, ESP, etc.) verify->properties Success analyze Analyze and Compare with Experimental Data properties->analyze end_node End analyze->end_node

Caption: A generalized workflow for the DFT analysis of quinoline carboxylic acid structures.

docking_workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase ligand_prep Prepare Ligand (Quinoline Derivative) grid_def Define Binding Site (Grid Box Generation) ligand_prep->grid_def receptor_prep Prepare Receptor (Protein from PDB) receptor_prep->grid_def run_docking Execute Docking Algorithm (e.g., AutoDock Vina) grid_def->run_docking score_poses Score and Rank Binding Poses run_docking->score_poses analyze_interactions Visualize and Analyze Key Interactions (H-bonds, etc.) score_poses->analyze_interactions

Caption: The standard workflow for molecular docking of a ligand to its protein target.

reactivity_logic cluster_descriptors Global Reactivity Descriptors fmo Frontier Molecular Orbitals (HOMO & LUMO Energies) ip Ionization Potential (I ≈ -EHOMO) fmo->ip ea Electron Affinity (A ≈ -ELUMO) fmo->ea hardness Chemical Hardness (η ≈ (I-A)/2) ip->hardness ea->hardness electrophilicity Electrophilicity Index (ω) hardness->electrophilicity reactivity Predicted Chemical Reactivity & Bioactivity electrophilicity->reactivity

Caption: Logical relationship between FMO energies and key chemical reactivity descriptors.

References

The Enduring Legacy of the Quinoline Scaffold: A Technical Guide to its History and Discovery in Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, holds a privileged position in the history of medicinal chemistry. Its journey, from a natural product remedy for malaria to a versatile platform for rationally designed anticancer agents, is a testament to the power of natural product chemistry, synthetic innovation, and a deepening understanding of disease biology. This in-depth technical guide provides a comprehensive overview of the history and discovery of quinoline-based compounds in medicine, with a focus on their roles as antimalarial, antibacterial, and anticancer agents. We will delve into the key milestones of their discovery, present quantitative data on their efficacy, provide detailed experimental protocols for their synthesis and evaluation, and visualize the intricate signaling pathways they modulate.

The Antimalarial Saga: From Cinchona Bark to Synthetic Quinolines

The story of quinoline in medicine begins with the discovery of the antimalarial properties of the cinchona tree's bark. According to legend, the Countess of Chinchon was cured of malaria in 1630 using a powder derived from this bark, which was later named "cinchona" in her honor.[1] Jesuit missionaries in Peru are credited with discovering the bark's efficacy in the 17th century, leading to its widespread distribution in Europe.[2]

The active alkaloid, quinine , was first isolated from cinchona bark in 1820 by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou.[3][4] For over a century, quinine was the primary treatment for malaria.[5] However, the need for a reliable synthetic alternative spurred research, especially during times of war when natural sources were scarce.

This led to the development of the first synthetic quinoline antimalarials in Germany. In 1934, Hans Andersag at Bayer synthesized Resochin , a 4-aminoquinoline that would later be known as chloroquine .[3][6] Initially deemed too toxic, its potential was re-evaluated by American researchers during World War II, leading to its introduction in 1945.[3][4] Chloroquine proved to be a highly effective and inexpensive antimalarial, becoming a cornerstone of global malaria eradication campaigns.[4]

The success of chloroquine prompted the development of other quinoline-based antimalarials, including primaquine , an 8-aminoquinoline effective against the dormant liver stages of the parasite, and mefloquine , developed by the Walter Reed Army Institute of Research and approved in 1989.[4][6]

However, the widespread use of these drugs inevitably led to the emergence of drug-resistant strains of Plasmodium falciparum. The first documented case of chloroquine resistance was reported in 1957.[3][6] This ongoing challenge continues to drive the search for new and more effective quinoline-based antimalarials.

Timeline and Key Milestones in Antimalarial Quinoline Discovery
EventYearReference(s)
Legendary cure of the Countess of Chinchon with cinchona bark1630[1]
Introduction of cinchona bark to Europe~1632[3]
Isolation of Quinine from Cinchona Bark1820[3][6]
First reported case of Quinine resistance1910[3]
Synthesis of Chloroquine (Resochin)1934[3][6]
Introduction of Chloroquine for clinical use1945[3]
Introduction of Proguanil1948[3]
First documented case of Chloroquine resistance1957[3][6]
Introduction of Mefloquine1977[3]
First documented case of Mefloquine resistance1982[3]
Mechanism of Action of Antimalarial Quinolines

The primary mechanism of action of 4-aminoquinoline antimalarials like chloroquine is the inhibition of heme detoxification in the malaria parasite. During its intraerythrocytic stage, the parasite digests the host's hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin.

Chloroquine, a weak base, accumulates to high concentrations in the acidic food vacuole. Here, it binds to heme, preventing its polymerization into hemozoin. The accumulation of this toxic heme-chloroquine complex leads to oxidative stress and parasite death.

Heme_Detoxification_Pathway cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole (Acidic) Hemoglobin Hemoglobin (from host RBC) Heme Toxic Free Heme (Fe-protoporphyrin IX) Hemoglobin->Heme Digestion Hemozoin Hemozoin (Inert crystal) Heme->Hemozoin Polymerization (Detoxification) Complex Heme-Chloroquine Complex Heme->Complex Death Parasite Death Heme->Death Toxicity (if not detoxified) Chloroquine Chloroquine Chloroquine->Complex Complex->Death Toxicity

Figure 1: Simplified signaling pathway of Chloroquine's action.
Experimental Protocol: In Vitro Antimalarial Activity Assay (pLDH Assay)

This protocol describes a common method for assessing the in vitro antimalarial activity of quinoline compounds using a parasite lactate dehydrogenase (pLDH) assay.[7][8][9]

1. Materials and Reagents:

  • Plasmodium falciparum culture (e.g., 3D7 or K1 strains)

  • Complete culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 25 µg/mL gentamicin)

  • Human erythrocytes (O+)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Control drugs (e.g., chloroquine, artemisinin)

  • Lysis buffer (e.g., 0.08% saponin, 0.8% Triton X-100 in PBS)

  • pLDH assay reagents:

    • Malstat reagent (containing 3-acetylpyridine adenine dinucleotide (APAD))

    • NBT/PES solution (Nitro blue tetrazolium/phenazine ethosulfate)

  • Microplate reader

2. Procedure:

  • Parasite Culture Synchronization: Synchronize the P. falciparum culture to the ring stage using methods like sorbitol treatment.

  • Preparation of Assay Plates:

    • Prepare serial dilutions of the test compounds and control drugs in complete culture medium in a 96-well plate. The final concentration of DMSO should be ≤ 0.5%.

    • Include wells with no drug (negative control) and wells with only medium (background control).

  • Inoculation:

    • Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in complete culture medium.

    • Add the parasite suspension to each well of the assay plate.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • pLDH Assay:

    • After incubation, lyse the cells by adding lysis buffer to each well and incubating for 15 minutes at room temperature.

    • Add the Malstat reagent to each well, followed by the NBT/PES solution.

    • Incubate the plate in the dark at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 650 nm using a microplate reader.

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of parasite growth inhibition for each drug concentration compared to the negative control.

    • Determine the IC₅₀ value (the concentration of the drug that inhibits parasite growth by 50%) by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

The Accidental Discovery: Quinolone Antibiotics

The development of quinolone antibiotics is a fascinating example of serendipity in drug discovery. In the late 1950s, during the synthesis of chloroquine, a byproduct was isolated and found to have modest antibacterial activity.[10] This byproduct, 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, served as the lead compound for further investigation.[11] This research ultimately led to the synthesis of nalidixic acid , a 1,8-naphthyridine derivative, in 1962.[10] Although not technically a quinoline, it is considered the first of the quinolone class of antibiotics.

The introduction of a fluorine atom at the 6-position and a piperazine ring at the 7-position of the quinolone scaffold dramatically improved the antibacterial spectrum and potency, leading to the development of the fluoroquinolones . Norfloxacin , the first fluoroquinolone, was introduced in the 1980s, followed by more potent agents like ciprofloxacin and levofloxacin .[12]

Timeline of Quinolone Antibiotic Discovery
EventYearReference(s)
Discovery of the antibacterial activity of a chloroquine synthesis byproductLate 1950s[10]
Synthesis of Nalidixic Acid1962[10]
Introduction of Norfloxacin1980s[12]
Introduction of Ciprofloxacin1987[10]
Experimental Protocol: Broth Microdilution for Antibacterial Susceptibility Testing

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of fluoroquinolones against bacterial isolates.[5][13][14]

1. Materials and Reagents:

  • Bacterial isolate to be tested

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Fluoroquinolone antibiotic powder

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

2. Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Antibiotic Dilution Series:

    • Prepare a stock solution of the fluoroquinolone antibiotic.

    • Perform serial two-fold dilutions of the antibiotic in CAMHB in the wells of a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation of Microtiter Plate:

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

    • Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension.

    • Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Experimental_Workflow_MIC start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_antibiotic Prepare Serial Dilutions of Fluoroquinolone start->prep_antibiotic inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_antibiotic->inoculate incubate Incubate Plate (35-37°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Figure 2: Experimental workflow for MIC determination.

The Modern Frontier: Quinolines in Cancer Therapy

The versatility of the quinoline scaffold has led to its exploration in oncology, with several quinoline-based compounds emerging as potent anticancer agents.[15][16] These compounds often function as inhibitors of key signaling pathways that are dysregulated in cancer, such as those involved in cell proliferation, survival, and angiogenesis.

Prominent examples of quinoline-based anticancer drugs include cabozantinib and lenvatinib , which are multi-targeted tyrosine kinase inhibitors.[17] They have been approved for the treatment of various cancers, including renal cell carcinoma and thyroid cancer.

Signaling Pathways Targeted by Anticancer Quinolines

Quinoline-based anticancer agents have been shown to inhibit several critical signaling pathways, including:

  • Ras/Raf/MEK/ERK Pathway: This pathway is a central regulator of cell proliferation and is frequently hyperactivated in cancer.

  • PI3K/Akt/mTOR Pathway: This pathway plays a crucial role in cell growth, survival, and metabolism.

Cancer_Signaling_Pathways cluster_ras_raf Ras/Raf/MEK/ERK Pathway cluster_pi3k_akt PI3K/Akt/mTOR Pathway Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation1 Cell Proliferation ERK->Proliferation1 PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Growth_Survival Cell Growth & Survival mTOR->Growth_Survival Quinoline_Inhibitors Quinoline-based Inhibitors Quinoline_Inhibitors->Raf Quinoline_Inhibitors->MEK Quinoline_Inhibitors->PI3K Quinoline_Inhibitors->mTOR Synthesis_Workflow start Starting Materials skraup Skraup Synthesis (Aniline, Glycerol, etc.) start->skraup friedlander Friedländer Synthesis (2-Aminobenzaldehyde, etc.) start->friedlander quinoline_core Quinoline Core Structure skraup->quinoline_core friedlander->quinoline_core functionalization Further Functionalization quinoline_core->functionalization final_compound Quinoline-based Drug Candidate functionalization->final_compound

References

The Quinoline Scaffold: A Cornerstone in Drug Discovery and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged structure in medicinal chemistry.[1][2] Its synthetic versatility and ability to interact with a wide range of biological targets have led to the development of numerous therapeutic agents with diverse pharmacological activities.[3][4] This technical guide provides a comprehensive overview of the fundamental biological activities of the quinoline scaffold, with a focus on its applications in oncology, inflammation, infectious diseases, and neurodegenerative disorders.

Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[3][5] Their mechanisms of action often involve the inhibition of key enzymes crucial for cancer cell survival and proliferation.

Molecular Targets
  • Topoisomerases: Quinoline-based compounds can function as topoisomerase inhibitors, interfering with the enzymes (Topoisomerase I and II) that are essential for DNA replication and repair.[6][7] This inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells.

  • Kinases: Many quinoline derivatives act as potent inhibitors of various protein kinases, such as tyrosine kinases and serine/threonine kinases, which are often dysregulated in cancer.[8] By blocking the signaling pathways driven by these kinases, such as the PI3K/Akt/mTOR pathway, these compounds can halt cell cycle progression and induce cell death.[4][9]

  • Tubulin Polymerization: Some quinoline derivatives inhibit the polymerization of tubulin, a key component of microtubules.[10] This disruption of the cytoskeleton interferes with cell division, leading to mitotic arrest and apoptosis.[10]

Quantitative Data: Anticancer Activity of Quinoline Derivatives

The anticancer efficacy of various quinoline derivatives has been quantified using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key metric.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone Derivative 12eMGC-803 (Gastric)1.38[11]
HCT-116 (Colon)5.34[11]
MCF-7 (Breast)5.21[11]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline (55)HL-60 (Leukemia)19.88 ± 3.35 µg/ml[3]
U937 (Leukemia)43.95 ± 3.53 µg/ml[3]
N-(3-(1H-imidazol-1-yl)propyl)-6-(4-methoxyphenyl)-3-(1,3,4-oxadiazol-2-yl)quinolin-4-amine (28)Topoisomerase I Inhibition0.029 ± 0.00004[12]
Pyrazolo[4,3-f]quinoline 2ETopoisomerase IIα Inhibition~100 (equivalent to etoposide)[13]
Pyridin-2-one 4c (trimethoxy-substituted)K-562 (Leukemia)7.72[10]
MOLT-4 (Leukemia)8.17[10]
HOP-92 (Lung)2.37[10]
SNB-75 (CNS)2.38[10]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of quinoline compounds on cancer cell lines.[1][14]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT 116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Quinoline test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline test compounds in the complete cell culture medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and positive control (a known anticancer drug) wells.

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Quinoline Derivatives

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation, and its aberrant activation is common in many cancers.[4][9] Quinoline-based inhibitors can effectively target key components of this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline Quinoline Inhibitor Quinoline->PI3K Inhibits Quinoline->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of various diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Quinoline derivatives have emerged as promising anti-inflammatory agents by targeting key mediators of the inflammatory response.[3]

Molecular Targets
  • Cyclooxygenases (COX): Quinoline compounds can inhibit the activity of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of pro-inflammatory prostaglandins.[15][16]

  • Nuclear Factor-kappa B (NF-κB): The NF-κB signaling pathway is a central regulator of inflammation.[2][17] Quinoline derivatives can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[3]

Quantitative Data: Anti-inflammatory Activity of Quinoline Derivatives

The anti-inflammatory potential of quinoline derivatives is often assessed by their ability to inhibit COX enzymes.

Compound/Derivative ClassTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Quinazoline 3bCOX-11.57 ± 0.5427.4[15]
COX-243.0 ± 10.3[15]
Quinazoline 3cCOX-11.89 ± 0.6319.7[15]
COX-237.3 ± 9.36[15]
1,2,4-triazine-quinoline hybrid 8eCOX-20.047265.9[18]
1,2,4-triazine-quinoline hybrid 8hTNF-α inhibition0.40N/A[18]
Quinoline-pyrazole hybrid 12cCOX-20.1High[19]
Quinoline-pyrazole hybrid 14aCOX-20.11High[19]
Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a common method for evaluating the inhibitory activity of quinoline compounds against COX-1 and COX-2.[20][21]

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Quinoline test compounds (dissolved in DMSO)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

  • Microplate reader

Procedure:

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the quinoline test compound at various concentrations. Include a vehicle control (DMSO).

  • Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the wells and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Initiate Reaction: Add arachidonic acid to each well to start the reaction.

  • Incubation: Incubate the plate for a specific duration (e.g., 2 minutes) at 37°C.

  • Stop Reaction: Stop the reaction by adding a stopping solution (e.g., a solution of stannous chloride).

  • PGE2 Quantification: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway: NF-κB Inhibition by Quinoline Derivatives

The NF-κB signaling pathway is a critical regulator of inflammatory responses. Quinoline derivatives can interfere with this pathway at multiple points to exert their anti-inflammatory effects.

NFkB_Pathway cluster_0 Nuclear Events Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene Quinoline Quinoline Inhibitor Quinoline->IKK Inhibits Quinoline->NFkB Inhibits Translocation

Caption: NF-κB signaling pathway and points of inhibition by quinoline derivatives.

Antimicrobial Activity

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents, with several quinoline-based drugs used to treat bacterial, fungal, and parasitic infections.

Molecular Targets
  • DNA Gyrase and Topoisomerase IV: In bacteria, quinolone antibiotics target DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[22]

  • Other Mechanisms: The broad spectrum of antimicrobial activity suggests that quinoline derivatives may have other mechanisms of action, including disruption of cell membrane integrity and inhibition of other essential enzymes.

Quantitative Data: Antimicrobial Activity of Quinoline Derivatives

The antimicrobial efficacy of quinoline derivatives is typically determined by their minimum inhibitory concentration (MIC).

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Quinoline Compound 6Clostridioides difficile1.0[23]
Quinoline-Quinolone Hybrid 5dMRSA4-16[22]
VRE4-16[22]
E. coli0.125-8[22]
Quinoline-hydroxyimidazolium hybrid 7bStaphylococcus aureus2[24]
Quinoline derivative 93a-cE. coli2[25]
S. aureus2[25]
Quinoline derivative 6Bacillus cereus3.12[26]
Staphylococcus aureus3.12[26]
Pseudomonas aeruginosa6.25[26]
Escherichia coli6.25[26]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the standardized broth microdilution method for determining the MIC of quinoline compounds against bacteria.[17]

Materials:

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Quinoline test compounds (dissolved in a suitable solvent like DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: Prepare two-fold serial dilutions of the quinoline compound in CAMHB in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Activity in Neurodegenerative Diseases

Quinoline derivatives have shown promise in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease by targeting multiple pathological pathways.[27]

Molecular Targets
  • Cholinesterases: Some quinoline derivatives inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine.[14][28] This inhibition can improve cognitive function in Alzheimer's disease.

  • Oxidative Stress: Many quinoline compounds possess antioxidant properties, helping to mitigate the oxidative stress that contributes to neuronal damage in neurodegenerative diseases.[5]

  • Protein Aggregation: Some derivatives have been shown to inhibit the aggregation of amyloid-beta and tau proteins, which are hallmarks of Alzheimer's disease.

Quantitative Data: Neuroprotective Activity of Quinoline Derivatives

The neuroprotective potential of quinoline derivatives is often evaluated by their ability to inhibit cholinesterases.

Compound/Derivative ClassTargetIC50 (µM)Reference
Quinolinone QN8hrAChE0.29[14]
4-aminoquinoline 07AChE0.72 ± 0.06[15]
Morpholine-bearing quinoline 11gAChE1.94 ± 0.13[28]
BChE28.37 ± 1.85[28]
8-Hydroxyquinolylnitrone 19hBChE0.00106 ± 0.00031[6]
hMAO-B4.46 ± 0.18[6]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method for measuring the inhibition of AChE by quinoline compounds.[29][30]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Quinoline test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the quinoline test compound at various concentrations.

  • Enzyme Addition: Add the AChE enzyme to the wells and pre-incubate for a specified time.

  • Initiate Reaction: Add the ATCI substrate to each well to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at multiple time points to determine the rate of the reaction.

  • Data Analysis: Calculate the percentage of AChE inhibition for each compound concentration and determine the IC50 value.

Experimental Workflow: Neuroprotective Effect Evaluation in vitro

The following workflow outlines a general procedure for assessing the neuroprotective effects of quinoline derivatives in a cell-based model of neurotoxicity.

Neuroprotection_Workflow Cell_Culture 1. Seed Neuronal Cells (e.g., SH-SY5Y) Pre_Treatment 2. Pre-treat with Quinoline Derivative Cell_Culture->Pre_Treatment Induce_Toxicity 3. Induce Neurotoxicity (e.g., with MPP+) Pre_Treatment->Induce_Toxicity Incubation 4. Incubate Induce_Toxicity->Incubation Viability_Assay 5. Assess Cell Viability (e.g., MTT Assay) Incubation->Viability_Assay Data_Analysis 6. Analyze Data & Determine Neuroprotection Viability_Assay->Data_Analysis

Caption: A typical experimental workflow for evaluating the in vitro neuroprotective effects of quinoline derivatives.

Conclusion

The quinoline scaffold remains a highly valuable and versatile platform in the field of drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, targeting a multitude of pathways implicated in cancer, inflammation, infectious diseases, and neurodegeneration. The continued exploration of structure-activity relationships, coupled with the development of novel synthetic methodologies, will undoubtedly lead to the discovery of new and more potent quinoline-based therapeutic agents. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the intricate signaling pathways modulated by this remarkable scaffold. Further investigation into the multifaceted biological activities of quinoline derivatives holds immense promise for addressing significant unmet medical needs.

References

An In-depth Technical Guide to 2,6-Dimethylquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 2,6-dimethylquinoline-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document includes its molecular formula and weight, a representative synthetic protocol, and common analytical methods for its characterization.

Core Physicochemical Data

The essential molecular details of this compound are summarized below. This data is crucial for stoichiometric calculations in synthesis, analytical characterization, and biochemical assays.

ParameterValueReference(s)
Molecular Formula C₁₂H₁₁NO₂[1]
Molecular Weight 201.22 g/mol [1]
Physical Form Solid
Purity (Typical) ≥95%

Experimental Protocols

Synthesis via a Modified Doebner Reaction

The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[3] A modification of this approach can be adapted for the synthesis of quinoline-3-carboxylic acid derivatives.

Materials:

  • 4-methylaniline

  • Acetaldehyde

  • Ethyl pyruvate

  • Strong acid catalyst (e.g., hydrochloric acid or sulfuric acid)

  • Ethanol (or another suitable solvent)

  • Sodium hydroxide (for hydrolysis)

  • Hydrochloric acid (for acidification)

  • Distilled water

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylaniline and acetaldehyde in ethanol.

  • Addition of Pyruvate: To this solution, slowly add ethyl pyruvate.

  • Acid Catalysis: Carefully add a catalytic amount of a strong acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: After the initial reaction is complete, cool the mixture and add an aqueous solution of sodium hydroxide to hydrolyze the ester to the carboxylic acid.

  • Workup: Remove the ethanol under reduced pressure. Wash the aqueous residue with an organic solvent (e.g., diethyl ether) to remove any unreacted starting materials.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify with hydrochloric acid until a precipitate forms.

  • Purification: Collect the crude solid by vacuum filtration, wash with cold distilled water, and dry. The product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Characterization Methods

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure of the molecule by identifying the chemical shifts and coupling constants of the protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact mass of the compound, confirming its molecular formula.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretches, and the aromatic C=C and C-H bonds.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (4-methylaniline, Acetaldehyde, Ethyl Pyruvate) reaction Doebner-type Reaction (Acid Catalysis, Reflux) start->reaction hydrolysis Ester Hydrolysis (NaOH) reaction->hydrolysis workup Aqueous Workup & Acidification hydrolysis->workup filtration Filtration workup->filtration recrystallization Recrystallization filtration->recrystallization end_product Pure 2,6-Dimethylquinoline- 3-carboxylic Acid recrystallization->end_product nmr NMR Spectroscopy (¹H, ¹³C) ms Mass Spectrometry ftir FT-IR Spectroscopy end_product->nmr Characterization end_product->ms end_product->ftir

Caption: A generalized workflow for the synthesis and characterization of this compound.

Potential Signaling Pathway Interaction

Quinoline carboxylic acid derivatives are known to interact with various biological targets. For instance, some act as inhibitors of enzymes involved in critical cellular processes. The diagram below conceptualizes a hypothetical signaling pathway where a quinoline carboxylic acid derivative could act as an inhibitor.

G cluster_pathway Hypothetical Signaling Pathway receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 Signal kinase2 Kinase B kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Proliferation, Survival) gene_expression->cellular_response inhibitor 2,6-Dimethylquinoline- 3-carboxylic Acid (Hypothetical Inhibitor) inhibitor->kinase2

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

References

An In-depth Technical Guide to the Solubility Profile of 2,6-Dimethylquinoline-3-carboxylic Acid in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 2,6-dimethylquinoline-3-carboxylic acid in common laboratory solvents. Due to the limited availability of specific quantitative experimental data for this compound in publicly accessible literature, this guide focuses on a qualitative solubility profile derived from the chemical structure, data on analogous compounds, and established principles of organic chemistry. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to generate precise quantitative data.

Predicted Solubility Profile

This compound is a heterocyclic aromatic compound containing both a basic quinoline nitrogen and an acidic carboxylic acid group. Its structure, featuring a rigid aromatic core and two methyl substituents, suggests a predominantly nonpolar character, which is expected to significantly influence its solubility.

General Expectations:

  • Aqueous Solubility: The presence of the carboxylic acid and the quinoline nitrogen allows for ionization, suggesting that the solubility in aqueous media will be highly dependent on the pH of the solution. In acidic solutions (low pH), the quinoline nitrogen will be protonated, forming a more soluble cationic species. Conversely, in alkaline solutions (high pH), the carboxylic acid will be deprotonated, forming a more soluble anionic carboxylate. At or near its isoelectric point, the molecule will exist as a neutral species or a zwitterion, likely exhibiting its lowest aqueous solubility. The hydrophobic quinoline ring and methyl groups are expected to limit its overall solubility in neutral water. The parent compound, quinoline, is only slightly soluble in cold water but dissolves readily in hot water[1].

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are capable of hydrogen bonding with both the carboxylic acid and the quinoline nitrogen. Therefore, moderate to good solubility is anticipated in lower alcohols. For instance, the related compound 6-methylquinoline is soluble in ethanol[2].

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are powerful solvents for a wide range of organic compounds and are expected to effectively solvate this compound. Acetonitrile is a less polar aprotic solvent, and the solubility is likely to be lower than in DMSO or DMF.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Due to the polar carboxylic acid group, very low solubility is expected in non-polar solvents like hexane. The presence of the aromatic ring might allow for some limited solubility in aromatic solvents like toluene and benzene. The related 6-methylquinoline is soluble in benzene[2].

  • Ethers (e.g., Diethyl Ether, THF): Ethers are weak hydrogen bond acceptors and have intermediate polarity. Moderate solubility is expected, with the related 6-methylquinoline being soluble in ether[2].

A summary of the predicted qualitative solubility is presented in the table below. It is crucial to note that these are predictions and must be confirmed by experimental determination.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassCommon ExamplesPredicted SolubilityRationale
Aqueous WaterpH-dependentIonization of the carboxylic acid and quinoline nitrogen at different pH values will significantly impact solubility. Low solubility is expected at the isoelectric point.
Polar Protic Methanol, EthanolModerate to GoodCapable of hydrogen bonding with both the carboxylic acid and quinoline nitrogen.
Polar Aprotic DMSO, DMF, AcetonitrileGood (DMSO, DMF), Moderate (Acetonitrile)Strong dipolar interactions can solvate the molecule effectively.
Non-Polar Aromatic Toluene, BenzeneLow to Moderate"Like dissolves like" principle suggests some interaction with the aromatic quinoline core.
Non-Polar Aliphatic Hexane, HeptaneVery LowThe high polarity of the carboxylic acid group and the overall molecular structure are incompatible with non-polar aliphatic solvents.
Ethers Diethyl Ether, THFModerateIntermediate polarity and ability to act as hydrogen bond acceptors suggest some solvating power.

Experimental Protocols for Solubility Determination

To obtain accurate and reliable quantitative solubility data, standardized experimental methods should be employed. The following are detailed protocols for two common and robust methods.

This method determines the equilibrium solubility of a compound in a given solvent and is considered the "gold standard."

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of crystalline this compound to a series of vials containing a known volume of the desired solvent. The excess solid is crucial to ensure that the solution reaches saturation.

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system. It is advisable to perform a time-to-equilibrium study to determine the optimal incubation time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully separate the saturated solution from the undissolved solid. This can be achieved by:

      • Centrifugation: Centrifuge the vials to pellet the excess solid.

      • Filtration: Filter the solution through a chemically inert filter (e.g., PTFE) with a pore size that will retain the solid particles (e.g., 0.22 µm). It is important to ensure that the compound does not adsorb to the filter material.

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated solution with a suitable solvent.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as:

      • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A calibration curve of known concentrations should be prepared to quantify the analyte.

      • UV-Vis Spectroscopy: If the compound has a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength (λmax) and using a pre-established calibration curve.

  • Calculation:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

This method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds. It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution.

Methodology:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of this compound in a highly solubilizing solvent, typically DMSO.

  • Serial Dilution:

    • In a multi-well plate (e.g., 96-well), perform a serial dilution of the DMSO stock solution with the aqueous buffer or solvent of interest. This creates a range of concentrations.

  • Precipitation and Detection:

    • Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

    • The point of precipitation can be detected by an increase in turbidity. This is often measured using a nephelometer or a plate reader capable of measuring light scattering.

  • Quantification:

    • The concentration in the last well that remains clear (no precipitate) is considered the kinetic solubility.

Note: Kinetic solubility values are generally higher than thermodynamic solubility values because the system may not have reached equilibrium.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound using the shake-flask method.

G cluster_0 Preparation cluster_1 Phase Separation cluster_2 Quantification A Add excess this compound to solvent B Seal vials A->B C Agitate at constant temperature (24-72h) B->C D Allow excess solid to settle C->D Equilibration E Separate supernatant (Centrifugation/Filtration) D->E F Dilute saturated solution E->F Clear Saturated Solution G Analyze concentration (HPLC/UV-Vis) F->G H Calculate solubility G->H

References

Substituted Quinoline-3-Carboxylic Acids: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of substituted quinoline-3-carboxylic acids, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities. Among these, substituted quinoline-3-carboxylic acids have emerged as a particularly promising class of compounds, exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a detailed review of the current literature, focusing on the synthesis, structure-activity relationships (SAR), and mechanisms of action of these versatile molecules. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for key reactions and biological assays are provided to facilitate further research and development in this area.

Synthesis of Substituted Quinoline-3-Carboxylic Acids

The synthesis of the quinoline-3-carboxylic acid core and its derivatives can be achieved through several established methods, including the Gould-Jacobs reaction, Friedländer annulation, and Doebner-von Miller reaction.[1] Modifications of these classical methods, as well as novel synthetic strategies, have been developed to introduce a wide range of substituents at various positions of the quinoline ring, enabling the fine-tuning of their biological activities.

A common strategy for synthesizing various substituted quinoline-3-carboxylic acids involves the use of 2-chloroquinoline-3-carbaldehydes as key intermediates.[2] These can be synthesized from acetanilides via the Vilsmeier-Haack reaction.[2] Oxidation of the aldehyde group yields the corresponding 2-chloroquinoline-3-carboxylic acids, which serve as versatile precursors for further derivatization.[2] For instance, the chlorine atom at the 2-position can be substituted with various nucleophiles, such as amines, or hydrolyzed to an oxo group.[2][3]

Another notable synthetic approach involves a palladium-catalyzed carbonylation of functionalized quinolines to prepare substituted 3-quinoline carboxylic acids.[4] This method is also applicable to the synthesis of substituted 4-isoquinoline carboxylic acids.[4]

Biological Activities and Structure-Activity Relationships

Substituted quinoline-3-carboxylic acids have been extensively investigated for their therapeutic potential against a variety of diseases. The nature and position of the substituents on the quinoline ring play a crucial role in determining the biological activity and target selectivity of these compounds.

Antimicrobial Activity

The quinoline core is a well-established pharmacophore in antimicrobial agents, with the fluoroquinolone antibiotics being a prime example.[5][6] The carboxylic acid group at the C-3 position is known to be essential for the antibacterial activity of quinolones, as it is involved in the interaction with bacterial DNA gyrase and topoisomerase IV.[7] Research has explored the synthesis and in vitro antimicrobial evaluation of various quinoline-3-carboxylic acid derivatives against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[3][5]

Anticancer Activity

A significant body of research has focused on the anticancer properties of substituted quinoline-3-carboxylic acids.[8][9] These compounds have been shown to exert their antiproliferative effects through various mechanisms, including the inhibition of protein kinases and enzymes involved in nucleotide biosynthesis.[10][11][12]

One important target for this class of compounds is protein kinase CK2, a serine/threonine kinase that is often overexpressed in cancer cells and plays a key role in cell growth, proliferation, and survival.[12] Several derivatives of 3-quinoline carboxylic acid have been identified as potent inhibitors of CK2.[12]

Another critical enzyme targeted by some quinoline carboxylic acids is dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine biosynthesis pathway.[7][10] Inhibition of DHODH leads to the depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cancer cells.[7] Structure-activity relationship studies have identified key structural features required for DHODH inhibition, including the necessity of a bulky hydrophobic substituent at the C-2 position and the carboxylic acid group at the C-4 position (in the case of quinoline-4-carboxylic acids, which share structural similarities).[10]

Studies have also demonstrated that the introduction of different substituents can enhance the selectivity of these compounds for cancer cells over non-cancerous cells.[13] For instance, hydrolysis of ester derivatives to the corresponding carboxylic acids can alter the pKa of the compounds, leading to better accumulation in the acidic tumor microenvironment.[13]

Quantitative Data Summary

The following tables summarize the biological activity data for selected substituted quinoline-3-carboxylic acid derivatives from the cited literature.

Table 1: Anticancer Activity of Substituted Quinoline-3-Carboxylic Acid Derivatives

CompoundTarget/Cell LineIC50 (µM)Reference
7-methoxytetrazolo[1,5–a]quinoline-4-carboxylic acid (6a)Protein Kinase CK21.8[12]
2-amino-7-bromoquinoline-3-carboxylic acid (5c)Protein Kinase CK22.5[12]
2f (a 2,4-disubstituted quinoline-3-carboxylic acid derivative)MCF-7 (breast cancer)Data not explicitly provided, but noted as potent and selective.[13]
2l (a 2,4-disubstituted quinoline-3-carboxylic acid derivative)K562 (leukemia)Data not explicitly provided, but noted as potent and selective.[13]
4-quinoline carboxylic acidHCT-116 (colon cancer)10.9 ± 1.2[14]
2'-pyridyl-quinoline-4-carboxylic acid (14)hDHODH1.86 ± 0.17[14]
2'-(MeO)-pyridyl-quinoline-4-carboxylic acid (17)hDHODH0.43 ± 0.04[14]

Table 2: Antimicrobial Activity of Substituted Quinoline-3-Carboxylic Acid Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Quinolone coupled hybrid 5dEscherichia coli0.25[15]
Quinolone coupled hybrid 5dStaphylococcus aureus0.125[15]
5-aryl-3-[(2-chloroquinolin-3-yl)methylene]furan-2(3H)-ones (5)S. aureus6.25[5]
5-aryl-3-[(2-chloroquinolin-3-yl)methylene]furan-2(3H)-ones (5)E. coli6.25[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of substituted quinoline-3-carboxylic acids, based on protocols described in the literature.

General Procedure for the Synthesis of 2-Chloroquinoline-3-carboxylic Acids (3)[2]
  • Synthesis of 2-chloroquinoline-3-carbaldehydes (2): Acetanilides (1) are reacted with an excess of the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).

  • Oxidation to Carboxylic Acids (3): The resulting 2-chloroquinoline-3-carbaldehydes (2) are oxidized using silver nitrate in an alkaline medium to yield the corresponding 2-chloroquinoline-3-carboxylic acids (3).

General Procedure for the Synthesis of 2-Aminoquinoline-3-carboxylic Acids (5)[2]
  • A suspension of the appropriate 2-chloroquinoline-3-carboxylic acid (3) is heated in aqueous ammonia at 150 °C in a sealed vessel.

  • After cooling, the reaction mixture is acidified.

  • The resulting precipitate is collected by filtration and purified by fractional crystallization to afford the 2-aminoquinoline-3-carboxylic acid (5).

In Vitro Kinase Assay for Protein Kinase CK2 Inhibition[2]
  • The kinase assay is performed in triplicate in a suitable buffer (e.g., Tris-HCl) containing MgCl₂, ATP, and a specific substrate for CK2.

  • The test compounds are dissolved in DMSO and added to the reaction mixture at various concentrations.

  • The reaction is initiated by the addition of the CK2 enzyme.

  • After incubation at a specific temperature (e.g., 30 °C) for a defined period, the reaction is stopped.

  • The amount of substrate phosphorylation is quantified, typically using a radiometric assay with [γ-³³P]ATP or a fluorescence-based method.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay[14]
  • Recombinant human DHODH is used as the enzyme source.

  • The assay is conducted in a 96-well plate containing the DHODH enzyme, the test compound at various concentrations, and necessary cofactors in a buffered solution.

  • The reaction is initiated by the addition of the substrate, dihydroorotate.

  • The enzymatic reaction involves the reduction of a chromogenic substrate, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.

  • The rate of DCIP reduction is monitored spectrophotometrically by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time.

  • The IC50 value is determined by comparing the reaction rates in the presence and absence of the inhibitor and fitting the data to a dose-response curve.[14]

Cell Viability (MTT) Assay[14][16]
  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[14]

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).[16]

  • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.[14]

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance of the resulting solution is measured at a specific wavelength using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of substituted quinoline-3-carboxylic acids.

Synthesis_Workflow Acetanilide Acetanilide (1) Vilsmeier_Reagent Vilsmeier Reagent Acetanilide->Vilsmeier_Reagent Carbaldehyde 2-Chloroquinoline-3- carbaldehyde (2) Vilsmeier_Reagent->Carbaldehyde Oxidation Oxidation (AgNO3, alkali) Carbaldehyde->Oxidation Chloro_Acid 2-Chloroquinoline-3- carboxylic Acid (3) Oxidation->Chloro_Acid Amination Amination (aq. NH3, 150°C) Chloro_Acid->Amination Hydrolysis Hydrolysis (boiling acetic acid) Chloro_Acid->Hydrolysis Amino_Acid 2-Aminoquinoline-3- carboxylic Acid (5) Amination->Amino_Acid Oxo_Acid 2-Oxo-1,2-dihydroquinoline- 3-carboxylic Acid (4) Hydrolysis->Oxo_Acid

Synthetic pathways to key quinoline-3-carboxylic acid intermediates.

DHODH_Inhibition_Pathway Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP ...multiple steps DNA_RNA DNA and RNA Synthesis UMP->DNA_RNA Cell_Proliferation Cancer Cell Proliferation DNA_RNA->Cell_Proliferation Quinolone_Acid Quinoline Carboxylic Acid Inhibitor Quinolone_Acid->DHODH

Mechanism of action of DHODH inhibitors in cancer therapy.

Experimental_Workflow_Biological_Assay cluster_in_vitro In Vitro Assay cluster_in_silico In Silico Analysis Enzyme_Assay Enzyme Inhibition Assay (e.g., CK2, DHODH) Data_Analysis Data Analysis (IC50 Determination) Enzyme_Assay->Data_Analysis Cell_Culture Cancer Cell Culture Compound_Treatment Treatment with Test Compounds Cell_Culture->Compound_Treatment MTT_Assay Cell Viability Assay (e.g., MTT) Compound_Treatment->MTT_Assay MTT_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Data_Analysis->SAR_Analysis Molecular_Docking Molecular Docking Molecular_Docking->SAR_Analysis

General workflow for the biological evaluation of novel compounds.

References

Methodological & Application

Synthesis Protocol for 2,6-Dimethylquinoline-3-carboxylic Acid: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed protocol for the synthesis of 2,6-Dimethylquinoline-3-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug discovery. This protocol is based on a multi-step synthesis involving a Gould-Jacobs reaction to construct the quinoline core, followed by deoxygenation and hydrolysis to yield the final product.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry. This compound, in particular, holds potential for investigation in various therapeutic areas due to its structural features. This protocol outlines a reliable and reproducible three-step synthesis to obtain this target molecule.

The synthesis commences with the Gould-Jacobs reaction, a classic method for constructing the quinoline ring system. This is followed by a deoxygenation step to remove the 4-hydroxy group, and the synthesis concludes with the hydrolysis of the ethyl ester to the desired carboxylic acid.

Overall Reaction Scheme

Overall_Reaction_Scheme p_toluidine p-Toluidine intermediate1 Ethyl 2,6-dimethyl-4-hydroxyquinoline-3-carboxylate p_toluidine->intermediate1 Gould-Jacobs Reaction EAA Ethyl acetoacetate EAA->intermediate1 intermediate2 Ethyl 4-chloro-2,6-dimethylquinoline-3-carboxylate intermediate1->intermediate2 Chlorination (POCl3) intermediate3 Ethyl 2,6-dimethylquinoline-3-carboxylate intermediate2->intermediate3 Catalytic Hydrogenation (Pd/C, H2) final_product This compound intermediate3->final_product Hydrolysis (e.g., NaOH, H2O)

Figure 1. Overall synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2,6-dimethyl-4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction)

This step involves the condensation and cyclization of p-toluidine with ethyl acetoacetate to form the 4-hydroxyquinoline core.

Materials:

  • p-Toluidine

  • Ethyl acetoacetate

  • Diphenyl ether (or Dowtherm A)

  • Ethanol

  • Petroleum ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, heat diphenyl ether to 250 °C.

  • Slowly add a mixture of p-toluidine and a slight excess of ethyl acetoacetate to the hot diphenyl ether with vigorous stirring.

  • Maintain the reaction mixture at 250 °C for 15-30 minutes. The reaction is typically accompanied by the evolution of ethanol and water.

  • Allow the reaction mixture to cool to room temperature, during which the product will precipitate.

  • Add petroleum ether to the cooled mixture to facilitate complete precipitation and to help in washing the product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with petroleum ether to remove the high-boiling solvent.

  • The crude product can be purified by recrystallization from ethanol.

Expected Yield: 75-85%

Step 2: Synthesis of Ethyl 2,6-dimethylquinoline-3-carboxylate (Deoxygenation)

This two-part step first converts the 4-hydroxy group to a chloro group, which is then removed by catalytic hydrogenation.

Part A: Synthesis of Ethyl 4-chloro-2,6-dimethylquinoline-3-carboxylate

Materials:

  • Ethyl 2,6-dimethyl-4-hydroxyquinoline-3-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • Toluene (or another inert solvent)

  • Ice

  • Sodium bicarbonate solution (saturated)

Procedure:

  • In a fume hood, suspend Ethyl 2,6-dimethyl-4-hydroxyquinoline-3-carboxylate in toluene.

  • Carefully add phosphorus oxychloride (POCl₃) dropwise to the suspension with stirring. An excess of POCl₃ is typically used.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be purified by column chromatography on silica gel.

Expected Yield: 80-90%

Part B: Catalytic Hydrogenation to Ethyl 2,6-dimethylquinoline-3-carboxylate

Materials:

  • Ethyl 4-chloro-2,6-dimethylquinoline-3-carboxylate

  • Palladium on charcoal (10% Pd/C)

  • Ethanol or Methanol

  • Triethylamine (or another base to neutralize HCl formed)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve Ethyl 4-chloro-2,6-dimethylquinoline-3-carboxylate in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C and triethylamine.

  • Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is usually complete within a few hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be purified by recrystallization or column chromatography.

Expected Yield: >90%

Step 3: Synthesis of this compound (Hydrolysis)

The final step is the saponification of the ethyl ester to the target carboxylic acid.

Materials:

  • Ethyl 2,6-dimethylquinoline-3-carboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve Ethyl 2,6-dimethylquinoline-3-carboxylate in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide or potassium hydroxide pellets.

  • Heat the mixture to reflux and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water.

  • Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove any unreacted ester or non-polar impurities.

  • Carefully acidify the aqueous layer with hydrochloric acid until the pH is acidic (pH ~2-3), which will cause the carboxylic acid to precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the product under vacuum to obtain this compound.

Expected Yield: >90%

Data Summary

StepReactantsProductReagents and ConditionsTypical Yield (%)
1p-Toluidine, Ethyl acetoacetateEthyl 2,6-dimethyl-4-hydroxyquinoline-3-carboxylateDiphenyl ether, 250 °C75-85
2aEthyl 2,6-dimethyl-4-hydroxyquinoline-3-carboxylateEthyl 4-chloro-2,6-dimethylquinoline-3-carboxylatePOCl₃, Toluene, reflux80-90
2bEthyl 4-chloro-2,6-dimethylquinoline-3-carboxylateEthyl 2,6-dimethylquinoline-3-carboxylate10% Pd/C, H₂, Triethylamine, Ethanol>90
3Ethyl 2,6-dimethylquinoline-3-carboxylateThis compoundNaOH, Ethanol/Water, reflux; then HCl>90

Visualized Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2a Step 2a: Chlorination cluster_step2b Step 2b: Hydrogenation cluster_step3 Step 3: Hydrolysis s1_reactants Mix p-Toluidine and Ethyl Acetoacetate s1_reaction Add to hot Diphenyl Ether (250 °C) s1_reactants->s1_reaction s1_workup Cool, Precipitate, Filter, and Wash s1_reaction->s1_workup s1_purification Recrystallize from Ethanol s1_workup->s1_purification s2a_reactants Suspend Intermediate 1 in Toluene s1_purification->s2a_reactants Intermediate 1 s2a_reaction Add POCl3 and Reflux s2a_reactants->s2a_reaction s2a_workup Quench with Ice, Neutralize, and Extract s2a_reaction->s2a_workup s2a_purification Purify by Column Chromatography s2a_workup->s2a_purification s2b_reactants Dissolve Intermediate 2 in Ethanol s2a_purification->s2b_reactants Intermediate 2 s2b_reaction Add Pd/C and Et3N, Pressurize with H2 s2b_reactants->s2b_reaction s2b_workup Filter Catalyst and Concentrate s2b_reaction->s2b_workup s2b_purification Purify if Necessary s2b_workup->s2b_purification s3_reactants Dissolve Intermediate 3 in EtOH/H2O s2b_purification->s3_reactants Intermediate 3 s3_reaction Add NaOH and Reflux s3_reactants->s3_reaction s3_workup Remove EtOH, Wash, and Acidify with HCl s3_reaction->s3_workup s3_final Filter, Wash, and Dry Final Product s3_workup->s3_final

Application Notes and Protocols for 2,6-Dimethylquinoline-3-carboxylic acid as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,6-Dimethylquinoline-3-carboxylic acid as a versatile synthetic building block in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure in numerous biologically active compounds, and the specific substitution pattern of this starting material offers unique opportunities for the development of novel therapeutic agents.

Synthetic Applications

This compound is a valuable starting material for the synthesis of a variety of derivatives, primarily through modifications of the carboxylic acid group. The most common transformations are amide bond formation and esterification, which allow for the introduction of diverse functional groups and the modulation of physicochemical properties.

Amide Bond Formation

The carboxylic acid moiety of this compound can be readily converted to amides, which are prevalent in many drug molecules. Standard peptide coupling reagents can be employed for this transformation.

Experimental Protocol: General Amide Coupling using HATU

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 5% aqueous Lithium Chloride (LiCl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.

Table 1: Representative Amide Coupling Reactions

AmineCoupling ReagentSolventReaction Time (h)Yield (%)Reference
AnilineHATU/DIPEADMF485Fictional, based on typical yields
BenzylamineEDC/HOBtDCM682Fictional, based on typical yields
MorpholineT3PEthyl Acetate390Fictional, based on typical yields

Note: Yields are representative and can vary depending on the specific amine and reaction conditions.

Esterification

Esterification of the carboxylic acid group can be achieved using various methods, including Fischer esterification under acidic conditions or by using coupling agents like dicyclohexylcarbodiimide (DCC).

Experimental Protocol: Steglich Esterification

This protocol outlines the esterification of this compound with an alcohol using DCC and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

Materials:

  • This compound

  • Alcohol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and the alcohol (1.2 equivalents) in anhydrous DCM.

  • Add DMAP (0.1 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DCC (1.1 equivalents) portion-wise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 3-12 hours. Monitor the reaction progress by TLC.

  • After completion, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate sequentially with 0.5 N HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ester derivative.

Biological Applications and Signaling Pathways

Derivatives of quinoline-3-carboxylic acids have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific biological activity is highly dependent on the nature of the substituents introduced onto the quinoline scaffold.

Anticancer Activity

Numerous quinoline derivatives have demonstrated potent anticancer activity by targeting various signaling pathways involved in cancer cell proliferation, survival, and metastasis. One important target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many types of cancer.[3]

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// Edges RTK -> PI3K [color="#5F6368"]; PI3K -> PIP3 [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PIP2 -> PI3K [style=invis]; PIP3 -> PDK1 [color="#5F6368"]; PDK1 -> Akt [label=" activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Akt -> mTORC1 [label=" activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; mTORC1 -> CellGrowth [color="#5F6368"]; Inhibitor -> PI3K [arrowhead=tee, color="#EA4335", style=dashed]; } .dot Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Table 2: In Vitro Antiproliferative Activity of Representative Quinoline-3-Carboxamide Derivatives

CompoundCell LineIC₅₀ (µM)Reference
2f MCF-7 (Breast Cancer)5.2[4]
2l K562 (Leukemia)3.8[4]
Compound 6 HUVEC (Endothelial Cells)0.0055[5]

Note: Compounds 2f and 2l are 2,4-disubstituted quinoline-3-carboxylic acid derivatives, and Compound 6 is a quinoline amide derivative. The data is presented to illustrate the potential of this class of compounds.

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many diseases, including cancer. Quinoline derivatives have emerged as a promising class of kinase inhibitors.[6][7] For instance, derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, an important target in cancer therapy.[6]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of a compound against a specific protein kinase.

Materials:

  • Purified recombinant protein kinase

  • Peptide substrate

  • [γ-³²P]ATP or fluorescently labeled ATP analog

  • Test compound (e.g., a derivative of this compound)

  • Kinase reaction buffer

  • Stop solution

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • In a microplate, add the protein kinase, peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding [γ-³²P]ATP or a fluorescently labeled ATP analog.

  • Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30 °C) for a specified time.

  • Stop the reaction by adding a stop solution.

  • Quantify the incorporation of the labeled phosphate into the peptide substrate using a scintillation counter or a fluorescence plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction without the inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Preparation [label="Prepare Reagents:\n- Kinase\n- Substrate\n- ATP\n- Test Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Incubate Reaction\nMixture", fillcolor="#FBBC05", fontcolor="#202124"]; Stop [label="Stop Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Detection [label="Detect Signal\n(Radioactivity or\nFluorescence)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis:\nCalculate % Inhibition\nand IC50", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Preparation [color="#5F6368"]; Preparation -> Reaction [color="#5F6368"]; Reaction -> Stop [color="#5F6368"]; Stop -> Detection [color="#5F6368"]; Detection -> Analysis [color="#5F6368"]; Analysis -> End [color="#5F6368"]; } .dot Caption: General workflow for an in vitro kinase inhibition assay.

Synthesis of this compound

Conceptual Synthetic Pathway (Doebner Reaction):

The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. For the synthesis of this compound, the likely precursors would be p-toluidine (4-methylaniline) and pyruvic acid, with acetaldehyde potentially being involved to form the 2-methyl group.

// Nodes pToluidine [label="p-Toluidine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PyruvicAcid [label="Pyruvic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Acetaldehyde [label="Acetaldehyde", fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate [label="Intermediate", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="2,6-Dimethylquinoline-3-\ncarboxylic acid", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges pToluidine -> Intermediate [color="#5F6368"]; PyruvicAcid -> Intermediate [color="#5F6368"]; Acetaldehyde -> Intermediate [color="#5F6368"]; Intermediate -> Product [label=" [H+], Heat", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; } .dot Caption: Conceptual Doebner reaction for the synthesis of the title compound.

Disclaimer: The provided experimental protocols are general procedures and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals. The biological data presented is for illustrative purposes and is based on related quinoline derivatives.

References

Application Notes and Protocols for Protein Kinase CK2 Inhibition Assays Using Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinase CK2, formerly known as casein kinase II, is a highly conserved serine/threonine kinase that is ubiquitously expressed in eukaryotic cells. CK2 is a key regulator in a multitude of cellular processes, including cell growth, proliferation, apoptosis, and differentiation.[1][2] Its constitutive activity allows it to phosphorylate a vast array of substrates, influencing numerous signaling pathways critical for cellular homeostasis.[2] Dysregulation of CK2 activity has been strongly implicated in the pathogenesis of various diseases, particularly cancer, making it a compelling therapeutic target.[1][2]

Quinoline derivatives have emerged as a promising class of small molecule inhibitors targeting a range of protein kinases, including CK2.[3][4] These compounds typically exert their inhibitory effects by competing with ATP for binding to the kinase's active site. This application note provides detailed protocols for in vitro protein kinase CK2 inhibition assays using quinoline derivatives, guidance on data interpretation, and an overview of the key signaling pathways regulated by CK2.

Key Signaling Pathways Involving Protein Kinase CK2

CK2 is a central node in cellular signaling, influencing several pro-survival and proliferative pathways. Understanding these pathways is crucial for contextualizing the effects of CK2 inhibitors. Key pathways modulated by CK2 include:

  • PI3K/Akt/mTOR Pathway: CK2 can directly phosphorylate and activate Akt, a central kinase in this pathway, promoting cell survival and proliferation.[2]

  • NF-κB Pathway: CK2 can phosphorylate IκB, the inhibitor of NF-κB, leading to its degradation and the subsequent activation of the NF-κB transcription factor, which is involved in inflammation and cell survival.[2]

  • JAK/STAT Pathway: CK2 can phosphorylate and potentiate the activity of components of the JAK/STAT pathway, which is crucial for cytokine signaling and cell proliferation.[2]

CK2_Signaling_Pathways cluster_upstream Upstream Signals cluster_ck2 CK2 Holoenzyme cluster_downstream Downstream Signaling Pathways cluster_outcomes Cellular Outcomes Growth Factors Growth Factors CK2 CK2 Growth Factors->CK2 Cytokines Cytokines Cytokines->CK2 PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway CK2->PI3K_Akt_mTOR NF_kB NF-κB Pathway CK2->NF_kB JAK_STAT JAK/STAT Pathway CK2->JAK_STAT Cell Survival Cell Survival PI3K_Akt_mTOR->Cell Survival Proliferation Proliferation PI3K_Akt_mTOR->Proliferation Apoptosis\nInhibition Apoptosis Inhibition NF_kB->Apoptosis\nInhibition JAK_STAT->Proliferation Inhibitor Quinoline Derivative Inhibitor->CK2

Figure 1: Simplified overview of key signaling pathways regulated by protein kinase CK2 and the inhibitory action of quinoline derivatives.

Quantitative Data: Inhibitory Activity of Quinoline Derivatives against Protein Kinase CK2

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of quinoline and related heterocyclic derivatives against protein kinase CK2. This data is compiled from various scientific publications and serves as a reference for comparing the potency of different compounds.

Compound ClassSpecific Derivative/ReferenceIC50 (µM)Notes
3-Quinoline Carboxylic Acids Derivative 10.65One of the most active in its series.[5]
Derivative 21.2Shows moderate activity.[5]
Derivative 318.2Shows weaker activity.[5]
Tricyclic Quinoline Analogs CX-4945 (Silmitasertib)0.00038A potent and clinically evaluated inhibitor.
Indolo-quinazoline Derivatives IQA0.080A selective CK2 inhibitor.[6]

Experimental Protocols

Two common methods for assessing CK2 kinase activity and its inhibition are the radiometric [32P]-ATP filter binding assay and non-radioactive luminescence-based assays.

Radiometric [32P]-ATP Filter Binding Assay

This assay directly measures the incorporation of a radiolabeled phosphate group from [γ-32P]ATP into a specific peptide substrate.

Materials and Reagents:

  • Recombinant human protein kinase CK2 (holoenzyme or catalytic subunit)

  • CK2 specific peptide substrate (e.g., RRRADDSDDDDD)

  • Quinoline derivative inhibitor (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • ATP solution (containing [γ-32P]ATP)

  • P81 phosphocellulose paper

  • Phosphoric acid (e.g., 0.5% or 85 mM)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of the quinoline derivative in DMSO. Further dilute these into the Kinase Assay Buffer. Ensure the final DMSO concentration in the reaction is low (typically ≤ 1%) to avoid affecting enzyme activity.

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the Kinase Assay Buffer, recombinant CK2 enzyme, and the peptide substrate.

  • Add Inhibitor: Add the diluted quinoline derivative or DMSO (for the control) to the reaction mixture.

  • Pre-incubation: Incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Kinase Reaction: Start the reaction by adding the ATP solution containing [γ-32P]ATP. The final ATP concentration should be optimized for the assay (e.g., near the Km for ATP if determining IC50 values).

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction: Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

  • Washing: Wash the P81 paper squares extensively with phosphoric acid to remove unincorporated [γ-32P]ATP. Perform a final wash with ethanol or acetone.

  • Quantification: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radiometric_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) B Add Inhibitor/DMSO to Reaction Mix A->B C Pre-incubate at Room Temperature B->C D Initiate Reaction with [γ-32P]ATP C->D E Incubate at 30°C D->E F Spot Reaction onto P81 Paper E->F G Wash P81 Paper F->G H Quantify Radioactivity (Scintillation Counting) G->H I Data Analysis (Calculate IC50) H->I

Figure 2: Workflow for a radiometric CK2 inhibition assay.

Non-Radioactive Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal. This method is a safer, high-throughput alternative to the radiometric assay.

Materials and Reagents:

  • Recombinant human protein kinase CK2

  • CK2 specific peptide substrate

  • Quinoline derivative inhibitor (dissolved in DMSO)

  • Kinase Assay Buffer

  • ATP

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based assay system)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare Inhibitor Dilutions: As described in the radiometric assay protocol.

  • Reaction Setup: In a white, opaque multi-well plate, set up the kinase reaction by adding the Kinase Assay Buffer, recombinant CK2 enzyme, and peptide substrate.

  • Add Inhibitor: Add the diluted quinoline derivative or DMSO to the appropriate wells.

  • Initiate Kinase Reaction: Add ATP to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for the optimized reaction time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

  • Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30-60 minutes at room temperature).

  • Measure Luminescence: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value as described for the radiometric assay.

Conclusion

The protocols and data presented in this application note provide a robust framework for the in vitro evaluation of quinoline derivatives as inhibitors of protein kinase CK2. The choice between a radiometric and a non-radioactive assay will depend on laboratory capabilities, throughput requirements, and safety considerations. Accurate determination of the inhibitory potency of these compounds is a critical step in the drug discovery process, enabling the selection of lead candidates for further preclinical and clinical development.

References

Application Notes and Protocols for Evaluating the In Vitro Antiproliferative Effects of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including potent anticancer effects.[1][2] A crucial step in the discovery and development of novel anticancer agents is the thorough in vitro evaluation of their antiproliferative and cytotoxic effects. This document provides detailed application notes and standardized protocols for a suite of key assays to assess the efficacy of quinoline compounds against cancer cell lines. These assays are designed to quantify cell viability, proliferation, and to elucidate the underlying mechanisms of action, such as the induction of apoptosis and cell cycle arrest.

Cell Viability and Cytotoxicity Assays

These assays are fundamental in determining the dose-dependent effect of quinoline compounds on cancer cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a compound that inhibits a biological process by 50%.[3]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Application Note: The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] The principle is based on the conversion of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product by mitochondrial succinate dehydrogenase enzymes in metabolically active cells.[3][4] The amount of formazan produced is directly proportional to the number of viable cells.[3]

Experimental Protocol: MTT Assay [3][5]

Materials:

  • Cancer cell lines of interest

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Quinoline compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)[3]

  • Solubilization solution (e.g., anhydrous DMSO, acidified isopropanol)[3]

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours.[5]

  • Compound Treatment: Treat cells with various concentrations of the quinoline compounds for a specified duration (e.g., 24, 48, or 72 hours).[4] Include vehicle-treated (negative control) and untreated cells.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to correct for background absorbance.[3]

SRB (Sulforhodamine B) Assay

Application Note: The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[6][7] It is a sensitive method for assessing cytotoxicity and cell proliferation.[8] The SRB dye binds to basic amino acid residues of proteins under mildly acidic conditions.[6] The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells.[8]

Experimental Protocol: SRB Assay [9]

Materials:

  • Cancer cell lines

  • Culture medium

  • Quinoline compounds

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM)

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with quinoline compounds as described in the MTT assay protocol.

  • Cell Fixation: After treatment, gently add cold 10% TCA to fix the cells and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with double-distilled water and allow them to air dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

Data Presentation: Cytotoxicity of Quinoline Compounds
Quinoline CompoundCell LineIncubation Time (h)IC50 (µM)
Compound Q1 MCF-7 (Breast)485.2
A549 (Lung)488.9
HCT116 (Colon)483.1
Compound Q2 MCF-7 (Breast)4812.7
A549 (Lung)4815.4
HCT116 (Colon)489.8
Doxorubicin (Control) MCF-7 (Breast)480.8
A549 (Lung)481.2
HCT116 (Colon)480.5

This table presents hypothetical data for illustrative purposes.

Cell Proliferation Assays

These assays directly measure the synthesis of new DNA, providing a more specific assessment of the antiproliferative effects of the quinoline compounds.

BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay

Application Note: The BrdU assay is an immunoassay that detects the incorporation of the thymidine analog, BrdU, into newly synthesized DNA of proliferating cells.[10][11] This is a direct measure of DNA synthesis and cell proliferation.[12] Incorporated BrdU is detected using a specific monoclonal antibody against BrdU.[13]

Experimental Protocol: BrdU Assay [12][13]

Materials:

  • Cancer cell lines

  • Culture medium

  • Quinoline compounds

  • BrdU labeling solution

  • Fixing/Denaturing solution

  • Anti-BrdU antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with quinoline compounds as previously described.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C to allow for BrdU incorporation into the DNA of proliferating cells.[12]

  • Fixation and Denaturation: Remove the labeling solution, and add fixing/denaturing solution to each well to fix the cells and denature the DNA.

  • Antibody Incubation: Add the anti-BrdU antibody to detect the incorporated BrdU, followed by the HRP-conjugated secondary antibody.

  • Substrate Addition: Add TMB substrate to develop the color.

  • Stopping the Reaction: Add a stop solution to terminate the reaction.

  • Absorbance Measurement: Measure the absorbance at 450 nm. The intensity of the color is proportional to the amount of incorporated BrdU.

Long-Term Survival Assay

Colony Formation (Clonogenic) Assay

Application Note: The colony formation assay, or clonogenic assay, assesses the ability of a single cell to undergo unlimited division and form a colony.[14] It is a measure of long-term cell survival and reproductive integrity after treatment with a cytotoxic agent.

Experimental Protocol: Colony Formation Assay [15][16][17]

Materials:

  • Cancer cell lines

  • Culture medium

  • Quinoline compounds

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline compounds for 24 hours.

  • Incubation: Remove the compound-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.

  • Fixation and Staining: After the incubation period, wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.

  • Colony Counting: Wash the plates with water, allow them to air dry, and count the number of colonies (typically defined as a cluster of ≥50 cells).

Apoptosis and Cell Death Assays

These assays help to determine if the antiproliferative effect of the quinoline compounds is due to the induction of programmed cell death (apoptosis).

Annexin V/Propidium Iodide (PI) Staining

Application Note: This is a widely used method for detecting apoptosis by flow cytometry.[18] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[18] Propidium iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[18][19]

Experimental Protocol: Annexin V/PI Staining [19][20]

Materials:

  • Cancer cell lines

  • Culture medium

  • Quinoline compounds

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with quinoline compounds for the desired time.

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 1 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

JC-1 Mitochondrial Membrane Potential Assay

Application Note: A decrease in the mitochondrial membrane potential (ΔΨm) is an early event in apoptosis.[21] The JC-1 dye is a lipophilic cationic fluorescent probe used to measure ΔΨm. In healthy cells with a high ΔΨm, JC-1 forms aggregates in the mitochondria, which emit red fluorescence.[21][22] In apoptotic cells with a low ΔΨm, JC-1 remains as monomers in the cytoplasm and emits green fluorescence.[21] The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

Experimental Protocol: JC-1 Assay [21][23][24]

Materials:

  • Cancer cell lines

  • Culture medium

  • Quinoline compounds

  • JC-1 dye

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with quinoline compounds as described previously.

  • JC-1 Staining: After treatment, incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.

  • Washing: Wash the cells with assay buffer to remove excess dye.

  • Fluorescence Measurement: Measure the red fluorescence (excitation ~585 nm, emission ~590 nm) and green fluorescence (excitation ~514 nm, emission ~529 nm) using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.

Western Blot Analysis of Apoptosis-Related Proteins

Application Note: Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathways, such as caspases, Bcl-2 family proteins, and PARP.[25][26] This provides mechanistic insights into how quinoline compounds induce apoptosis.

Experimental Protocol: Western Blot [27][28]

Materials:

  • Cancer cell lines

  • Quinoline compounds

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with quinoline compounds, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Cell Cycle Analysis

Application Note: Many antiproliferative compounds exert their effects by causing cell cycle arrest at specific phases (G1, S, or G2/M), preventing cancer cells from progressing through the division cycle.[29] Flow cytometry analysis of cellular DNA content is a standard method to determine the cell cycle distribution of a cell population.[30][31]

Experimental Protocol: Cell Cycle Analysis [30][32]

Materials:

  • Cancer cell lines

  • Quinoline compounds

  • PBS

  • Ethanol (70%, ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Treat cells with quinoline compounds for the desired duration.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and then stain with PI/RNase A solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental_Workflow_Antiproliferative_Assays cluster_initial Initial Screening cluster_mechanistic Mechanistic Studies cluster_longterm Long-Term Effects start Cancer Cell Culture treatment Treat with Quinoline Compounds (Dose-Response) start->treatment viability Cell Viability Assays (MTT, SRB) treatment->viability ic50 Determine IC50 Values viability->ic50 proliferation Proliferation Assay (BrdU) ic50->proliferation apoptosis Apoptosis Assays (Annexin V/PI, JC-1) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle colony Colony Formation Assay ic50->colony western_blot Western Blot (Apoptosis/Cell Cycle Proteins) apoptosis->western_blot cell_cycle->western_blot

Caption: Workflow for evaluating antiproliferative effects.

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway ligand Death Ligand (e.g., FasL, TNF-α) receptor Death Receptor ligand->receptor disc DISC Formation receptor->disc caspase8 Pro-caspase-8 → Caspase-8 disc->caspase8 caspase3 Pro-caspase-3 → Caspase-3 caspase8->caspase3 stress Cellular Stress (e.g., Quinoline Compound) bcl2 Bcl-2 Family Proteins (Bax/Bak activation, Bcl-2 inhibition) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cyto c, Pro-caspase-9) cyto_c->apoptosome caspase9 Pro-caspase-9 → Caspase-9 apoptosome->caspase9 caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis

References

Application of 2,6-Disubstituted Quinolines in Antifungal Research: A Focus on Anti-Candida Activity

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

The emergence of drug-resistant fungal pathogens, particularly Candida species, poses a significant threat to public health. This necessitates the discovery and development of novel antifungal agents with distinct mechanisms of action. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of many therapeutic agents. Specifically, derivatives of 2,6-disubstituted quinolines have demonstrated promising fungicidal activity, particularly against pathogenic Candida species, including their resilient biofilm forms. While specific data on 2,6-Dimethylquinoline-3-carboxylic acid is not extensively available in the current literature, research on structurally related 6-amide and 6-urea derivatives of 2-methylquinoline provides valuable insights into the potential of this chemical class.

Therapeutic Potential

Studies have identified 2,6-disubstituted quinolines, particularly 6-amide and 6-urea derivatives, as potent fungicidal agents against Candida albicans and the often azole-resistant Candida glabrata.[1][2] Notably, certain compounds within this class exhibit significant activity against C. albicans biofilms, which are notoriously difficult to eradicate with conventional antifungal drugs.[1][3] The ability to disrupt biofilms makes these compounds particularly interesting for applications in medical device-related infections.

Mechanism of Action

The precise mechanism of action for all 2,6-disubstituted quinolines is not fully elucidated. However, for some 6-urea derivatives, their antifungal effect against C. albicans biofilms has been linked to the induction of endogenous reactive oxygen species (ROS) accumulation.[1][3] This suggests that at least one mode of action for this class of compounds involves triggering oxidative stress within the fungal cells, leading to cell death. Further investigation is required to determine if this is a class-wide mechanism and to identify the specific molecular targets.

Data Presentation

The following tables summarize the in vitro antifungal activity of representative 2,6-disubstituted quinoline derivatives from a key study. It is important to note that these are 6-amide and 6-urea derivatives of 2-methylquinoline, not this compound.

Table 1: Antifungal Activity of 2,6-Disubstituted Quinolines against Planktonic Candida Cells

Compound IDSubstitution at Position 6Test OrganismMinimal Fungicidal Concentration (MFC) (µM)[1][2][3]
1 AmideCandida albicans12.5
Candida glabrata< 50
5 AmideCandida albicans6.25
Candida glabrata< 50
6 AmideCandida albicans6.25 - 12.5
17 UreaCandida albicans< 15

Table 2: Activity of 2,6-Disubstituted Quinolines against Candida albicans Biofilms

Compound IDSubstitution at Position 6Biofilm Eradication Concentration (BEC₅₀) (µM)[1]
1 AmideComparable to Miconazole (25 µM)
2 AmideComparable to Miconazole (25 µM)
5 AmideComparable to Miconazole (25 µM)
6 AmideComparable to Miconazole (25 µM)
10 UreaComparable to Miconazole (25 µM)

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of antifungal properties of compounds like 2,6-disubstituted quinolines. These are based on standardized methods such as those from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Determination of Minimal Fungicidal Concentration (MFC) by Broth Microdilution

This protocol is adapted from the CLSI M27 guidelines for yeast susceptibility testing.[4]

1. Preparation of Fungal Inoculum: a. Subculture the Candida strain on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours. b. Prepare a suspension of the yeast in sterile saline solution (0.85% NaCl). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). d. Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

2. Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound (e.g., 2,6-disubstituted quinoline derivative) in a suitable solvent like Dimethyl Sulfoxide (DMSO). b. Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.125 to 64 µg/mL. c. Include a positive control (e.g., Fluconazole or Amphotericin B) and a negative control (medium with the highest concentration of DMSO used).

3. Inoculation and Incubation: a. Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions. b. Incubate the plate at 35°C for 24-48 hours.

4. Determination of Minimal Inhibitory Concentration (MIC): a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth.

5. Determination of Minimal Fungicidal Concentration (MFC): a. From the wells showing no visible growth (at and above the MIC), take a 10-20 µL aliquot and subculture it onto an SDA plate. b. Incubate the SDA plate at 35°C for 24-48 hours. c. The MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Protocol 2: Quantification of Candida Biofilm Eradication using Crystal Violet Assay

This protocol is a standard method for assessing the ability of a compound to eradicate a pre-formed biofilm.[5][6]

1. Biofilm Formation: a. Prepare a standardized Candida suspension (1 x 10⁶ cells/mL) in RPMI-1640 medium. b. Add 100 µL of the cell suspension to the wells of a flat-bottomed 96-well polystyrene plate. c. Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

2. Treatment with Test Compound: a. After the initial incubation, gently wash the wells with Phosphate Buffered Saline (PBS) to remove non-adherent cells. b. Add fresh RPMI-1640 medium containing serial dilutions of the test compound to the wells. c. Include appropriate controls (untreated biofilm and medium only). d. Incubate the plate for a further 24 hours at 37°C.

3. Biofilm Quantification: a. After the treatment period, wash the wells with PBS to remove planktonic cells and residual medium. b. Allow the plate to air dry. c. Add 110 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 45 minutes at room temperature.[5] d. Wash the wells four times with sterile distilled water to remove excess stain. e. Add 200 µL of 95% ethanol to each well to destain the biofilm. f. Measure the absorbance of the destaining solution at 540-595 nm using a microplate reader. g. The Biofilm Eradication Concentration (BEC₅₀) is the concentration of the compound that causes a 50% reduction in biofilm biomass compared to the untreated control.

Visualizations

Diagram 1: Proposed Mechanism of Action for select 6-Urea-2,6-Disubstituted Quinolines

Mechanism_of_Action cluster_0 Fungal Cell Compound 6-Urea-2,6-Disubstituted Quinoline Derivative ROS_Accumulation Increased Reactive Oxygen Species (ROS) Compound->ROS_Accumulation Induces Oxidative_Stress Oxidative Stress ROS_Accumulation->Oxidative_Stress Cell_Death Fungicidal Effect (Cell Death) Oxidative_Stress->Cell_Death

Caption: Proposed mechanism of action for certain 6-urea-2,6-disubstituted quinolines against Candida.

Diagram 2: Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Workflow cluster_workflow Antifungal Evaluation Workflow Start Start: Test Compound MIC_Test Broth Microdilution Assay (Planktonic Cells) Start->MIC_Test MIC_Result Determine MIC MIC_Test->MIC_Result MFC_Test Subculture from MIC wells MIC_Result->MFC_Test Active? Biofilm_Assay Biofilm Eradication Assay (Crystal Violet) MIC_Result->Biofilm_Assay Active? MFC_Result Determine MFC MFC_Test->MFC_Result End End: Antifungal Profile MFC_Result->End BEC50_Result Determine BEC₅₀ Biofilm_Assay->BEC50_Result BEC50_Result->End

Caption: General workflow for in vitro antifungal susceptibility and antibiofilm testing.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of 2,6-Dimethylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Dimethylquinoline-3-carboxylic acid is a quinoline derivative of interest in pharmaceutical research and development due to its potential biological activities. Accurate and reliable quantification of this compound is essential for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. This application note presents a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The described method is based on established principles for the analysis of similar quinoline carboxylic acid derivatives and provides a strong starting point for method development and validation.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended as a starting point.

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Phosphoric acid (analytical grade)

    • Ultrapure water

2. Chromatographic Conditions

The following HPLC conditions are proposed for the analysis of this compound. These parameters may require optimization for specific applications and instrumentation.

ParameterCondition
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 20% B; 2-10 min: 20-80% B; 10-12 min: 80% B; 12-13 min: 80-20% B; 13-15 min: 20% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 245 nm
Run Time 15 minutes

3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8 °C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase initial conditions (80:20 Mobile Phase A:Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

  • Sample Preparation:

    • Accurately weigh a sample containing this compound.

    • Transfer the sample to a suitable volumetric flask.

    • Add a volume of methanol to dissolve the sample, using sonication if necessary.

    • Dilute to the final volume with methanol.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation (Illustrative Data)

The following tables present hypothetical but realistic data to illustrate the expected performance of this HPLC method upon validation.

Table 1: Linearity

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,980
25380,500
50759,800
1001,521,000
Correlation Coefficient (r²) 0.9998

Table 2: Precision (Repeatability)

Concentration (µg/mL)ReplicatePeak AreaMean Peak Area% RSD
501760,100759,9500.15%
2758,900
3761,200
4759,500
5760,300
6759,750

Table 3: Accuracy (Recovery)

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
Low109.8598.5%
Medium5050.45100.9%
High9089.2899.2%

Visualization of the Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Stock (1000 µg/mL in Methanol) prep_working Prepare Working Standards (Dilution of Stock) prep_standard->prep_working injection Inject Standards and Samples (10 µL) prep_working->injection prep_sample Prepare Sample (Dissolve and Filter) prep_sample->injection instrument_setup Instrument Setup (C18 Column, Gradient Elution) instrument_setup->injection detection UV Detection (245 nm) injection->detection calibration Generate Calibration Curve detection->calibration quantification Quantify Analyte in Samples calibration->quantification reporting Report Results quantification->reporting

Application Notes and Protocols for Utilizing Quinoline Derivatives as DHODH Inhibitors in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes, making DHODH a compelling therapeutic target for various diseases such as cancer, autoimmune disorders, and viral infections.[1][2][3] Quinoline derivatives have emerged as a promising class of DHODH inhibitors, demonstrating potent enzymatic inhibition. This document provides detailed application notes and protocols for the use of quinoline derivatives as DHODH inhibitors in enzymatic assays.

Data Presentation: Inhibitory Potency of DHODH Inhibitors

The following table summarizes the in vitro inhibitory activity of various quinoline derivatives and other notable DHODH inhibitors against human DHODH (hDHODH). This data is essential for selecting appropriate positive controls and for comparing the potency of novel quinoline-based compounds.

Inhibitor CompoundTargetIC50 ValueReference(s)
Quinoline Derivatives
Quinoline-based analogue 41hDHODH9.71 ± 1.4 nM[4]
Quinoline-based analogue 43hDHODH26.2 ± 1.8 nM[4]
1,7-naphthyridine 46hDHODH28.3 ± 3.3 nM[4]
DHODH-IN-17hDHODH0.40 µM[5]
Compound 7hDHODH1.56 µM
Compound 14hDHODH1.22 µM
Reference Compounds
BrequinarhDHODH~20 nM[6]
TeriflunomidehDHODH24.5 nM[6]
LeflunomidehDHODH>100 µM[6]
DHODH-IN-11hDHODHWeak Inhibition[6]
ASLAN003hDHODH35 nM[4]

Signaling Pathway

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is responsible for the synthesis of pyrimidine nucleotides essential for DNA and RNA synthesis. Inhibition of DHODH by quinoline derivatives blocks the conversion of dihydroorotate to orotate, leading to a depletion of the pyrimidine pool and subsequently arresting cell proliferation.

DHODH_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_downstream Downstream Pyrimidine Synthesis Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPSII Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate_cytosol Dihydroorotate Carbamoyl Aspartate->Dihydroorotate_cytosol DHOase Dihydroorotate_mito Dihydroorotate Dihydroorotate_cytosol->Dihydroorotate_mito Transport Orotate Orotate Dihydroorotate_mito->Orotate OMP OMP Orotate->OMP UMPS DHODH DHODH DHODH->Orotate UMP UMP OMP->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA_RNA DNA & RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA Inhibitor Quinoline Derivatives Inhibitor->DHODH

Caption: Inhibition of DHODH by quinoline derivatives in the de novo pyrimidine biosynthesis pathway.

Experimental Protocols

DHODH Enzymatic Inhibition Assay (DCIP-Based Spectrophotometric)

This protocol outlines a common and reliable method for measuring the enzymatic activity of DHODH and the inhibitory potential of quinoline derivatives. The assay is based on the reduction of the dye 2,6-dichloroindophenol (DCIP), which acts as an artificial electron acceptor. The rate of DCIP reduction, measured by a decrease in absorbance at 600 nm, is proportional to DHODH activity.[4][6]

Materials:

  • Recombinant human DHODH

  • Quinoline derivative stock solution (in DMSO)

  • Positive control inhibitor (e.g., Brequinar)

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10) or Decylubiquinone

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • DMSO

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a high-concentration stock solution of the quinoline derivative and positive control in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the inhibitor stocks in DMSO to create a range of concentrations for IC50 determination.

    • Prepare a stock solution of DHO in DMSO (e.g., 10 mM).

    • Prepare a stock solution of DCIP in the Assay Buffer (e.g., 2.5 mM).

    • Prepare a stock solution of CoQ10 in DMSO (e.g., 10 mM).

    • Dilute recombinant human DHODH in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically but is often in the low nanomolar range.

  • Assay Setup:

    • Add 2 µL of the quinoline derivative dilutions or DMSO (for vehicle control) to the wells of a 96-well plate.

    • Add 178 µL of the diluted DHODH enzyme solution to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding to the enzyme.[4][6]

  • Reaction Initiation and Measurement:

    • Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer. Final concentrations in the 200 µL reaction volume should be approximately 200-500 µM DHO, 120-200 µM DCIP, and 50-100 µM CoQ10.[4][6]

    • Initiate the reaction by adding 20 µL of the reaction mix to each well.

    • Immediately begin measuring the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer in kinetic mode.[4]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance versus time plot.

    • Normalize the velocities relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response model to determine the IC50 value.

Considerations for Quinoline Derivatives:

  • Solubility: Some quinoline derivatives can be hydrophobic and may have limited solubility in aqueous assay buffers. It is crucial to ensure that the final DMSO concentration in the assay is kept low (typically ≤1%) and consistent across all wells to avoid precipitation. If solubility is an issue, consider the use of other co-solvents or detergents, but validate their compatibility with the enzyme first.

  • Pre-incubation: The pre-incubation step of the enzyme with the inhibitor is important to allow for the establishment of binding equilibrium, especially for slow-binding inhibitors. The optimal pre-incubation time may need to be determined for novel quinoline compounds.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the efficacy of quinoline derivatives as DHODH inhibitors, from initial biochemical screening to cellular assays.

DHODH_Inhibitor_Workflow cluster_preparation Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis cluster_cellular Cell-Based Assays (Optional Follow-up) prep_reagents Prepare Reagents (Enzyme, Substrates, Inhibitors) prep_plates Prepare 96-well Plates prep_reagents->prep_plates add_inhibitor Add Quinoline Derivative Dilutions prep_plates->add_inhibitor add_enzyme Add DHODH Enzyme Solution add_inhibitor->add_enzyme pre_incubate Pre-incubate for Inhibitor Binding add_enzyme->pre_incubate initiate_reaction Initiate Reaction with Substrate Mix pre_incubate->initiate_reaction measure_absorbance Measure Absorbance (600 nm) Kinetically initiate_reaction->measure_absorbance calc_velocity Calculate Initial Reaction Velocities measure_absorbance->calc_velocity normalize_data Normalize Data to Controls calc_velocity->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50 cell_viability Cell Viability/Proliferation Assay determine_ic50->cell_viability Validate in Cellular Context uridine_rescue Uridine Rescue Experiment cell_viability->uridine_rescue

Caption: A step-by-step workflow for the enzymatic assay of DHODH inhibitors.

References

Application Notes and Protocols for Screening Quinoline Carboxylic Acids Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro screening of quinoline carboxylic acids and their derivatives for potential anticancer activity. The protocols outlined below cover essential assays to determine cytotoxicity, induction of apoptosis, and effects on the cell cycle.

Introduction

Quinoline carboxylic acids are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] Their mechanism of action is often multifaceted, involving DNA intercalation, inhibition of key enzymes like topoisomerases and kinases, and disruption of tubulin polymerization.[1][3] This document details a systematic approach to screen these compounds against various cancer cell lines to identify promising therapeutic candidates.

Data Presentation: Anticancer Activity of Selected Quinoline Carboxylic Acid Derivatives

The following table summarizes the cytotoxic activity of representative quinoline carboxylic acid derivatives against various cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference
Compound 1K562Chronic Myelogenous Leukemia5-11[1]
Compound 2K562Chronic Myelogenous Leukemia5-11[1]
P6MLLr leukemic cell linesLeukemia7.2 (SIRT3 inhibition)[2][4]
Compound 7cMCF-7Breast Cancer1.73 µg/mL[2]
2-Styryl-4-quinoline carboxylic acid derivativeH1975Lung Cancer0.21[5]
Ursolic acid-quinoline derivativeMDA-MB-231Breast Cancer0.61±0.07[5]
Ursolic acid-quinoline derivativeHeLaCervical Cancer0.36±0.05[5]
4,7-Disubstituted quinoline derivativeSF-295CNS Cancer0.314-4.65 µg/cm³[5]
Synthesized aryl ester of quinoline-2-carboxylic acidPC3Prostate Cancer26 µg/mL[6]

Experimental Workflow

The overall experimental workflow for screening quinoline carboxylic acids is depicted below. This multi-tiered approach allows for a comprehensive evaluation of the compounds' anticancer potential, from initial cytotoxicity screening to more detailed mechanistic studies.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization A Cell Viability/Cytotoxicity Assay (MTT/XTT) B Select Active Compounds (IC50 < Threshold) A->B C Apoptosis Assay (Annexin V/PI Staining) B->C D Cell Cycle Analysis (PI Staining) B->D G Kinase Inhibition Assays B->G E Caspase Activity Assay C->E F Western Blot for Apoptotic & Cell Cycle Proteins D->F H Structure-Activity Relationship (SAR) Studies E->H F->H G->H

Caption: Experimental workflow for screening quinoline carboxylic acids.

Experimental Protocols

Cell Culture and Compound Treatment

Materials:

  • Selected cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa, K-562, PC3)[1][2][6][7][8]

  • Complete cell culture medium (specific to each cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Quinoline carboxylic acid derivatives

  • Dimethyl sulfoxide (DMSO)

  • 96-well and 6-well plates

Protocol:

  • Culture cancer cells in appropriate complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • For experiments, seed cells in 96-well or 6-well plates at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.[7][9]

  • Prepare stock solutions of the quinoline carboxylic acid derivatives in DMSO.

  • Prepare serial dilutions of the compounds in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed a level that is toxic to the cells (typically <0.5%).[2][5]

  • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin).[2][5]

  • Remove the old medium from the cells and add the medium containing the test compounds or controls.

  • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[2][7]

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[10]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Following compound treatment in a 96-well plate, add 20 µL of MTT solution to each well.[2]

  • Incubate the plate for 4 hours at 37°C.[2]

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.[2]

Note: The XTT assay is an alternative where the formazan product is water-soluble, eliminating the solubilization step.[11][12][13]

Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by Propidium Iodide, PI).[5]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Protocol:

  • Treat cells with the test compounds in 6-well plates.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.[5]

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[5]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis by Flow Cytometry (PI Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[9]

Materials:

  • Cold 70% Ethanol

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Treat cells with the test compounds in 6-well plates.

  • Harvest the cells by trypsinization and wash with PBS.[9]

  • Fix the cells by adding the cell pellet dropwise to cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours (or overnight).[5]

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing PI and RNase A.[5]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.[9]

Potential Signaling Pathways and Mechanisms of Action

Quinoline carboxylic acids can exert their anticancer effects by modulating various signaling pathways. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and controls cell growth, proliferation, and survival.[14][15]

G RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth QCA Quinoline Carboxylic Acid QCA->PI3K QCA->Akt QCA->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

The protocols and data presented here provide a robust framework for the initial screening and characterization of quinoline carboxylic acids as potential anticancer agents. A systematic evaluation of cytotoxicity, apoptosis induction, and cell cycle effects will enable the identification and prioritization of lead compounds for further preclinical development. Subsequent mechanistic studies should be tailored to the observed biological effects of the most promising candidates.

References

Application Notes and Protocols for the Synthesis of 2,6-Dimethylquinoline-3-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-3-carboxamides are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development due to their diverse pharmacological activities. The 2,6-dimethylquinoline-3-carboxamide scaffold, in particular, serves as a crucial pharmacophore in the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of 2,6-dimethylquinoline-3-carboxamides, focusing on a reliable and efficient synthetic strategy. The primary route detailed herein is the Friedländer annulation to construct the quinoline core, followed by ester hydrolysis and subsequent amidation.

Synthetic Strategy Overview

The synthesis of 2,6-dimethylquinoline-3-carboxamides can be efficiently achieved through a three-step sequence starting from readily available precursors. The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Friedländer Annulation cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Amidation A 2-Amino-5-methylacetophenone C Ethyl 2,6-dimethylquinoline-3-carboxylate A->C Catalyst, Heat B Ethyl acetoacetate B->C D Ethyl 2,6-dimethylquinoline-3-carboxylate E 2,6-Dimethylquinoline-3-carboxylic acid D->E Base (e.g., NaOH), Heat F This compound H 2,6-Dimethylquinoline-3-carboxamide F->H Coupling Agent G Amine Source (e.g., NH4OH) G->H

Caption: Overall synthetic workflow for 2,6-Dimethylquinoline-3-carboxamide.

Step 1: Friedländer Annulation for Ethyl 2,6-dimethylquinoline-3-carboxylate

The Friedländer synthesis is a classical and efficient method for constructing quinoline rings.[1][2] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-ketoester.[3][4] In this protocol, 2-amino-5-methylacetophenone reacts with ethyl acetoacetate to yield the key intermediate, ethyl 2,6-dimethylquinoline-3-carboxylate. Various catalytic systems, including acidic and basic catalysts, can be employed to promote this reaction.[5] Modern variations often utilize microwave irradiation to accelerate the reaction and improve yields.[6][7][8]

Experimental Protocol: Acid-Catalyzed Friedländer Annulation

Materials:

  • 2-Amino-5-methylacetophenone

  • Ethyl acetoacetate

  • Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-methylacetophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in ethanol (10 mL).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford ethyl 2,6-dimethylquinoline-3-carboxylate.

Data Presentation: Friedländer Annulation
Catalyst SystemSolventTemperature (°C)TimeYield (%)Reference
H₂SO₄ (catalytic)EthanolReflux4-6 h75-85[1]
L-(+)-tartaric acid-DMUSolvent-free701-2 h~90[9]
MOPS/Al₂O₃ (Microwave)Solvent-free1205-10 min>90[6]
[Bmim]HSO₄ (Microwave)Solvent-free10010-15 min85-95[9]

Step 2: Hydrolysis of Ethyl 2,6-dimethylquinoline-3-carboxylate

The ethyl ester intermediate is hydrolyzed to the corresponding carboxylic acid, a necessary precursor for the final amidation step. This is typically achieved by saponification using a strong base like sodium hydroxide in an alcoholic solvent.

Experimental Protocol: Base-Mediated Ester Hydrolysis

Materials:

  • Ethyl 2,6-dimethylquinoline-3-carboxylate

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 10% aqueous)

  • Hydrochloric acid (HCl) (e.g., 1 M)

  • Distilled water

Procedure:

  • Dissolve ethyl 2,6-dimethylquinoline-3-carboxylate (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add an excess of 10% aqueous sodium hydroxide solution (e.g., 5 mL).

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the residue with water and acidify to a pH of approximately 4-5 with 1 M HCl.

  • The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.

Data Presentation: Ester Hydrolysis
BaseSolventTemperature (°C)TimeYield (%)
NaOHEthanol/WaterReflux2-4 h>90
KOHMethanol/WaterReflux2-4 h>90

Step 3: Amidation of this compound

The final step involves the conversion of the carboxylic acid to the primary carboxamide. Direct reaction with ammonia is often inefficient. Therefore, activating the carboxylic acid with a coupling agent is the preferred method to facilitate the reaction with an ammonia source.[10][11]

Experimental Protocol: Amide Coupling with an Activating Agent

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ammonium hydroxide (NH₄OH) solution (concentrated)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend this compound (1.0 mmol) in DCM or DMF (10 mL).

  • Add EDC (1.2 mmol), HOBt (1.2 mmol), and DIPEA (2.0 mmol) to the suspension.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add concentrated ammonium hydroxide solution (excess) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or DCM.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 2,6-dimethylquinoline-3-carboxamide.

Data Presentation: Amidation
Coupling Reagent SystemBaseSolventTemperature (°C)TimeYield (%)Reference
EDC/HOBtDIPEADCM/DMFRoom Temp.2-4 h70-85[10]
HATUDIPEADMFRoom Temp.1-3 h75-90General Amidation Protocols
SOCl₂ then NH₄OHPyridineToluene0 to Room Temp.3-5 h65-80General Amidation Protocols

Logical Relationship of the Synthetic Pathway

The sequence of reactions in this synthesis follows a logical progression of functional group transformations to build the target molecule.

G Start Starting Materials (2-Amino-5-methylacetophenone, Ethyl acetoacetate) Step1 Friedländer Annulation (Quinoline Ring Formation) Start->Step1 Intermediate1 Ethyl 2,6-dimethylquinoline-3-carboxylate Step1->Intermediate1 Step2 Ester Hydrolysis (Saponification) Intermediate1->Step2 Intermediate2 This compound Step2->Intermediate2 Step3 Amidation (Amide Bond Formation) Intermediate2->Step3 FinalProduct 2,6-Dimethylquinoline-3-carboxamide Step3->FinalProduct

Caption: Logical flow of the synthesis of 2,6-Dimethylquinoline-3-carboxamide.

Conclusion

The synthetic route described provides a robust and versatile methodology for the preparation of 2,6-dimethylquinoline-3-carboxamides. The Friedländer annulation offers a direct entry to the quinoline core, and the subsequent hydrolysis and amidation steps are well-established transformations. The use of modern techniques such as microwave-assisted synthesis can significantly improve the efficiency of the initial ring-forming reaction. These protocols serve as a valuable guide for researchers engaged in the synthesis of novel quinoline-based compounds for potential therapeutic applications.

References

Application of Quinoline Derivatives as NMDA Receptor Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of quinoline derivatives as N-methyl-D-aspartate (NMDA) receptor antagonists. It includes detailed application notes, experimental protocols, and quantitative data to facilitate research and development in this promising area of neuropharmacology.

Application Notes

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] However, its overactivation is implicated in a range of neurological and psychiatric disorders, including stroke, epilepsy, neurodegenerative diseases like Alzheimer's and Parkinson's, and neuropathic pain.[2] This has driven the development of NMDA receptor antagonists as potential therapeutic agents.

Quinoline derivatives have emerged as a significant class of NMDA receptor antagonists, primarily targeting the glycine co-agonist site on the GluN1 subunit of the receptor.[3][4] Unlike antagonists that block the glutamate binding site or the ion channel pore, glycine site antagonists offer a more modulatory approach to dampening NMDA receptor activity.[5] This is because the NMDA receptor requires the binding of both glutamate and a co-agonist (glycine or D-serine) for activation.[6] By blocking the glycine site, these compounds can reduce receptor overactivation without completely shutting down normal physiological function, potentially leading to a better side-effect profile.[2]

Kynurenic acid, an endogenous tryptophan metabolite with a quinoline-4-oxo-carboxylic acid core, was one of the first identified endogenous antagonists at the glycine site.[4] This discovery spurred the synthesis and evaluation of a multitude of quinoline-2-carboxylic acid and kynurenic acid derivatives.[3][7] Structure-activity relationship (SAR) studies have revealed that substitutions on the quinoline ring, particularly at the 5- and 7-positions with halogen atoms, can significantly enhance potency and selectivity for the glycine site.[3]

The therapeutic potential of these quinoline derivatives lies in their ability to mitigate the excitotoxicity cascade initiated by excessive NMDA receptor activation, which leads to an overwhelming influx of Ca2+ and subsequent neuronal damage.[8] Preclinical studies have demonstrated the neuroprotective effects of these compounds in various models of neurological disorders.[9]

Quantitative Data: In Vitro Binding Affinity of Quinoline Derivatives

The following table summarizes the in vitro binding affinities of representative quinoline derivatives at the glycine site of the NMDA receptor.

CompoundAssay TypeTarget SpeciesIC50 (nM)Reference
5,7-Dichloro-4-(tolylsulfonylamino)-quinoline-2-carboxylic acid[3H]Glycine BindingRat570[7]
5-Iodo-7-chloro-kynurenic acid[3H]Glycine BindingRat32[3]
N-phenylthiourea derivative of 4-substituted kynurenic acid[3H]Glycine DisplacementNot Specified6040[10]
N-benzoylthiourea derivative of 4-substituted kynurenic acid[3H]Glycine DisplacementNot Specified3950[10]
(+)-Enantiomer of (E) 4-(4-acetylamino-phenylcarbamoylmethylene)-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acidGlycine Site AntagonismNot Specified-[11]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the NMDA receptor signaling pathway and the mechanism of action of quinoline-based glycine site antagonists.

NMDA_Signaling_Pathway cluster_membrane Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDAR Binds to GluN1 Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Na_ion Na⁺ NMDAR->Na_ion Influx CellMembrane Cell Membrane Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity K_ion K⁺ K_ion->NMDAR Efflux Plasticity Synaptic Plasticity (LTP/LTD) Downstream->Plasticity

Caption: NMDA Receptor Signaling Pathway.

Antagonist_Mechanism Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds to GluN2 Quinoline Quinoline Derivative (Antagonist) Quinoline->NMDAR Binds to Glycine Site on GluN1 IonChannel Ion Channel (Blocked) NMDAR->IonChannel Prevents Opening Binding_Assay_Workflow A Membrane Preparation (Rat Forebrain) B Incubation (Membranes, [3H]Glycine, Test Compound) A->B C Filtration (Separate Bound & Free Ligand) B->C D Scintillation Counting (Measure Radioactivity) C->D E Data Analysis (Calculate IC50) D->E Electrophysiology_Workflow A Prepare Cells (Cultured Neurons or Transfected Cells) B Whole-Cell Patch-Clamp (Establish Recording) A->B C Elicit NMDA Current (Apply NMDA + Glycine) B->C D Apply Antagonist (Co-apply with Agonists) C->D E Record & Analyze Data (Measure Current Inhibition, Calculate IC50) D->E

References

Troubleshooting & Optimization

Technical Support Center: Doebner Reaction for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the Doebner reaction, a key method for synthesizing quinoline-4-carboxylic acids.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the Doebner reaction in a direct question-and-answer format.

Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Answer:

Low yields in the Doebner reaction are a common issue and can stem from several factors. Here are the primary causes and potential solutions:

  • Substrate Reactivity: The electronic nature of the aniline substrate significantly impacts the reaction's efficiency. Anilines with electron-withdrawing groups are known to have lower reactivity, which often results in poor yields under conventional conditions.[1][2]

    • Solution: For these less reactive substrates, consider employing a modified "Doebner hydrogen-transfer reaction," which has demonstrated improved yields.[1][3] Utilizing a more effective catalytic system or more forcing conditions (higher temperatures, longer reaction times) may also be beneficial.[4]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of catalyst are critical parameters that can dramatically affect the yield.

    • Solution: A systematic optimization of these conditions is recommended. For instance, some reactions require heating to at least 65°C to proceed efficiently.[2][3] The dropwise addition of pyruvic acid at elevated temperatures can also improve yields by suppressing decomposition and impurity formation.[3]

  • Side Reactions: The formation of byproducts can consume starting materials, thereby reducing the yield of the desired quinoline product.[2]

    • Solution: Adjusting the reaction conditions, such as temperature and catalyst, can help minimize side reactions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help in determining the optimal reaction time to maximize product formation and reduce byproduct generation.

  • Inefficient Work-up and Purification: Product loss can occur during the extraction and purification phases.

    • Solution: Ensure the complete extraction of the product from the aqueous layer. It is also crucial to optimize the pH during the work-up to ensure the product is in a form that is easily extractable into the organic phase.[2]

Question 2: I am observing significant tar/polymer formation in my reaction. How can I prevent this?

Answer:

Tar formation is a frequent problem, particularly in the related Doebner-Miller variant, and is often due to the acid-catalyzed polymerization of the aldehyde or α,β-unsaturated carbonyl compounds.[4][5][6][7]

  • Control Reaction Temperature: Excessive heat can promote polymerization. It is advisable to maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.[5] Stepwise heating or the gradual addition of reagents can help control any exothermic processes that might lead to localized overheating.[5]

  • Optimize Acid Concentration and Type: While an acid catalyst is necessary, overly harsh conditions can accelerate tar formation.[5] A comparative study of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) can help identify the optimal balance between reaction rate and byproduct formation.[5] Milder Lewis acids may be preferable in some cases.[5][7]

  • Slow Addition of Reagents: Slowly adding the aldehyde to the heated acidic solution of the aniline can help manage the reaction's exothermicity and minimize polymerization.[6][7]

  • Use of a Biphasic Solvent System: Sequestering the aldehyde in an organic phase can significantly reduce its self-polymerization in the acidic aqueous phase.[5][6]

Question 3: I have isolated a product, but it is not the expected quinoline. What could have gone wrong?

Answer:

The isolation of an unexpected product can be due to several factors:

  • Incomplete Oxidation: The final step of the Doebner reaction is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[1] If this oxidation is incomplete, you may isolate dihydro- or even tetrahydroquinoline byproducts.[5]

    • Solution: In some variations of quinoline synthesis, an external oxidizing agent is added to ensure complete aromatization.[4] The Doebner reaction itself often relies on an imine intermediate to act as the oxidizing agent in a hydrogen transfer process.[1][3] Ensuring the stoichiometry and reaction conditions favor this process is crucial.

  • Alternative Cyclization Pathway: In certain cases, the cyclization can occur at the amino group instead of the benzene ring, leading to the formation of a pyrrolidine derivative. This has been reported to occur with substrates like 2-chloro-5-aminopyridine.[8]

Frequently Asked Questions (FAQs)

Q1: What is the Doebner reaction?

The Doebner reaction is a three-component organic reaction that synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[1][8] It is a valuable method for creating the quinoline scaffold, which is present in many pharmaceuticals.[1][9]

Q2: What is the general mechanism of the Doebner reaction?

The proposed mechanism involves several key steps:

  • The aniline and aldehyde condense to form a Schiff base (N-arylimine).[1]

  • Pyruvic acid tautomerizes to its enol form.[1]

  • A Michael-type addition of the pyruvic acid enol to the imine occurs.[1]

  • This is followed by an intramolecular electrophilic cyclization onto the aromatic ring.[1]

  • The resulting dihydroquinoline intermediate is then oxidized to the final quinoline-4-carboxylic acid product.[1]

Q3: What are the typical catalysts and solvents used?

The Doebner reaction is typically catalyzed by acids.[1] Both Brønsted acids (e.g., p-toluenesulfonic acid, hydrochloric acid) and Lewis acids (e.g., tin tetrachloride, scandium(III) triflate, BF₃·THF) are effective.[1][2] The choice of catalyst can significantly influence the reaction's efficiency and yield.[1] A variety of solvents can be used, including ethanol, acetonitrile (MeCN), tetrahydrofuran (THF), and dichloroethane (DCE).[1] MeCN has been shown to be a particularly effective solvent in some cases.[2]

Q4: Can this reaction be performed on a large scale?

Yes, the Doebner hydrogen-transfer reaction, a modification of the classical Doebner reaction, has been successfully applied to the large-scale synthesis of bioactive molecules.[3][10]

Data Presentation

Table 1: Optimization of Reaction Conditions for an Electron-Deficient Aniline [3][10]

This table summarizes the effect of various catalysts and solvents on the yield of quinoline-4-carboxylic acid synthesized from an electron-deficient aniline.

EntryCatalyst (equiv.)SolventTemperature (°C)Yield (%)
1-EtOHReflux10
2H₂NSO₃H (1.0)H₂O100<5
3p-TsOH·H₂O (0.2)MeCN8020
4Sc(OTf)₃ (0.2)MeCN8045
5BF₃·OEt₂ (0.2)MeCN8055
6BF₃·THF (0.28) MeCN 65 80
7BF₃·THF (0.28)DCE6570
8BF₃·THF (0.28)THF6565

Conditions: Reaction of 6-(trifluoromethoxy)aniline, benzaldehyde, and pyruvic acid. The optimized condition (Entry 6) involved the dropwise addition of pyruvic acid.

Experimental Protocols

Optimized Protocol for Doebner Hydrogen-Transfer Reaction [2][3][9][10]

This protocol is adapted for anilines, including those with electron-withdrawing groups, and has been shown to provide good yields.

Materials:

  • Substituted Aniline (1.0 equiv)

  • Aldehyde (1.1-1.2 equiv)

  • Pyruvic Acid (0.56-0.6 equiv)

  • BF₃·THF or BF₃·OEt₂ (0.28-0.5 equiv)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.0 equiv) and the aldehyde (1.1 equiv) in acetonitrile. Add BF₃·THF (0.28 equiv) to the solution at room temperature.

  • Initial Heating: Stir the reaction mixture at 65°C for 10 minutes to 1 hour.

  • Addition of Pyruvic Acid: Prepare a solution of pyruvic acid (0.56 equiv) in acetonitrile. Add this solution dropwise to the reaction mixture over a period of 3 hours while maintaining the temperature at 65°C.

  • Reaction: Continue to stir and heat the reaction mixture at 65°C for an additional 20-21 hours. Monitor the reaction progress using TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and a saturated aqueous solution of NaHCO₃ to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel.

Visualizations

Doebner_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline SchiffBase Schiff Base (N-Arylimine) Aniline->SchiffBase Aldehyde Aldehyde Aldehyde->SchiffBase - H₂O PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid PyruvicAcid->Enol Tautomerization MichaelAdduct Michael Adduct SchiffBase->MichaelAdduct Michael Addition Enol->MichaelAdduct Dihydroquinoline 1,2-Dihydroquinoline Intermediate MichaelAdduct->Dihydroquinoline Cyclization - H₂O Quinoline Quinoline-4-carboxylic Acid Dihydroquinoline->Quinoline Oxidation

Caption: Proposed mechanism of the Doebner reaction.

Doebner_Workflow Start Start Combine Combine Aniline, Aldehyde, Pyruvic Acid, Catalyst, and Solvent Start->Combine Heat Heat Reaction Mixture (e.g., 65°C - Reflux) Combine->Heat Workup Reaction Work-up (e.g., Quenching, Extraction) Heat->Workup Purify Purification (e.g., Recrystallization, Column Chromatography) Workup->Purify Isolate Isolate Pure Quinoline Product Purify->Isolate End End Isolate->End

Caption: General experimental workflow for the Doebner reaction.

Troubleshooting_Doebner Start Low Yield Issue CheckSubstrate Aniline has e⁻ withdrawing groups? Start->CheckSubstrate CheckConditions Reaction conditions optimized? CheckSubstrate->CheckConditions No UseModified Action: Use Doebner hydrogen-transfer reaction or stronger conditions CheckSubstrate->UseModified Yes CheckByproducts Significant tar or side products? CheckConditions->CheckByproducts Yes Optimize Action: Optimize T, time, catalyst & solvent CheckConditions->Optimize No CheckWorkup Work-up procedure efficient? CheckByproducts->CheckWorkup No ModifyConditions Action: Lower temp, slow addition, change catalyst CheckByproducts->ModifyConditions Yes OptimizeWorkup Action: Adjust pH, ensure complete extraction CheckWorkup->OptimizeWorkup No Success Yield Improved CheckWorkup->Success Yes UseModified->Success Optimize->Success ModifyConditions->Success OptimizeWorkup->Success

Caption: Troubleshooting decision tree for low yield in the Doebner reaction.

References

Technical Support Center: Overcoming Solubility Challenges of 2,6-Dimethylquinoline-3-carboxylic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility issues with 2,6-Dimethylquinoline-3-carboxylic acid in their biological assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve consistent and reliable results.

Troubleshooting Guide

Precipitation of this compound during your experiments can lead to inaccurate and irreproducible data. The following table provides a summary of common issues, their potential causes, and recommended solutions.

Issue Potential Cause Recommended Solution
Immediate precipitation upon dilution of DMSO stock in aqueous buffer or media The compound's aqueous solubility is exceeded. This "crashing out" is common for hydrophobic compounds when the concentration of the organic solvent is rapidly decreased.[1][2]1. Decrease the final concentration: Your target concentration may be too high for the aqueous environment. 2. Optimize the dilution protocol: Add the DMSO stock solution drop-wise to the pre-warmed (37°C) aqueous medium while vortexing to ensure rapid and even dispersion.[1] 3. Use a serial dilution method: Instead of a single large dilution, perform a series of smaller dilutions in the assay medium.[1]
Precipitate forms over time in the incubator Temperature fluctuations: The compound may be less soluble at 37°C than at room temperature. Media components: Interactions with salts or proteins in the cell culture media can lead to precipitation over time.[2][3] pH shift: Cellular metabolism can alter the pH of the media, affecting the solubility of the acidic compound.[1]1. Confirm solubility at 37°C: Ensure your working concentration is soluble at the incubation temperature. 2. Prepare fresh solutions: Make the final working solution immediately before use. 3. Monitor media pH: For long-term assays, consider using a more strongly buffered medium or changing the medium more frequently.
Inconsistent results between experiments Incomplete dissolution of stock solution: The initial stock in DMSO may not be fully dissolved. Variability in final concentration: Precipitation in some wells but not others can lead to inconsistent effective concentrations.1. Ensure complete stock dissolution: Gently warm the DMSO stock (e.g., to 37°C) and vortex or sonicate briefly to ensure the compound is fully dissolved before use.[1] 2. Visually inspect all solutions: Before adding to your assay, visually check for any signs of precipitation.

Solubility Data Summary

Solvent Estimated Solubility Range Considerations for Biological Assays
DMSO (Dimethyl Sulfoxide) High (likely >50 mg/mL)Ideal for preparing high-concentration stock solutions. Final concentration in cell-based assays should typically be kept below 0.5% to avoid cytotoxicity.[1]
Ethanol ModerateCan be used as a co-solvent. Less toxic than DMSO for some cell lines, but still requires a solvent toxicity control.
Aqueous Buffer (pH 7.4) LowAs a carboxylic acid, its solubility is pH-dependent and will be low in neutral to acidic aqueous solutions.
Aqueous Buffer (pH > 8) ModerateSolubility increases at higher pH due to the deprotonation of the carboxylic acid group, forming a more soluble carboxylate salt.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of this compound in my cell culture medium. What is the most likely cause?

A1: The most common reason for precipitation is "solvent shock." This occurs when a compound dissolved in a high concentration of an organic solvent like DMSO is rapidly diluted into an aqueous medium where it has low solubility.[2] The sudden change in the solvent environment causes the compound to "crash out" of the solution.

Q2: How can I determine the maximum soluble concentration of this compound in my specific assay medium?

A2: You can perform a simple kinetic solubility test. Prepare a high-concentration stock solution in DMSO (e.g., 50 mM). Create a series of dilutions of this stock in your assay medium. Visually inspect for any precipitate formation immediately and after a period of incubation at your experimental temperature (e.g., 37°C). The highest concentration that remains clear is your approximate maximum soluble concentration.

Q3: Can I adjust the pH of my media to improve the solubility of this compound?

A3: Yes, as a carboxylic acid, its solubility is pH-dependent. Increasing the pH of the solution will deprotonate the carboxylic acid group, forming a more water-soluble carboxylate salt. However, you must ensure that the adjusted pH is within the tolerable range for your cells or biological system. It is crucial to test the effect of any pH-adjusted buffer on your assay as a control.

Q4: Are there alternative methods to using organic solvents for solubilizing this compound?

A4: Yes, cyclodextrins can be an effective alternative. These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. This method can be particularly useful for in vivo studies where solvent toxicity is a concern.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution and Dilution into Aqueous Medium

This protocol describes the standard method for preparing a stock solution in DMSO and diluting it into a biological medium to minimize precipitation.

Materials:

  • This compound

  • Anhydrous DMSO

  • Sterile aqueous buffer or cell culture medium

  • Sterile microcentrifuge tubes or conical tubes

  • Vortex mixer

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Weigh out the desired amount of this compound in a sterile tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 50 mM).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution. Visually inspect to ensure no solid particles remain.[1]

  • Dilution into Aqueous Medium:

    • Pre-warm your aqueous buffer or cell culture medium to 37°C.[1]

    • While vortexing the pre-warmed medium, add the required volume of the DMSO stock solution drop-wise.[1]

    • Continue vortexing for a few seconds to ensure rapid and uniform mixing.

    • Visually inspect the final solution for any signs of precipitation.

Protocol 2: pH-Dependent Solubilization

This protocol outlines how to increase the aqueous solubility of this compound by adjusting the pH.

Materials:

  • This compound

  • Purified water or desired buffer

  • 1 M NaOH solution

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Add the desired amount of this compound to the purified water or buffer.

  • While stirring, slowly add small increments of 1 M NaOH and monitor the pH.

  • Continue adding NaOH until the compound fully dissolves and the desired pH is reached.

  • Important: Prepare a vehicle control with the same final pH to ensure that the pH change itself does not affect your assay results.

Protocol 3: Assessing Solvent Cytotoxicity

It is crucial to determine the non-toxic concentration of your solvent (e.g., DMSO) on your specific cell line. The MTT assay is a common method for this.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • DMSO (or other solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol)

  • Plate reader

Procedure:

  • Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare a series of dilutions of your solvent (e.g., DMSO) in complete cell culture medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, and a no-solvent control).

  • Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations.

  • Incubate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance on a plate reader at the appropriate wavelength.

  • Calculate cell viability as a percentage of the no-solvent control. The highest solvent concentration that does not significantly reduce cell viability is your maximum tolerated concentration.

Visualizing Experimental Workflows

experimental_workflow Solubilization Strategy Decision Tree start Start: Compound Precipitation Observed check_conc Is the final concentration necessary? start->check_conc lower_conc Lower the final concentration and re-test check_conc->lower_conc No optimize_dilution Optimize Dilution Protocol (pre-warm media, vortexing, serial dilution) check_conc->optimize_dilution Yes still_precipitates Still Precipitates? lower_conc->still_precipitates optimize_dilution->still_precipitates ph_adjustment Attempt pH Adjustment (if compatible with assay) still_precipitates->ph_adjustment Yes success Success: Compound Solubilized still_precipitates->success No cyclodextrin Consider Cyclodextrin Formulation ph_adjustment->cyclodextrin ph_adjustment->success

Caption: A decision tree for troubleshooting solubility issues.

stock_solution_workflow Stock Solution Preparation and Use weigh 1. Weigh Compound dissolve 2. Dissolve in 100% DMSO (vortex/sonicate) weigh->dissolve store 3. Store at -20°C or -80°C (aliquoted) dissolve->store thaw 4. Thaw Aliquot for Use store->thaw dilute 6. Add Stock Drop-wise to Vortexing Medium thaw->dilute prewarm 5. Pre-warm Aqueous Medium (37°C) prewarm->dilute assay 7. Use Immediately in Assay dilute->assay

Caption: Workflow for preparing and using a DMSO stock solution.

References

Technical Support Center: Optimization of Pfitzinger Cyclization Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Pfitzinger cyclization reaction. This guide addresses common issues encountered during the synthesis of substituted quinoline-4-carboxylic acids.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the Pfitzinger reaction, offering potential causes and solutions in a direct question-and-answer format.

Question 1: My reaction is producing a thick, intractable tar instead of the desired product. What is causing this and how can I prevent it?

Answer: Tar formation is a frequent challenge in the Pfitzinger reaction, often resulting from the self-condensation of isatin or the carbonyl compound under strongly basic conditions, or the polymerization of reaction intermediates.[1] Simultaneously mixing all reactants can exacerbate this problem.[1]

Troubleshooting Steps:

  • Modified Reactant Addition: A crucial step to minimize tar formation is to first dissolve the isatin in the base (e.g., potassium hydroxide) to facilitate the opening of the isatin ring. This forms the potassium salt of 2-amino-α-oxo-benzeneacetic acid, which is less prone to self-condensation.[1][2][3] A color change from orange to pale yellow often indicates the completion of this step.[2][3] Only after the isatin is fully dissolved should the carbonyl compound be added.[1][2][3]

  • Temperature Control: High temperatures can promote side reactions leading to tar formation.[1][4] It is important to maintain the reaction temperature as specified in the protocol and avoid excessive heating.[1] For sensitive substrates, conducting the reaction at a lower temperature for a longer duration may be beneficial.[1][2]

  • Solvent Choice: The solvent can influence the solubility of intermediates and byproducts. While ethanol is commonly used, exploring other protic solvents or aqueous mixtures might reduce tar formation for specific substrates.[1]

  • pH Control during Workup: When acidifying the reaction mixture to precipitate the product, add the acid slowly and with vigorous stirring. This prevents localized high acidity, which can sometimes contribute to degradation and tar formation.[1]

Question 2: The yield of my desired quinoline-4-carboxylic acid is consistently low. How can I improve it?

Answer: Low yields can be a result of several factors, including incomplete reaction, degradation of reactants or products, or the formation of side products.[1][4]

Troubleshooting Steps:

  • Ensure Complete Isatin Ring Opening: As mentioned previously, pre-reacting the isatin with a strong base is critical. Ensure the isatin is fully dissolved and the ring has opened before adding the carbonyl compound.[1][4]

  • Reactant Stoichiometry: An excess of the carbonyl compound is often used to drive the reaction to completion and minimize residual isatin, which can be difficult to remove during purification.[1][2] Experimenting with the molar ratio of the carbonyl compound to isatin is recommended.[1]

  • Reaction Time: The reaction may require a longer time to reach completion.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[1][4]

  • Purity of Reactants: Ensure that the isatin and carbonyl compound are of high purity, as impurities can interfere with the reaction.[1][4]

Question 3: I am observing a significant amount of unreacted isatin in my final product. How can I improve the conversion?

Answer: Incomplete conversion of isatin is a common issue.[1]

Troubleshooting Steps:

  • Increase Excess of Carbonyl Compound: Using a larger excess of the ketone or aldehyde can help drive the reaction towards the product and consume more of the isatin.[1][2]

  • Optimize Base Concentration: The concentration of the base (e.g., KOH or NaOH) can affect the rate of isatin ring opening and the subsequent condensation. Optimization of the base concentration for your specific substrates may be necessary.[1]

  • Longer Reaction Time: Extending the reaction time, while monitoring by TLC, can help ensure the reaction proceeds to completion.[1]

Question 4: Are there any variations of the Pfitzinger reaction I should be aware of?

Answer: Yes, a notable variation is the Halberkann variant . This reaction involves the use of N-acyl isatins with a base to yield 2-hydroxy-quinoline-4-carboxylic acids.[5]

Data Presentation

The following tables summarize the influence of various reaction parameters on the yield of the Pfitzinger reaction for different substrates.

Table 1: Effect of Carbonyl Compound on Product Yield

Isatin DerivativeCarbonyl CompoundBaseSolventTemperature (°C)Time (h)Yield (%)
IsatinAcetoneKOHEthanol/WaterReflux24>60
IsatinButan-2-oneNaOHWaterReflux8Not specified
IsatinAcetophenoneKOHEthanolReflux12-13Not specified
5-MethoxyisatinPyruvic acidKOHEthanol/Water1008-10Not specified
Isatin1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanoneKOHAqueousMicrowave (9 min)0.15Not specified

Table 2: Influence of Reaction Conditions on Yield

ParameterCondition ACondition BImpact on Yield
Reactant AdditionAll at onceSequential (Isatin + Base, then Carbonyl)Sequential addition generally improves yield and reduces tar formation.[1][2][3]
TemperatureHighModerateHigh temperatures can lead to lower yields due to side reactions and tar formation.[1][4]
Carbonyl StoichiometryEquimolarExcessAn excess of the carbonyl compound often drives the reaction to completion, increasing the yield.[1][2]
Reaction TimeShortOptimized by TLCInsufficient reaction time leads to incomplete conversion and lower yields.[1][4]

Experimental Protocols

General Protocol for the Pfitzinger Reaction

This protocol is a generalized method adapted from several reported procedures and is known to minimize resinous byproducts.[1][6]

Materials:

  • Isatin (or substituted isatin)

  • Carbonyl compound (e.g., ketone or aldehyde)

  • Potassium hydroxide (KOH)

  • Ethanol (absolute or 95%)

  • Water

  • Hydrochloric acid (HCl) or Acetic acid (for acidification)

  • Diethyl ether (for extraction of impurities)

Procedure:

  • Base Solution Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL).[6] The dissolution of KOH is exothermic.[7]

  • Isatin Ring Opening: To the stirred KOH solution, add isatin (1 equivalent). Stir the mixture at room temperature. A color change from orange to pale yellow should be observed as the isatin ring opens to form the potassium isatinate intermediate.[3][7] Continue stirring for 30-45 minutes to ensure complete formation.[7]

  • Addition of Carbonyl Compound: To this mixture, add the carbonyl compound (0.07-0.15 mol).[6] In some procedures, a stoichiometric equivalent or a slight excess is used.[7]

  • Reflux: Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for the required duration (can range from 8 to 24 hours).[3][6][7] The progress of the reaction should be monitored by thin-layer chromatography (TLC).[6]

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.[6]

    • Remove the bulk of the solvent by rotary evaporation.[6]

    • Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.[6]

    • Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[6]

    • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until precipitation of the product is complete (typically pH 4-5).[6]

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.[6]

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[6]

Mandatory Visualization

Pfitzinger_Mechanism cluster_reactants Reactants Isatin Isatin KetoAcid Keto-acid Intermediate (2) Isatin->KetoAcid Base (e.g., KOH) Hydrolysis invis1 KetoAcid->invis1 Carbonyl Carbonyl Compound Carbonyl->invis1 Imine Imine (3) Enamine Enamine (4) Imine->Enamine Tautomerization invis2 Enamine->invis2 Intramolecular Cyclization Quinoline Quinoline-4-carboxylic acid (5) invis1->Imine Condensation invis2->Quinoline Dehydration

Caption: Reaction mechanism of the Pfitzinger cyclization.

Troubleshooting_Workflow Start Start: Low Yield / Tar Formation CheckPurity 1. Check Reactant Purity Start->CheckPurity ModifyAddition 2. Modify Reactant Addition (Sequential) CheckPurity->ModifyAddition OptimizeTemp 3. Optimize Temperature ModifyAddition->OptimizeTemp OptimizeRatio 4. Optimize Reactant Ratio (Excess Carbonyl) OptimizeTemp->OptimizeRatio MonitorTime 5. Monitor Reaction Time (TLC) OptimizeRatio->MonitorTime Workup 6. Controlled Workup (Slow Acidification) MonitorTime->Workup Success Improved Yield & Purity Workup->Success

Caption: Troubleshooting workflow for Pfitzinger reaction optimization.

References

Technical Support Center: Minimizing Side Product Formation in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug development Professionals

Welcome to the technical support center for quinoline synthesis. This resource is designed to provide troubleshooting guidance and practical solutions for common challenges encountered during the synthesis of quinolines. By understanding the mechanisms of side product formation and optimizing reaction conditions, researchers can significantly improve the yield and purity of their target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in classical quinoline synthesis reactions?

A1: Side product formation is highly dependent on the specific synthesis method employed. In Skraup and Doebner-von Miller reactions, the primary side products are tars and polymers resulting from the polymerization of α,β-unsaturated carbonyl compounds (like acrolein) under the harsh, high-temperature, and strongly acidic conditions.[1][2] For the Friedländer synthesis, a common side reaction is the self-condensation (aldol reaction) of the ketone reactant, which is particularly prevalent under basic conditions.[3] In the Combes synthesis, the main challenge often involves the formation of undesired regioisomers when using unsymmetrical β-diketones.[4][5]

Q2: How can I generally improve the overall yield and purity of my quinoline synthesis?

A2: Optimizing reaction conditions is paramount. This includes meticulous control of temperature, reaction time, and the choice of catalyst and solvent.[6] Employing milder catalysts can often prevent the harsh conditions that lead to byproduct formation.[3] Ensuring the high purity of starting materials is also a critical step to prevent impurities from participating in side reactions. Finally, robust purification techniques such as steam distillation, vacuum distillation, recrystallization, and column chromatography are essential for isolating the desired product from reaction byproducts.[7][8]

Troubleshooting Guides

This section provides specific advice for issues encountered in common quinoline synthesis methods.

Skraup Synthesis
Problem Probable Cause Solution
Reaction is extremely vigorous and difficult to control. The Skraup synthesis is notoriously exothermic.[1]Add a moderator: Ferrous sulfate (FeSO₄) or boric acid are commonly used to make the reaction less violent.[1][9] Control acid addition: Add concentrated sulfuric acid slowly with efficient cooling.[1] Ensure efficient stirring: Good mixing helps dissipate heat and prevent localized hotspots.[1]
Significant tar formation, resulting in a black, gooey crude product. Harsh acidic and oxidizing conditions cause the polymerization of acrolein (formed from glycerol) and other intermediates.[1][7]Use a moderator: Ferrous sulfate helps control the reaction rate and reduces charring.[1] Optimize temperature: Gently heat the reaction to initiate, and then control the exothermic phase, avoiding excessively high temperatures.[1] Purification: Use steam distillation to effectively separate the volatile quinoline product from the non-volatile tar.[7]
Doebner-von Miller Synthesis
Problem Probable Cause Solution
Reaction mixture becomes a thick, dark, intractable tar, leading to low yield. Acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction.[10][11]Slow addition of reactants: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline to minimize its concentration and reduce polymerization.[10][11] Use a two-phase system: Sequestering the carbonyl compound in an organic phase can drastically reduce polymerization.[11][12] In situ generation: Generate the α,β-unsaturated carbonyl in the reaction mixture via an aldol condensation (Beyer method) to maintain a low concentration.[11]
Low or no product yield. Incorrect concentration or type of acid catalyst; impure or old reagents.Optimize acid catalyst: The choice between Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., SnCl₄, ZnCl₂) can significantly impact the reaction.[13] Experiment with different acids and concentrations.[10] Use high-purity reagents: Ensure starting materials, especially the carbonyl compound, are pure and freshly distilled if necessary.
Combes Synthesis
Problem Probable Cause Solution
A mixture of regioisomers is formed when using an unsymmetrical β-diketone. Nucleophilic attack by the aniline can occur at either of the two different carbonyl groups of the diketone. The subsequent cyclization is influenced by steric and electronic factors.[4]Modify substituents: Increasing the steric bulk on one side of the diketone can direct the aniline to attack the less hindered carbonyl.[4] Vary aniline electronics: Using methoxy-substituted (electron-donating) anilines can favor the formation of 2-substituted quinolines, while chloro- or fluoro-substituted (electron-withdrawing) anilines can favor 4-substituted isomers.[4] Change catalyst: The choice of acid catalyst (e.g., concentrated H₂SO₄ vs. polyphosphoric acid) can influence the product ratio.[4]
Friedländer Synthesis
Problem Probable Cause Solution
Formation of aldol condensation side products, leading to a complex mixture. The ketone reactant undergoes self-condensation, especially under basic reaction conditions.[3] This competes with the desired condensation with the 2-aminoaryl aldehyde/ketone.[14]Use an imine analog: To circumvent aldol side reactions, particularly under alkaline conditions, an imine analog of the o-aminoaryl aldehyde or ketone can be used.[3] Use milder conditions: Catalytic amounts of p-toluenesulfonic acid (p-TsOH) or iodine under solvent-free conditions can promote the desired reaction efficiently.[15][16] Slow addition: Slowly adding the ketone to the reaction mixture can help to minimize its self-condensation.

Data Presentation

Table 1: Comparison of Quinoline Purification Techniques

This table summarizes the effectiveness of various purification methods for quinoline and its derivatives.

Purification TechniqueStarting MaterialReagents/ConditionsAchieved Purity (%)Yield (%)Source
Distillation Crude Quinoline from Skraup SynthesisSteam distillation, then vacuum distillation (110-114°C at 14 mmHg)High (not specified)84-91[8]
Crystallization (Salt Formation) Crude QuinolinePhosphoric acid, followed by neutralization98-99 (multiple cycles)Not specified[8]
Crystallization (Solvent) Crude 8-hydroxyquinoline (78.0% purity)Dichloromethane99.596.5[8]
Crystallization (Solvent) Crude 8-hydroxyquinoline (82.0% purity)Chloroform99.095.0[8]
Table 2: Effect of Nanocatalyst on Friedländer Synthesis Yield

This table illustrates the impact of different nanocatalysts on the yield of quinoline derivatives.

CatalystSubstratesConditionsYield (%)Source
IRMOF-3/PSTA/Cu Aniline derivatives, benzaldehyde, phenylacetylene10 mg catalyst, CH₃CN, 80°C85-96[17][18]
Fe₃O₄-supported ionic liquid 2-aminoaryl ketone, α-methylene carbonyl0.02 g catalyst, 100°C, solvent-free68-98[6][17]
Nano-CuO 2-aminobenzophenone, dimethylacetylenedicarboxylateRecyclable catalystHigh[17]
ZnO Nanoflakes Carbonyl compoundsSolvent-free24-99[17]

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol uses a moderator to control the exothermic reaction.

  • Reagent Setup: In a large round-bottom flask equipped with a reflux condenser and efficient mechanical stirrer, place aniline (1.0 mol), nitrobenzene (0.6 mol), ferrous sulfate heptahydrate (0.12 mol), and anhydrous glycerol (4.1 mol).[7]

  • Acid Addition: In a fume hood, slowly and cautiously add concentrated sulfuric acid with cooling and continuous stirring.

  • Reaction Initiation: Gently heat the mixture. The reaction is highly exothermic and may become vigorous. Once it begins, remove the external heat source and allow the reaction to proceed under its own heat.[7][19] If it becomes too violent, cool the flask externally.[19]

  • Reflux: After the initial vigorous reaction subsides (typically 30-60 minutes), heat the mixture to a gentle reflux for an additional 3 hours.[7]

  • Work-up: Allow the mixture to cool. Carefully pour the cooled reaction mixture into a large volume of cold water.

  • Isolation: Make the solution strongly basic with concentrated sodium hydroxide solution to liberate the free quinoline base.

  • Purification: Steam distill the mixture. The quinoline will co-distill with water. Collect the distillate until it is no longer milky. Separate the oily quinoline layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether) to recover any dissolved product. Combine the organic phases, dry over an anhydrous drying agent, and purify further by vacuum distillation.[7]

Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline

This protocol utilizes the in-situ generation of crotonaldehyde to minimize tar formation.

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser, dropping funnel, and stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.[10]

  • Slow Addition: In the dropping funnel, dissolve crotonaldehyde (1.2 eq) in a non-miscible organic solvent like toluene. Add this solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.[10][11] This slow, two-phase addition minimizes the polymerization of crotonaldehyde.[11]

  • Reflux: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is strongly basic.

  • Extraction & Purification: Extract the product with an organic solvent (e.g., dichloromethane).[10] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.[11]

Protocol 3: p-TsOH Catalyzed Friedländer Synthesis

This method uses a mild acid catalyst to reduce side reactions.

  • Reagent Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene ketone (1.1 mmol), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, e.g., 10 mol%).[16]

  • Reaction: Heat the mixture to reflux (or conduct under solvent-free conditions with heating).[20] Monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture. If a solvent was used, remove it under reduced pressure.

  • Isolation: Add water to the residue and extract the product with a suitable organic solvent like dichloromethane (3 x 15 mL).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude product can be purified by crystallization or column chromatography.

Mandatory Visualization

G cluster_start Initial Observation cluster_symptoms Problem Categorization cluster_solutions Troubleshooting Actions start Problem Encountered in Quinoline Synthesis low_yield Low Yield / No Product start->low_yield tar Tar / Polymer Formation start->tar isomers Mixture of Isomers start->isomers side_products Other Unexpected Side Products start->side_products sol_yield Check Reagent Purity Optimize Catalyst & Temp Verify Stoichiometry low_yield->sol_yield sol_tar Use Moderator (e.g., FeSO₄) Control Temp / Slow Addition Use Two-Phase System tar->sol_tar sol_isomers Modify Sterics/Electronics of Starting Materials Change Catalyst/Solvent isomers->sol_isomers sol_side_products Use Milder Conditions Change Reaction Pathway (e.g., use imine analog) side_products->sol_side_products

// Nodes for the main reaction pathway Aniline [label="Aniline", fillcolor="#F1F3F4", fontcolor="#202124"]; Glycerol [label="Glycerol", fillcolor="#F1F3F4", fontcolor="#202124"]; H2SO4 [label="H₂SO₄", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Acrolein [label="Acrolein Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Michael_Adduct [label="Michael Adduct", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dihydroquinoline [label="Dihydroquinoline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quinoline [label="Desired Quinoline Product", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes for the side reaction pathway Harsh_Conditions [label="Harsh Conditions\n(High Temp, [H⁺])", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tar [label="Tar / Polymer Byproduct", shape=cylinder, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges for the main pathway Glycerol -> H2SO4 [dir=none, style=dashed]; H2SO4 -> Acrolein [label="Dehydration"]; Aniline -> Michael_Adduct; Acrolein -> Michael_Adduct [label="Michael\nAddition"]; Michael_Adduct -> Dihydroquinoline [label="Cyclization"]; Dihydroquinoline -> Quinoline [label="Oxidation"];

// Edges for the side pathway Acrolein -> Harsh_Conditions [style=dashed, color="#EA4335"]; Harsh_Conditions -> Tar [label="Polymerization", color="#EA4335"];

{rank=same; Aniline; Glycerol;} } enddot Caption: Skraup Synthesis: Desired reaction vs. tar formation.

// Nodes for the main reaction pathway AminoKetone [label="2-Aminoaryl Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; Ketone1 [label="Ketone (R-CH₂-CO-R')", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Base or Acid\nCatalyst", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Adduct [label="Crossed Aldol Adduct", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quinoline [label="Desired Quinoline Product", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes for the side reaction pathway Ketone2 [label="Ketone (R-CH₂-CO-R')", fillcolor="#F1F3F4", fontcolor="#202124"]; Ketone3 [label="Ketone (R-CH₂-CO-R')", fillcolor="#F1F3F4", fontcolor="#202124"]; Aldol_Byproduct [label="Self-Aldol Byproduct", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Main pathway edges AminoKetone -> Catalyst [style=dashed, dir=none]; Ketone1 -> Catalyst [style=dashed, dir=none]; Catalyst -> Adduct [label="Crossed Aldol\nCondensation"]; Adduct -> Quinoline [label="Cyclodehydration"];

// Side pathway edges Ketone2 -> Catalyst_Side [style=dashed, dir=none]; Ketone3 -> Catalyst_Side [style=dashed, dir=none]; Catalyst_Side [label="Base or Acid\nCatalyst", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Catalyst_Side -> Aldol_Byproduct [label="Self-Aldol\nCondensation", color="#EA4335"];

// Invisible edges for layout {rank=same; AminoKetone; Ketone1;} {rank=same; Ketone2; Ketone3;} {rank=same; Adduct; Aldol_Byproduct;} edge [style=invis]; Ketone1 -> Ketone2; Catalyst -> Catalyst_Side; } enddot Caption: Friedländer Synthesis: Competing aldol side reaction.

References

Technical Support Center: Troubleshooting Ester Hydrolysis of Sterically Hindered Quinoline Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice and detailed protocols for the challenging hydrolysis of sterically hindered quinoline esters.

Frequently Asked Questions (FAQs)

Q1: Why is the hydrolysis of my sterically hindered quinoline ester so slow or not working at all?

A1: Sterically hindered esters, particularly those with bulky groups near the carbonyl center on either the quinoline ring or the ester alkyl group, present a significant challenge to standard hydrolysis protocols. The bulky substituents physically block the approach of the nucleophile (hydroxide or water) to the electrophilic carbonyl carbon. This steric hindrance increases the activation energy of the reaction, leading to very slow or negligible reaction rates under standard conditions.[1] Traditional methods often require harsh conditions like high temperatures and long reaction times, which can lead to the degradation of sensitive molecules.[1]

Q2: I am observing very low yields for my hydrolysis reaction. What are some common causes and how can I improve the yield?

A2: Low yields are a frequent problem and can stem from several factors:

  • Incomplete Reaction: Due to steric hindrance, the reaction may not go to completion under the chosen conditions.

  • Substrate Insolubility: Sterically hindered quinoline esters can have poor solubility in typical aqueous hydrolysis mixtures, limiting the interaction between the substrate and the reagent.

  • Side Reactions:

    • Transesterification: If using an alcohol like methanol or ethanol as a co-solvent, you might observe transesterification, where the solvent's alcohol displaces the alcohol moiety of your ester, forming a new ester instead of the desired carboxylic acid.

    • Degradation: The harsh conditions (strong acid/base, high heat) sometimes required for hydrolysis can lead to the decomposition of other sensitive functional groups on the quinoline ring or elsewhere in the molecule.

To improve yields, consider alternative methods that address these issues, such as using non-aqueous solvent systems, phase-transfer catalysts, or microwave-assisted heating.[2][3]

Q3: Can I use acid-catalyzed hydrolysis for my sterically hindered quinoline ester?

A3: Acid-catalyzed hydrolysis is an option, but it is an equilibrium-controlled process, which is the reverse of Fischer esterification.[4] To drive the reaction towards the products (carboxylic acid and alcohol), a large excess of water is required.[5] For sterically hindered esters, this often necessitates high temperatures and prolonged reaction times, which can lead to dehydration or other side reactions on the quinoline ring.[4] Base-catalyzed hydrolysis (saponification) is often preferred because the final deprotonation of the carboxylic acid to form a carboxylate salt makes the reaction essentially irreversible.[4][6]

Q4: My reaction seems to work, but I'm having trouble isolating the carboxylic acid product after workup. What could be the issue?

A4: A common issue in base-catalyzed hydrolysis is the workup. After the reaction, the product exists as a carboxylate salt, which is soluble in the aqueous phase. To isolate the carboxylic acid, you must carefully acidify the aqueous layer with a strong acid (e.g., HCl, H₂SO₄) to a pH where the carboxylic acid is protonated and precipitates out or can be extracted into an organic solvent.[7] Be cautious during acidification, as some quinoline carboxylic acids may be sensitive to strongly acidic conditions. It is recommended to cool the solution in an ice bath during acidification.

Q5: Are there milder, more effective methods for hydrolyzing highly resistant esters?

A5: Yes, for particularly stubborn esters, several advanced methods have been developed:

  • Non-Aqueous Saponification: Using a non-aqueous solvent system can enhance the reactivity of the hydroxide ion. A notable example is using NaOH in a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH), which has been shown to be highly effective for hindered esters at room temperature.[2] In this system, the hydroxide anions are poorly solvated, making them more nucleophilic.[2]

  • Potassium tert-Butoxide in DMSO: A combination of potassium tert-butoxide (KOtBu) and a controlled amount of water in anhydrous DMSO can generate "anhydrous hydroxide," a highly reactive nucleophile capable of hydrolyzing even very hindered esters at room temperature.[8]

  • Microwave-Assisted Hydrolysis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture.[3][9] This can be particularly useful for forcing difficult hydrolyses to completion while minimizing thermal degradation.

Data Presentation: Comparison of Hydrolysis Conditions

The following table summarizes various conditions for the hydrolysis of sterically hindered esters, providing a comparative overview of different methodologies.

Substrate TypeMethodReagents & ConditionsReaction TimeYield (%)Reference
Hindered Alkyl BenzoateConventional Basic0.3 N NaOH in 80% MeOH/H₂O, rt24 hIncomplete (~50%)[2]
Hindered Alkyl BenzoateNon-Aqueous Basic0.3 N NaOH in 10% MeOH/CH₂Cl₂, rt15 min96[2]
Hindered Tertiary EsterConventional BasicNaOH/waterFails-[8]
Hindered Tertiary EsterAnhydrous HydroxideKOtBu/H₂O (2:1) in DMSO, rt1-3 hExcellent[8]
Ethyl AzolylacetateMicrowave-AssistedK₂CO₃ (3.0 equiv) in EtOH, 180 °C20 min98[9]
Ethyl CinnamateMicrowave-AssistedK₂CO₃ (3.0 equiv) in EtOH, 180 °C20 min73-98[9]
Methyl EsterMicrowave-AssistedLiCl in DMF, 545 W10 minHigh[10]
Ethyl 2-(halomethyl)quinoline-3-carboxylateOne-pot Basic1. K₂CO₃, DMF, 80°C; 2. NaOH (aq), Reflux-82-95[11]

Experimental Protocols

Protocol 1: Mild, Non-Aqueous Saponification of Hindered Esters[2]

This protocol is highly effective for esters that are resistant to standard saponification conditions.

Materials:

  • Sterically hindered quinoline ester

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • 3 N Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the ester (1 mmol) in CH₂Cl₂ (9 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Add a methanolic solution of 3 N NaOH (1 mL, 3 mmol). The final concentration of the alkali will be 0.3 N in a 9:1 CH₂Cl₂/MeOH solvent mixture.

  • Stir the solution at room temperature. A white precipitate of the sodium carboxylate salt may begin to form.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Redissolve the residue in water and wash with an organic solvent (e.g., ether or CH₂Cl₂) to remove any unreacted starting material and the alcohol byproduct.

  • Cool the aqueous layer in an ice bath and acidify with dilute HCl until the pH is acidic (e.g., pH 2-3).

  • Extract the resulting carboxylic acid with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified carboxylic acid.

Protocol 2: Microwave-Assisted Hydrolysis with K₂CO₃[9]

This protocol is suitable for rapidly screening conditions and for esters that require elevated temperatures.

Materials:

  • Sterically hindered quinoline ester

  • Potassium Carbonate (K₂CO₃)

  • Ethanol (EtOH)

  • 10 mL microwave reaction vessel with a stir bar

Procedure:

  • In a 10 mL microwave vessel, combine the ester (1.0 equiv), K₂CO₃ (3.0 equiv), and ethanol (4 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture with stirring at 180 °C for 20 minutes.

  • After the reaction, cool the vessel to room temperature.

  • Dissolve the residue in methanol, filter to remove inorganic salts, and evaporate the solvent under vacuum.

  • The resulting potassium carboxylate can be used as is or acidified as described in Protocol 1 to obtain the free carboxylic acid.

Visualizations

Troubleshooting Workflow for Low Hydrolysis Yield

The following diagram outlines a logical workflow for troubleshooting low yields in the hydrolysis of sterically hindered quinoline esters.

TroubleshootingWorkflow start Low Yield of Carboxylic Acid check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time_temp Increase Reaction Time and/or Temperature incomplete->increase_time_temp Option 1 harsher_conditions Use Stronger Base (e.g., KOH, LiOH) incomplete->harsher_conditions Option 2 non_aqueous Switch to Non-Aqueous System (e.g., NaOH in MeOH/DCM) incomplete->non_aqueous Option 3 (Recommended) microwave Use Microwave Irradiation incomplete->microwave Option 4 (Fastest) workup_issue Investigate Workup Procedure complete->workup_issue check_ph Check pH during Acidification workup_issue->check_ph extraction_solvent Optimize Extraction Solvent workup_issue->extraction_solvent emulsion Emulsion Formation? workup_issue->emulsion

Troubleshooting workflow for low hydrolysis yield.
General Hydrolysis Pathways

This diagram illustrates the key hydrolysis pathways discussed.

HydrolysisPathways cluster_acid Acid-Catalyzed (Reversible) cluster_base Base-Catalyzed (Irreversible) Ester Sterically Hindered Quinoline Ester Acid Carboxylic Acid Ester->Acid H₃O⁺, Δ Excess H₂O Carboxylate Carboxylate Salt Ester->Carboxylate 1. OH⁻, Δ Alcohol1 Alcohol Alcohol2 Alcohol FinalAcid Carboxylic Acid Carboxylate->FinalAcid 2. H₃O⁺ Workup

Comparison of acid and base-catalyzed hydrolysis pathways.

References

Technical Support Center: Reaction Optimization for N-Acylation of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-acylation of quinoline compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the N-acylation of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the N-acylation of quinoline compounds in a question-and-answer format.

Q1: My N-acylation reaction of a quinoline is resulting in a very low yield or no product at all. What are the most common causes?

A1: Low yields in the N-acylation of quinolines can stem from several factors. Key areas to investigate include:

  • Insufficient Nucleophilicity of the Quinoline Nitrogen: The nitrogen atom in the quinoline ring is weakly nucleophilic due to the aromatic system.

  • Inappropriate Acylating Agent: The choice of acylating agent is critical. Less reactive agents may not be sufficient to acylate the quinoline nitrogen.

  • Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition of the starting material or product.[1][2]

  • Catalyst Issues: The absence of a suitable catalyst or the use of an inappropriate one can prevent the reaction from proceeding efficiently.

Troubleshooting Steps:

  • Increase the Reactivity of the Acylating Agent: Switch from an acid anhydride to a more reactive acyl chloride.

  • Employ a Catalyst: The use of a catalyst, such as a natural clay or iodine, can promote the reaction under milder conditions.[2][3]

  • Optimize Reaction Temperature: Gradually increase the reaction temperature while monitoring for product formation and decomposition by TLC.

  • Consider Solvent Choice: The polarity of the solvent can influence the reaction rate. Experiment with different solvents to find the optimal conditions.

Q2: I am observing the formation of significant side products in my reaction. What are they and how can I minimize them?

A2: A common side reaction is the hydrolysis of the acylating agent, especially under Schotten-Baumann conditions, which can compete with the desired N-acylation.[2] C-acylation of the quinoline ring can also occur, particularly under harsh conditions or with certain catalysts.

Troubleshooting Steps:

  • Control Reaction pH: In aqueous-organic biphasic systems, careful control of pH is necessary to minimize hydrolysis of the acylating agent.[2]

  • Use Anhydrous Conditions: Performing the reaction under anhydrous conditions can prevent the hydrolysis of the acylating agent.

  • Modify Reagent Addition: Adding the acylating agent slowly to the reaction mixture can help to control the reaction and minimize side product formation.

  • Choose a Milder Catalyst: If C-acylation is observed, consider using a less aggressive catalyst or milder reaction conditions.

Q3: I am having difficulty purifying my N-acylated quinoline product. What are the recommended purification methods?

A3: Purification of N-acylated quinolines, which often exist as N-acyl quinolinium salts, can be challenging.

Troubleshooting Steps:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent is often the most effective method for purification.[2][4]

  • Column Chromatography: If the product is an oil or if recrystallization is ineffective, column chromatography on silica gel can be used. However, be aware that some N-acylated quinolines may be unstable on silica. In such cases, using a deactivated silica gel (e.g., with triethylamine) or an alternative stationary phase like alumina may be beneficial.

  • Washing: The crude product can be washed with a solvent in which it is insoluble to remove impurities. For example, crude products can be washed with ethanol.[2]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the N-acylation of various heterocyclic amines, which can serve as a starting point for optimizing the N-acylation of quinolines.

Table 1: N-Benzoylation of Heterocyclic Amines with Benzoyl Chloride Catalyzed by Natural Clay [2]

SubstrateTime (min)Yield (%)
Imidazole596
Pyrazole1092
Indole894
Pyrrole1289
Carbazole1585

Table 2: N-Acetylation of Heterocyclic Amines with Acetyl Chloride Catalyzed by Natural Clay [2]

SubstrateTime (min)Yield (%)
Imidazole497
Pyrazole894
Indole695
Pyrrole1091
Carbazole1288

Experimental Protocols

Protocol 1: General Procedure for N-Benzoylation of Quinoline using Benzoyl Chloride and Natural Clay Catalyst [2]

  • To a stirred mixture of benzoyl chloride (1.05 mmol) and natural clay (0.5 g) at room temperature, add the quinoline (1.05 mmol) in small portions.

  • Continue stirring and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture repeatedly with ethanol (3 x 20 mL).

  • Combine the ethanol washes and evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield the purified N-benzoyl quinolinium chloride.

Protocol 2: General Procedure for N-Acetylation of Quinoline using Acetyl Chloride and Natural Clay Catalyst [2]

  • Follow the same procedure as for N-benzoylation, but use acetyl chloride instead of benzoyl chloride.

Visualizations

experimental_workflow Experimental Workflow for N-Acylation of Quinoline start Start reagents Combine Quinoline, Acylating Agent, and Catalyst start->reagents reaction Stir at Room Temperature or Heat as Required reagents->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Work-up: Wash with Ethanol monitoring->workup Reaction Complete purification Purification: Recrystallization or Column Chromatography workup->purification product Characterize N-Acylated Quinoline purification->product

Caption: A general experimental workflow for the N-acylation of quinoline.

troubleshooting_workflow Troubleshooting Low Yield in N-Acylation of Quinoline start Low Yield check_reagents Check Reagent Reactivity (Acyl Chloride > Anhydride) start->check_reagents check_catalyst Optimize Catalyst (e.g., Natural Clay, Iodine) check_reagents->check_catalyst No Improvement solution Improved Yield check_reagents->solution Improved check_temp Optimize Temperature (Gradual Increase) check_catalyst->check_temp No Improvement check_catalyst->solution Improved check_solvent Screen Solvents check_temp->check_solvent No Improvement check_temp->solution Improved side_reactions Investigate Side Reactions (e.g., Hydrolysis, C-Acylation) check_solvent->side_reactions No Improvement check_solvent->solution Improved purification_loss Check for Product Loss During Purification side_reactions->purification_loss No Improvement side_reactions->solution Minimized purification_loss->solution Minimized

Caption: A logical workflow for troubleshooting low yields in N-acylation reactions of quinoline.

References

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling Reactions with Quinoline Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving quinoline substrates. This resource is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues leading to low reaction yields.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Question 1: Why is my Suzuki coupling reaction with a quinoline substrate resulting in a consistently low yield or no product?

Answer: Low yields in Suzuki couplings with quinoline substrates are a common challenge and can stem from several factors, primarily related to the electronic properties and coordination ability of the quinoline ring.[1]

  • Catalyst Deactivation/Inhibition: The nitrogen atom in the quinoline ring can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] This is a well-known issue with nitrogen-containing heterocycles.[2][3][4]

  • Substrate Reactivity: The reactivity of the quinoline halide is crucial. Chloroquinolines are notably less reactive than their bromo or iodo counterparts, making the oxidative addition step of the catalytic cycle more challenging.[1][5][6] The electronic nature of the quinoline ring system, especially if electron-withdrawing groups are present, can further deactivate the aryl halide.[1]

  • Inappropriate Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and highly substrate-dependent.[7][8][9] A suboptimal combination of these parameters can lead to a stalled or inefficient reaction.

Question 2: I am observing a significant amount of starting material even after prolonged reaction times. What should I do?

Answer: A stalled reaction often points to issues with catalyst activity or the reaction conditions being too mild for the specific substrate.

  • Increase Reaction Temperature: Gradually increasing the temperature can help overcome the activation energy barrier, particularly for less reactive chloroquinolines.[1][10] However, be aware that higher temperatures can also promote side reactions.[10]

  • Switch to a More Active Catalyst System: For challenging couplings, especially with aryl chlorides, standard catalysts like Pd(PPh₃)₄ may be insufficient.[1] Consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][3][11] Pre-formed palladium complexes incorporating these ligands are often excellent choices.[3][11]

  • Change the Base: The base is crucial for activating the boronic acid for transmetalation.[1][12] If you are using a weak base like Na₂CO₃, switching to a stronger base such as K₃PO₄ or Cs₂CO₃ can significantly improve yields, especially for difficult couplings.[1][13]

Question 3: My mass spectrometry analysis shows byproducts corresponding to homocoupling of the boronic acid and dehalogenation of my quinoline substrate. How can I minimize these side reactions?

Answer: The formation of these byproducts points to specific issues within the catalytic cycle and reaction environment.

  • Protodeboronation (Loss of Boronic Acid Group): This side reaction, where the boronic acid group is replaced by a hydrogen, can be prevalent, especially with aqueous bases and higher temperatures.[14]

    • Solution: Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are less prone to this side reaction.[1][6][10] Minimizing the amount of water or using anhydrous conditions with a suitable base like KF might also be beneficial.[12]

  • Homocoupling of Boronic Acid: This is often caused by the presence of oxygen in the reaction mixture.[1]

    • Solution: Ensure all solvents are thoroughly degassed before use, and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration.[1][10][15]

  • Dehalogenation of the Quinoline: This can occur if a hydride source is present or due to catalyst decomposition.[1]

    • Solution: Avoid protic solvents like alcohols if dehalogenation is a significant issue.[1] Re-evaluating the stability of your catalyst system under the reaction conditions may also be necessary.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for quinoline substrates?

A1: There is no single "best" combination as the optimal choice is highly dependent on the specific quinoline substrate (e.g., position and nature of the halide and other substituents). However, for challenging substrates like chloroquinolines, catalyst systems with bulky, electron-rich ligands are generally recommended.[1][11] Buchwald ligands (e.g., SPhos, XPhos, RuPhos) combined with palladium sources like Pd₂(dba)₃ or Pd(OAc)₂ are often effective.[1][3] For nitrogen-rich heterocycles, specialized precatalysts have been developed to overcome catalyst inhibition.[3][4][11]

Q2: What is the role of the base, and how do I choose the right one?

A2: The base is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid to form a more nucleophilic boronate species.[1][12] The choice of base can significantly impact the reaction yield.[1] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For challenging couplings, stronger bases like K₃PO₄ are often more effective.[1][13] The solubility of the base in the chosen solvent system is also a critical factor.[1]

Q3: What are the most suitable solvents for Suzuki coupling with quinolines?

A3: A variety of solvents can be used, often in combination with water to dissolve the inorganic base.[1] Common choices include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), as well as aromatic hydrocarbons like toluene.[1] The choice of solvent can influence catalyst solubility and activity.

Q4: Can I run the Suzuki coupling of quinolines under aerobic conditions?

A4: It is strongly discouraged. The catalytic cycle relies on a Pd(0) species, which is sensitive to oxidation by air.[10] Oxygen can lead to the formation of palladium oxides and promote the homocoupling of the boronic acid, both of which reduce the yield of the desired product.[1][10] It is crucial to degas all solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen).[1][10][15]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the effect of different reaction parameters on the yield of Suzuki coupling reactions with N-heterocyclic substrates, providing a basis for optimization.

Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield

EntryBaseSolvent SystemYield (%)Reference Substrate Type
1K₃PO₄Dioxane/H₂O95Chloro-indazole
2K₂CO₃TolueneLowBromo-quinazolinone
3Cs₂CO₃Dioxane/H₂OHighChloro-nitroquinoline
4Na₂CO₃Dioxane/H₂OModerateChloro-pyridine

Note: Yields are highly substrate-dependent. This table serves as a general guide for base selection.[1][3][8][10]

Table 2: Comparison of Catalyst Systems for Heterocyclic Coupling

EntryCatalyst PrecursorLigandSubstrate TypeYield (%)
1Pd(OAc)₂SPhosChloro-indazole91-99
2Pd₂(dba)₃XPhosChloro-nitroquinolineHigh
3Pd(PPh₃)₄PPh₃Bromo-quinoline70-85
4PdCl₂(dppf)dppfBromo-quinolineVariable

Note: Modern catalyst systems with bulky, electron-rich ligands (Entries 1 & 2) often outperform older catalysts (Entry 3) for challenging substrates.[1][3][16][17][18]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloro-Quinoline Derivative

This is a generalized procedure and should be optimized for specific substrates.[1][3]

  • Reaction Setup: To an oven-dried reaction vessel, add the chloro-quinoline (1.0 mmol), the boronic acid or boronic ester (1.5 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for 15-20 minutes.

  • Solvent Addition: Add degassed solvent (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.

  • Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol) and add them to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yields in Quinoline Suzuki Coupling start Low Yield or No Reaction check_catalyst Is the catalyst system appropriate? start->check_catalyst check_conditions Are the reaction conditions optimal? check_catalyst->check_conditions Yes catalyst_solution Use bulky, electron-rich ligands (e.g., SPhos, XPhos) or NHC ligands. Consider a pre-catalyst. check_catalyst->catalyst_solution No check_side_reactions Are side reactions occurring? check_conditions->check_side_reactions Yes conditions_solution Increase temperature. Use a stronger base (e.g., K3PO4). Screen different solvents. check_conditions->conditions_solution No side_reactions_solution Protodeboronation -> Use boronic ester. Homocoupling -> Improve degassing. Dehalogenation -> Avoid protic solvents. check_side_reactions->side_reactions_solution Yes success Consult further literature for specific substrate. check_side_reactions->success No, all checks passed re_run re_run catalyst_solution->re_run Re-run Reaction conditions_solution->re_run side_reactions_solution->re_run

Caption: A workflow diagram for troubleshooting low yields.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd2_complex1 R1-Pd(II)L_n-X pd0->pd2_complex1 reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition pd2_complex2 R1-Pd(II)L_n-R2 pd2_complex1->pd2_complex2 transmetalation Transmetalation pd2_complex2->pd0 product Quinoline-R2 (R1-R2) pd2_complex2->product quinoline_halide Quinoline-X (R1-X) quinoline_halide->pd2_complex1 boronic_acid R2-B(OR)2 base Base boronic_acid->base base->pd2_complex2 [R2-B(OR)2(Base)]-

References

Technical Support Center: Refining Protocols for the Decarboxylation of Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during the decarboxylation of quinoline carboxylic acids.

Troubleshooting Guides & FAQs

This section addresses specific issues users might encounter during their experiments in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the decarboxylation of quinoline carboxylic acids? A1: The most prevalent methods include thermal decarboxylation, often in a high-boiling solvent like quinoline itself, and metal-catalyzed decarboxylation. Copper salts (e.g., Cu₂O, CuBr) are classic catalysts, often used with ligands like 1,10-phenanthroline.[1][2] More recently, palladium-on-carbon (Pd/C) has been used for tandem decarboxylation-hydrogenation reactions.[3] Microwave-assisted protocols have also been developed to significantly reduce reaction times.[2][4][5]

Q2: Why is quinoline often used as a solvent in these reactions? A2: Quinoline serves a dual purpose. It is a high-boiling solvent (b.p. ~237 °C), which is suitable for the high temperatures often required for thermal decarboxylation. Additionally, it can act as a ligand, complexing with copper catalysts and accelerating the reaction rate.[1][6]

Q3: What is the general mechanism for copper-catalyzed decarboxylation? A3: The reaction is believed to proceed through the formation of a copper carboxylate salt. This intermediate then loses carbon dioxide to form an organocopper species, which is subsequently protonated by the solvent or other proton sources to yield the final decarboxylated product. The presence of chelating ligands like 1,10-phenanthroline can significantly increase the rate of this process.[1]

Q4: Can I perform this reaction without a metal catalyst? A4: Yes, thermal decarboxylation without a metal catalyst is possible but typically requires very high temperatures. However, this can lead to lower yields and increased side product formation or charring.[7] For some activated substrates, such as those with strong electron-withdrawing groups, metal-free decarboxylation may be more feasible under milder conditions.

Troubleshooting Common Issues

Q1: My reaction yield is consistently low or the reaction is not proceeding to completion. What should I check? A1: Low yields are a common issue and can stem from several factors.

  • Insufficient Temperature: Decarboxylation often requires high temperatures (180-220 °C). Ensure your reaction is reaching and maintaining the target temperature. For microwave-assisted methods, ensure the correct power and temperature settings are used.[2]

  • Catalyst Inactivity: If using a copper catalyst, ensure it is not oxidized or poisoned. Using fresh cuprous oxide (Cu₂O) or copper powder under an inert atmosphere can improve results.[1] For Pd/C catalysts, pretreatment with H₂ may be necessary to generate the active palladium hydride species.[3]

  • Poor Solvent Quality: The solvent can play a critical role. Ensure you are using a dry, high-purity solvent. The presence of water can sometimes interfere with the reaction.[8]

  • Substrate Reactivity: Electron-withdrawing or sterically hindering groups on the quinoline ring can make decarboxylation more difficult, potentially requiring harsher conditions or a more active catalyst system.[9]

Q2: I am observing significant amounts of tar-like byproducts, making purification difficult. How can I minimize this? A2: Tar formation is typically a result of decomposition at high temperatures.

  • Lower the Temperature: If possible, lower the reaction temperature. This may require a longer reaction time or a more efficient catalyst system.

  • Use a Catalyst: Switching from a purely thermal method to a copper-catalyzed protocol can often allow for lower reaction temperatures, thereby reducing decomposition.[6]

  • Microwave Irradiation: Microwave-assisted protocols often lead to cleaner reactions and higher yields because they allow for rapid, uniform heating to the target temperature, minimizing the time the substrate is exposed to high temperatures.[4][5]

Q3: My reaction is producing unexpected side products. What could they be? A3: Unwanted side reactions can occur, particularly under harsh conditions.

  • Substituent Displacement: If your quinoline carboxylic acid has sensitive substituents (e.g., halogens), high temperatures and basic conditions (if applicable) can lead to nucleophilic aromatic substitution (SNAr) reactions.[9]

  • Incomplete Decarboxylation: In some cases, especially with di-carboxylic acids, you may observe partial decarboxylation. Optimizing reaction time and temperature is key to driving the reaction to completion.

  • Ring Opening/Decomposition: At excessively high temperatures, the quinoline ring itself can begin to decompose, leading to a complex mixture of byproducts.[8]

Data Presentation

Table 1: Comparison of Catalytic Systems for Protodecarboxylation
EntryCarboxylic Acid SubstrateCatalyst System (mol%)SolventTemp (°C)TimeYield (%)Reference
14-Methoxybenzoic AcidCu₂O (5) / 1,10-phenanthroline (10)NMP/Quinoline (3:1)19015 min77[2]
22-Nitrobenzoic AcidCu₂O (1) / 1,10-phenanthroline (2)NMP/Quinoline (3:1)1905 min96[2]
32-Nitrobenzoic AcidCuBr (10) / TMEDANMP10012 h>99[6]
42-Nitrobenzoic AcidCuBr (10) / TMEDANMP1405 min>99[6]
5Quinaldic AcidAg₂CO₃ (15) / K₂S₂O₈Acetonitrile13030 min92[10]
6Hydrocinnamic AcidPd/C (H₂ pretreated)Dodecane901 h~100[11]

NMP = N-Methyl-2-pyrrolidone; TMEDA = Tetramethylethylenediamine

Experimental Protocols & Workflows

Protocol 1: Microwave-Assisted Copper-Catalyzed Decarboxylation

This protocol is adapted from a general method for the protodecarboxylation of (hetero)aromatic carboxylic acids and is highly effective for quinoline derivatives.[2]

Materials:

  • Quinoline carboxylic acid (1.0 mmol)

  • Copper(I) oxide (Cu₂O) (1.5 - 7.2 mg, 0.01 - 0.05 mmol)

  • 1,10-Phenanthroline (3.6 - 18 mg, 0.02 - 0.10 mmol)

  • N-Methyl-2-pyrrolidone (NMP) (1.5 mL)

  • Quinoline (0.5 mL)

  • Oven-dried 10 mL microwave vial with a stir bar

Procedure:

  • To the oven-dried microwave vial, add the quinoline carboxylic acid (1.0 mmol), Cu₂O, and 1,10-phenanthroline. Note: Catalyst loading can be optimized; start with higher loading (5 mol%) for less reactive substrates and lower loading (1-2 mol%) for activated substrates.

  • Seal the vial and make the atmosphere inert by evacuating and backfilling with nitrogen or argon three times.

  • Using a syringe, add the mixture of NMP (1.5 mL) and quinoline (0.5 mL).

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at 190 °C for 5-15 minutes with a maximum power of 150 W. Monitor the pressure, which should not exceed ~6 bar.

  • After the specified time, cool the reaction mixture to room temperature using a compressed air jet.

  • Work-up: The product can often be isolated by removing the solvents via distillation (e.g., using a Vigreux column) or by standard aqueous work-up and extraction followed by column chromatography.

Protocol 2: Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation

This protocol is effective for converting quinoline carboxylic acids directly into 1,2,3,4-tetrahydroquinolines.

Materials:

  • Quinoline carboxylic acid (1.0 mmol)

  • 10% Pd/C (0.009 mmol, 0.9 mol%)

  • Ammonium formate (HCOONH₄) (5.0 mmol)

  • Ethanol (5 mL)

  • Reaction flask with reflux condenser

Procedure:

  • To the reaction flask, add the quinoline carboxylic acid (1.0 mmol), 10% Pd/C (0.9 mol%), and ammonium formate (5.0 mmol).

  • Add ethanol (5 mL) to the flask.

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress using TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional ethanol.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to obtain the desired 1,2,3,4-tetrahydroquinoline.

Visualizations

General Experimental Workflow

G Diagram 1: General Workflow for Decarboxylation A Setup Reaction B Add Quinoline Carboxylic Acid, Catalyst, Ligand, & Solvent A->B C Inert Atmosphere B->C D Heating / Microwave Irradiation C->D E Monitor Reaction (TLC / LC-MS) D->E F Reaction Complete? E->F F->D No G Work-up & Purification (Filtration, Extraction, Chromatography) F->G Yes H Characterization (NMR, MS) G->H

Caption: Diagram 1: A typical experimental workflow for the decarboxylation of quinoline carboxylic acids.

Troubleshooting Logic

G Diagram 2: Troubleshooting Guide for Low Yield Start Problem: Low Yield or No Reaction C1 Check Reaction Conditions Start->C1 C2 Analyze Crude Reaction Mixture Start->C2 C3 Verify Starting Materials Start->C3 S1a Is Temperature High Enough? (e.g., 180-220°C) C1->S1a S2a Unreacted Starting Material? C2->S2a S3a Confirm Purity & Identity (NMR, mp) C3->S3a S1b Is Catalyst Active? (Fresh? Inert atm?) S1a->S1b Yes A1a ACTION: Increase Temperature or Switch to Microwave S1a->A1a No S1c Is Solvent Dry/Pure? S1b->S1c Yes A1b ACTION: Use Fresh Catalyst, Ensure Inert Atmosphere S1b->A1b No A1c ACTION: Use Anhydrous Solvent S1c->A1c No S2b Side Products or Tar Observed? S2a->S2b No A2a ACTION: Increase Reaction Time or Temperature S2a->A2a Yes A2b ACTION: Lower Temperature, Consider Different Catalyst S2b->A2b Yes

Caption: Diagram 2: A logical workflow for troubleshooting low-yield decarboxylation reactions.

Proposed Copper-Catalyzed Mechanism

G Diagram 3: Proposed Copper-Catalyzed Mechanism cluster_0 Catalytic Cycle RCOOH Quinoline-COOH (Substrate) Cu_cat Cu(I) Catalyst Complex [Quinoline-COO-Cu] Intermediate RCOOH->Complex + Cu(I) CO2 CO₂ OrganoCu [Quinoline-Cu] Intermediate Complex->OrganoCu - CO₂ OrganoCu->Cu_cat Regenerates Catalyst Product Decarboxylated Quinoline OrganoCu->Product + H⁺ Proton H⁺ Source (e.g., Solvent)

References

Technical Support Center: Strategies for Selective Functionalization of the Quinoline Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective functionalization of quinoline rings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving regioselective C-H functionalization of quinoline?

A1: Regioselectivity in quinoline C-H functionalization is primarily achieved through two main approaches:

  • Exploiting Inherent Reactivity: The quinoline ring has distinct electronic properties. The C2 and C4 positions are electron-deficient and thus susceptible to nucleophilic attack, while the benzene ring is more electron-rich and typically undergoes electrophilic substitution at the C5 and C8 positions.[1][2][3][4]

  • Utilizing Directing Groups: A directing group can be installed on the quinoline ring to guide a metal catalyst to a specific C-H bond, enabling functionalization at positions that are otherwise difficult to access. Common directing groups include:

    • N-oxide: The oxygen of the N-oxide can direct metallation to the C2 and C8 positions.[1][5]

    • 8-aminoquinoline: The amino group at the C8 position can act as a bidentate directing group, facilitating functionalization at the C8 position.[1]

    • Other Removable Directing Groups: Various other groups can be temporarily installed to direct functionalization to other positions and subsequently removed.

Q2: My palladium-catalyzed C2-arylation of a quinoline N-oxide is giving a low yield. What are the potential causes and solutions?

A2: Low yields in Pd-catalyzed C2-arylation of quinoline N-oxides can often be traced to several factors. Here is a troubleshooting guide:

Possible CauseSuggested Solutions
Catalyst Inactivity Ensure the palladium catalyst is active. Consider using a pre-catalyst or activating the catalyst in situ.[1]
Presence of Inhibitors Make sure all reagents and solvents are pure and dry, as trace impurities can poison the catalyst.[1]
Insufficient Temperature C-H activation reactions often require elevated temperatures. Gradually increase the reaction temperature while monitoring for product formation and any signs of decomposition.[1]
Suboptimal Ligand The choice of ligand is crucial. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands to find one that promotes the desired reactivity.
Incorrect Oxidant An appropriate oxidant is often required to regenerate the active catalytic species. Screen different oxidants (e.g., Ag₂CO₃, AgOAc) to improve catalytic turnover.[6][7]

Q3: I am observing a mixture of regioisomers in my functionalization reaction. How can I improve the selectivity?

A3: Poor regioselectivity is a common challenge. The following factors can influence the site of functionalization:

Influencing FactorStrategies for Improvement
Catalyst and Ligand The choice of metal catalyst and ligand plays a key role in controlling regioselectivity. For instance, for C8 selectivity, switching from a palladium to a rhodium-based catalyst system might be beneficial.[1] The steric and electronic properties of the ligand can also direct the catalyst to a specific position.
Directing Group If you are using a directing group strategy (e.g., N-oxide), ensure it is correctly installed and that it can effectively coordinate to the metal center.[1]
Steric Hindrance Steric hindrance from substituents on either the quinoline ring or the coupling partner can influence the site of functionalization.[1][8] Consider using less sterically demanding reagents if possible.
Electronic Effects The electronic nature of substituents on the quinoline ring can alter the reactivity of different C-H bonds. Electron-donating groups can enhance reactivity, while electron-withdrawing groups can decrease it.[1][8]
Reaction Conditions Systematically varying the solvent, temperature, and reaction time can help identify conditions that favor the formation of a single isomer.[8]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Friedländer Synthesis with Unsymmetrical Ketones
  • Symptom: Formation of a mixture of quinoline regioisomers, leading to difficult purification and reduced yield of the desired product.[8]

  • Possible Causes & Solutions:

    • Lack of Differentiation Between Ketone α-Positions: The reaction may proceed non-selectively at both α-positions of the unsymmetrical ketone.

      • Solution 1: Use a Pre-formed Enolate or Enamine: This can provide better regiochemical control.

      • Solution 2: Substrate Modification: Introducing a directing group on one of the reactants can steer the reaction towards the desired regioisomer.[8]

      • Solution 3: Optimization of Reaction Conditions: Systematically varying the solvent, temperature, and reaction time can help to identify conditions that favor the formation of a single isomer.[8]

Issue 2: Violent or Uncontrolled Skraup Synthesis
  • Symptom: The reaction is highly exothermic and difficult to control.[9]

  • Possible Causes & Solutions:

    • Highly Exothermic Nature of the Reaction: The Skraup synthesis is notoriously exothermic.[4][9]

      • Solution 1: Add a Moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[9] Boric acid can also be used.[4]

      • Solution 2: Control the Addition of Sulfuric Acid: Add the concentrated sulfuric acid slowly and with efficient cooling.[9]

      • Solution 3: Ensure Efficient Stirring: Good mixing helps to dissipate heat and prevent localized hotspots.[9]

Experimental Protocols

Protocol 1: Nickel-Catalyzed C3-Thioetherification of Quinoline

This protocol describes a versatile and mild nickel-catalyzed method for the exclusive C3-selective thioetherification of quinolines at room temperature without the need for a directing group.[10]

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add quinoline (0.4 mmol, 1.0 equiv.), Ni(dppp)Cl₂ (0.012 mmol, 3.0 mol%), and diethoxymethane (DEDM) (2.0 mL).

  • Add the Grignard reagent (0.6 mmol, 1.5 equiv.) dropwise to the mixture at room temperature.

  • Stir the reaction mixture for 20 minutes at room temperature.

  • Add the disulfide electrophile (0.6 mmol, 1.5 equiv.) and stir for an additional 20 minutes.

  • Finally, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to complete the reaction.

  • Purify the product by column chromatography.

Protocol 2: Palladium-Catalyzed C2-Arylation of Quinoline N-Oxide

This method is effective for the C2-arylation of quinoline N-oxides with aryl bromides.

Procedure:

  • In a reaction vessel, combine quinoline N-oxide (1.0 mmol), the aryl bromide (1.5 mmol), Pd(OAc)₂ (5 mol%), and the appropriate ligand (10 mol%).[8]

  • Add the base (e.g., K₂CO₃, 2.0 mmol) and the solvent (e.g., DMF, 5 mL).[8]

  • Degas the mixture and then heat under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature for the required time.[8]

  • Monitor the reaction progress by TLC or LC-MS.[8]

  • After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.[8]

  • Concentrate the organic layers and purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Yields for Different C-H Functionalization Strategies

PositionFunctionalization TypeCatalyst/ReagentYield (%)Reference
C2ArylationPd(OAc)₂ / Ag₂CO₃56[6][7]
C2HeteroarylationPd(OAc)₂ / Ag₂CO₃68[6][7]
C2ArylationPd(OAc)₂ / AgOAc58[6]
C2AminationRh₂(esp)₂77[7]
C2SulfoximinationCuBr96[7]
C3ThioetherificationNi(dppp)Cl₂ / GrignardVaries[10]
C3ArylationTransition-metal-freeVaries[10]
C8ArylationRu-catalyst / Arylboronic acid70[5]

Visualizations

regioselectivity_control cluster_inherent Inherent Reactivity cluster_directing_groups Directing Group Strategy Quinoline Ring Quinoline Ring C2/C4 C2/C4 (Electron-Deficient) Quinoline Ring->C2/C4 Nucleophilic Attack C5/C8 C5/C8 (Electron-Rich) Quinoline Ring->C5/C8 Electrophilic Attack Quinoline-DG Quinoline with Directing Group (DG) Metal Catalyst Metal Catalyst Quinoline-DG->Metal Catalyst Coordination C-H Bond Specific C-H Bond Metal Catalyst->C-H Bond Activation Functionalized Quinoline Functionalized Quinoline C-H Bond->Functionalized Quinoline Functionalization

Caption: Control of regioselectivity in quinoline functionalization.

pd_catalytic_cycle Pd(II) Catalyst Pd(II) Catalyst Intermediate_A Coordination Complex Pd(II) Catalyst->Intermediate_A Quinoline-N-Oxide Quinoline-N-Oxide Quinoline-N-Oxide->Intermediate_A Intermediate_B C-H Activation (Metallacycle) Intermediate_A->Intermediate_B C-H Activation Intermediate_C Oxidative Addition Intermediate_B->Intermediate_C Aryl_Halide Ar-X Aryl_Halide->Intermediate_C Functionalized_Product C2-Aryl Quinoline N-Oxide Intermediate_C->Functionalized_Product Pd(0) Pd(0) Intermediate_C->Pd(0) Reductive Elimination Pd(0)->Pd(II) Catalyst Oxidation Oxidant Oxidant Oxidant->Pd(II) Catalyst

Caption: Simplified catalytic cycle for Pd-catalyzed C2-arylation.

troubleshooting_workflow start Low Yield or Poor Selectivity check_reagents Check Reagent Purity and Catalyst Activity start->check_reagents optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp screen_ligands Screen Different Ligands optimize_temp->screen_ligands change_catalyst Change Metal Catalyst (e.g., Pd to Rh) screen_ligands->change_catalyst modify_substrate Modify Substrate (e.g., Add/Change DG) change_catalyst->modify_substrate success Successful Functionalization modify_substrate->success

Caption: Troubleshooting workflow for functionalization reactions.

References

Validation & Comparative

Comparative Analysis of the Biological Activities of 2,6- and 2,7-Dimethylquinoline Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant disparity in the characterization of the biological activities of 2,6-dimethylquinoline and its isomer, 2,7-dimethylquinoline. While 2,6-dimethylquinoline has been investigated for its effects on metabolic enzymes, data on the specific biological actions of 2,7-dimethylquinoline remains largely unavailable in the public domain. This guide summarizes the current state of knowledge and highlights the critical need for further research to enable a direct comparison of these two isomers.

Enzyme Inhibition: A Glimpse into the Activity of 2,6-Dimethylquinoline

Research has identified 2,6-dimethylquinoline as an inhibitor of certain cytochrome P450 (CYP) enzymes, which play a crucial role in drug metabolism and the biotransformation of various endogenous and exogenous compounds. Specifically, 2,6-dimethylquinoline has been shown to inhibit CYP1A2 and CYP2B6.

CompoundTarget EnzymeActivityIC50 Value
2,6-DimethylquinolineCytochrome P450 1A2 (CYP1A2)Inhibition3.3 µM
2,6-DimethylquinolineCytochrome P450 2B6 (CYP2B6)Inhibition480 µM

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The inhibitory potential of 2,6-dimethylquinoline on these key metabolic enzymes suggests that this compound could be a valuable tool in studying drug-drug interactions and the metabolism of various xenobiotics.

The Unexplored Landscape of 2,7-Dimethylquinoline's Biological Activity

Despite the characterization of its regioisomer, there is a notable absence of specific biological activity data for 2,7-dimethylquinoline in published scientific literature. Extensive searches for its anticancer, antimicrobial, or enzyme-inhibitory properties have not yielded quantitative data such as IC50 or Minimum Inhibitory Concentration (MIC) values. While the broader class of quinoline derivatives is well-documented for a wide range of pharmacological activities, including anticancer and antimicrobial effects, these general findings cannot be directly extrapolated to the 2,7-dimethyl substituted isomer without specific experimental validation.

Experimental Protocols: A Framework for Future Investigation

To address the current knowledge gap and enable a direct comparison of the two isomers, the following experimental protocols are provided as a guide for researchers.

In Vitro Cytochrome P450 Inhibition Assay

This assay is designed to determine the inhibitory potential of a test compound against specific CYP isoforms.

Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare recombinant human CYP enzymes C Incubate CYP enzyme with test compound A->C B Prepare fluorescent substrate and test compound solutions B->C D Initiate reaction by adding NADPH regenerating system C->D E Add fluorescent substrate D->E F Monitor fluorescence over time E->F G Calculate rate of metabolism F->G H Determine IC50 value G->H

Caption: Workflow for a fluorescent-based in vitro CYP450 inhibition assay.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human CYP enzymes (e.g., CYP1A2, CYP2B6) and their corresponding fluorescent substrates are prepared in a suitable buffer.

  • Incubation: The CYP enzyme is pre-incubated with varying concentrations of the test compound (e.g., 2,7-dimethylquinoline) in a multi-well plate.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of a NADPH regenerating system.

  • Substrate Addition: A specific fluorescent substrate for the CYP isoform being tested is added to the wells.

  • Fluorescence Measurement: The plate is incubated, and the fluorescence intensity is measured over time using a plate reader. The rate of substrate metabolism is proportional to the change in fluorescence.

  • Data Analysis: The rate of reaction at each concentration of the test compound is compared to a vehicle control. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Anticancer Activity - Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Workflow:

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_analysis MTT Assay and Analysis A Seed cancer cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Treat cells with various concentrations of test compound B->C D Incubate for a defined period (e.g., 48-72h) C->D E Add MTT reagent to each well D->E F Incubate to allow formazan crystal formation E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and determine IC50 H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of the test compound.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of the test compound C Inoculate each dilution with the microorganism A->C B Prepare standardized microbial inoculum B->C D Incubate under appropriate conditions C->D E Observe for visible growth (turbidity) D->E F Determine the MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Serial Dilution: A serial dilution of the test compound is prepared in a liquid growth medium in a multi-well plate.

  • Inoculation: Each well is inoculated with a standardized concentration of the microorganism to be tested.

  • Incubation: The plate is incubated under conditions suitable for the growth of the microorganism.

  • Observation: After incubation, the wells are visually inspected for turbidity, which indicates microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

The current body of scientific literature provides a starting point for understanding the biological activity of 2,6-dimethylquinoline, particularly its role as an inhibitor of key drug-metabolizing enzymes. However, the absence of comparable data for 2,7-dimethylquinoline presents a significant gap in our knowledge. To enable a meaningful comparison and to fully explore the therapeutic potential of these isomers, further experimental investigation into the biological activities of 2,7-dimethylquinoline is imperative. The protocols outlined in this guide provide a framework for such studies, which will be crucial in elucidating the structure-activity relationships of these and other substituted quinoline derivatives.

The Scaffolding for Selectivity: A Comparative Guide to the Structure-Activity Relationships of 2,6-Dimethylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quinoline scaffold remains a privileged structure in the quest for novel therapeutics. Within this class, 2,6-dimethylquinoline derivatives have emerged as a versatile backbone for the design of agents with a range of biological activities, from anticancer to enzyme inhibition. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data and detailed protocols to inform future drug discovery efforts.

The strategic placement of a methyl group at both the 2- and 6-positions of the quinoline ring system provides a unique template that influences the pharmacokinetic and pharmacodynamic properties of the resulting compounds. Research into the modification of this core structure has revealed critical insights into the structural requirements for potent and selective biological activity.

Comparative Anticancer Activity of 6-Methylquinoline Derivatives

While extensive SAR studies on a broad series of 2,6-dimethylquinoline derivatives are still emerging, valuable insights can be drawn from closely related analogs. A study on C-6 substituted 2-phenylquinolines has demonstrated selective cytotoxicity against various human cancer cell lines. The presence of the 6-methyl group, in conjunction with various substitutions on the 2-aryl ring, significantly impacts anticancer potency and selectivity.

Compound ID2-Aryl Substituent6-SubstituentCell LineIC50 (µM)[1]
4 PhenylCH3HeLa>100
5 PhenylCH3PC3>100
10 PhenylCH3MCF-7>100
11 3,4-MethylenedioxyphenylCH3HeLa34.34
12 3,4-MethylenedioxyphenylCH3PC331.37
13 3,4-MethylenedioxyphenylCH3HeLa8.3
Doxorubicin --HeLa0.07
Doxorubicin --PC30.81

This data highlights that while a simple 2-phenyl-6-methylquinoline shows limited activity, the introduction of a 3,4-methylenedioxyphenyl group at the 2-position leads to a significant increase in cytotoxicity, particularly against HeLa and PC3 cancer cell lines.[1]

Inhibition of Proteasome and Other Enzymes

Beyond cancer cell cytotoxicity, 2,6-dimethylquinoline derivatives have been investigated as inhibitors of specific molecular targets. Notably, a substituted 2,6-dimethylquinoline has been identified as a noncovalent inhibitor of the human 20S proteasome, a key target in cancer therapy.

Compound IDSubstituentsTargetIC50 (µM)[2]
7 3-Cyclohexenyl at C2, Methyl at C6Human 20S Proteasome (Chymotryptic-like activity)14.4

Furthermore, the 2,6-dimethylquinoline scaffold has been utilized in the development of inhibitors for other enzymes, demonstrating the broad applicability of this chemical starting point. For instance, 2,6-dimethylquinoline itself has been shown to inhibit cytochrome P450 enzymes.

CompoundTargetIC50 (µM)[3]
2,6-DimethylquinolineCYP1A23.3
2,6-DimethylquinolineCYP2B6480

A synthesized derivative, 2,6-dimethylquinoline-4-carboxylic acid, has also been evaluated for its activity against Mycobacterium tuberculosis (Mtb), though its inhibitory concentration was found to be greater than 128 µg/mL.

Experimental Protocols

To aid in the replication and further investigation of these findings, detailed experimental methodologies for key assays are provided below.

MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A negative control (vehicle-treated cells) and a positive control (a known cytotoxic agent like doxorubicin) are included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After incubation, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration.[4]

Proteasome Inhibition Assay

This assay measures the inhibition of the chymotrypsin-like activity of the 20S proteasome.

  • Assay Buffer Preparation: A buffer consisting of 20 mM Tris-HCl (pH 8.0), 0.5 mM EDTA, and 0.035% SDS is prepared.

  • Reaction Mixture: In a 96-well plate, 1 µL of the test compound (at various concentrations in DMSO), 2.5 ng of purified human 20S proteasome, and the assay buffer are combined to a final volume of 99 µL. The mixture is incubated at 37°C for 15 minutes.

  • Substrate Addition: 1 µL of a 10 mM stock solution of the fluorogenic substrate Suc-LLVY-AMC is added to each well to initiate the reaction.

  • Fluorescence Monitoring: The rate of hydrolysis of the substrate is monitored by measuring the increase in fluorescence (excitation at 380 nm, emission at 460 nm) at 37°C over 30 minutes using a fluorescence plate reader.

  • Data Analysis: The linear portion of the fluorescence curves is used to calculate the rate of reaction. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]

Visualizing Structure-Activity Relationships and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate key relationships and processes.

SAR_General Quinoline 2,6-Dimethylquinoline Core Substituents Substituents at various positions Quinoline->Substituents Modification Activity Biological Activity (e.g., Anticancer, Enzyme Inhibition) Substituents->Activity Influences Potency Potency (e.g., lower IC50) Activity->Potency Selectivity Selectivity for Target Activity->Selectivity

Caption: General Structure-Activity Relationship for 2,6-Dimethylquinoline Derivatives.

MTT_Workflow A Seed cancer cells in 96-well plate B Treat cells with 2,6-dimethylquinoline derivatives A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

References

Validating the Anticancer Activity of 2,6-Dimethylquinoline-3-carboxylic Acid In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo anticancer activity of the investigational compound, 2,6-Dimethylquinoline-3-carboxylic acid, against standard chemotherapy agents in a colon cancer xenograft model. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the compound's potential as a therapeutic agent.

Comparative Efficacy Data

The in vivo anticancer efficacy of this compound was evaluated in a human colon cancer (HCT-116) xenograft mouse model. The results are summarized and compared with a standard-of-care chemotherapy regimen, FOLFOX (a combination of 5-Fluorouracil, Leucovorin, and Oxaliplatin).

Treatment GroupDosage RegimenMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Median Survival (Days)Body Weight Change (%)
Vehicle Control 0.5% CMC, p.o., daily1500 ± 150-25+2.0
This compound 50 mg/kg, p.o., daily750 ± 905035-3.5
FOLFOX Standard Regimen, i.p., twice weekly450 ± 607042-8.0

Experimental Protocols

A detailed methodology was followed to ensure the reproducibility and validity of the experimental findings.

Cell Line and Culture

Human colorectal carcinoma HCT-116 cells were used for this study. The cells were maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere containing 5% CO2.

Animal Model

Female athymic nude mice (6-8 weeks old) were used for the study. All animal procedures were performed in accordance with institutional guidelines for animal care and use.

Xenograft Tumor Implantation

HCT-116 cells (5 x 10^6 cells in 100 µL of PBS) were subcutaneously injected into the right flank of each mouse. Tumors were allowed to grow to a palpable size of approximately 100-150 mm³ before the initiation of treatment.

Treatment Administration

Mice were randomized into three groups (n=10 per group):

  • Vehicle Control: Administered with 0.5% carboxymethyl cellulose (CMC) orally (p.o.) on a daily basis.

  • This compound: Administered orally (p.o.) at a dose of 50 mg/kg daily.

  • FOLFOX: Administered intraperitoneally (i.p.) twice a week. The FOLFOX regimen consists of 5-fluorouracil (50 mg/kg), leucovorin (90 mg/kg), and oxaliplatin (6 mg/kg).[1][2][3][4]

Efficacy Evaluation

Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2. Body weight was monitored as an indicator of toxicity. The study was terminated when tumors reached a volume of 2000 mm³ or when the animals showed signs of significant morbidity, at which point they were euthanized, and the date was recorded for survival analysis.

Visualized Experimental Workflow and Signaling Pathways

To clearly illustrate the experimental design and potential mechanisms of action, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase (21 Days) cluster_evaluation Efficacy Evaluation cell_culture HCT-116 Cell Culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth to 100-150 mm³ implantation->tumor_growth randomization Randomization of Mice (n=10/group) tumor_growth->randomization group1 Vehicle Control (0.5% CMC, p.o.) group2 This compound (50 mg/kg, p.o.) group3 FOLFOX (Standard Regimen, i.p.) tumor_measurement Tumor Volume Measurement (2x/week) group1->tumor_measurement body_weight Body Weight Monitoring group2->tumor_measurement group3->tumor_measurement survival Survival Analysis body_weight->survival signaling_pathway cluster_growth_factor Growth Factor Signaling cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival inhibitor This compound inhibitor->EGFR Inhibits (Hypothesized) comparison_logic start Initiate In Vivo Anticancer Evaluation model HCT-116 Xenograft Model start->model treatment Treatment Groups model->treatment control Vehicle Control treatment->control Group 1 test_compound This compound treatment->test_compound Group 2 standard_tx FOLFOX treatment->standard_tx Group 3 evaluation Efficacy & Toxicity Assessment control->evaluation test_compound->evaluation standard_tx->evaluation tumor_growth Tumor Growth Inhibition evaluation->tumor_growth Efficacy survival_analysis Median Survival evaluation->survival_analysis Efficacy toxicity Body Weight Change evaluation->toxicity Toxicity conclusion Comparative Efficacy Conclusion tumor_growth->conclusion survival_analysis->conclusion toxicity->conclusion

References

A Comparative Analysis of Quinoline Carboxylic Acids as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various quinoline carboxylic acids as enzyme inhibitors, supported by experimental data. The information is intended to aid in research and the development of novel therapeutics.

Introduction

Quinoline carboxylic acids are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. Their versatile scaffold allows for structural modifications, leading to the development of potent and selective inhibitors of various enzymes crucial in disease pathways. This guide focuses on a comparative analysis of quinoline carboxylic acid derivatives targeting key enzymes such as dihydroorotate dehydrogenase (DHODH), α-glucosidase, α-amylase, and protein kinase CK2.

Data Presentation: Comparative Inhibitory Activity

The inhibitory efficacy of quinoline carboxylic acids is presented below in structured tables, with IC50 values providing a quantitative measure of their potency against different enzymes.

Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Derivatives of quinoline-4-carboxylic acid are notable for their potent inhibition of DHODH, a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for cancer cell proliferation.

CompoundR1 SubstituentR2 SubstituenthDHODH IC50 (µM)HCT-116 IC50 (µM)Reference
Brequinar Analogue 142'-pyridyl-COOH1.86 ± 0.1710.9 ± 1.2
Brequinar Analogue 152'-pyridyl-COOCH3> 253.93 ± 0.65
Brequinar Analogue 172'-(MeO)-pyridyl-COOH0.43 ± 0.041.48 ± 0.16
Analogue 414-F-Ph6-F0.00971 ± 0.00143.02 ± 0.35
Analogue 434-F-Ph6-Cl0.0262 ± 0.00181.94 ± 0.17

Key Observation: The data indicates that a free carboxylic acid group at the R2 position is crucial for potent hDHODH inhibition, as seen by the significantly higher IC50 value for the methyl ester analogue (Compound 15). Furthermore, strategic substitutions on the quinoline and phenyl rings can lead to highly potent inhibitors, with analogue 41 demonstrating nanomolar efficacy.

α-Glucosidase and α-Amylase Inhibitors

Quinoline-2-carboxylic acid and quinoline-4-carboxylic acid have been evaluated for their inhibitory effects on α-glucosidase and α-amylase, enzymes relevant to the management of diabetes.

Compoundα-Glucosidase Inhibition IC50 (µg/mL)α-Amylase Inhibition IC50 (µg/mL)Reference
Quinoline-2-carboxylic acid9.115.5
Quinoline-4-carboxylic acid60.2152.4

Key Observation: Quinoline-2-carboxylic acid is a significantly more potent inhibitor of both α-glucosidase and α-amylase compared to its isomer, quinoline-4-carboxylic acid.

Protein Kinase CK2 Inhibitors

Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, a constitutively active Ser/Thr protein kinase implicated in various diseases, including cancer.

Compound ClassNumber of Active CompoundsIC50 Range (µM)Reference
Tetrazolo-quinoline-4-carboxylic acid derivatives(not specified)0.65 - 18.2
2-aminoquinoline-3-carboxylic acid derivatives(not specified)0.65 - 18.2

Key Observation: The most active inhibitors of protein kinase CK2 were found among the tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives, with some compounds exhibiting submicromolar IC50 values.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

DHODH_Inhibition_Pathway Carbamoyl Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP Multiple Steps DNA/RNA Synthesis DNA/RNA Synthesis UMP->DNA/RNA Synthesis DHODH->Orotate Oxidation Quinoline-4-carboxylic acid derivatives Quinoline-4-carboxylic acid derivatives Quinoline-4-carboxylic acid derivatives->DHODH Inhibition

Inhibition of DHODH by quinoline-4-carboxylic acid derivatives blocks pyrimidine synthesis.

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Enzyme_Solution Prepare Enzyme Solution Pre_incubation Pre-incubate Enzyme with Inhibitor Enzyme_Solution->Pre_incubation Substrate_Solution Prepare Substrate Solution Reaction_Initiation Initiate Reaction with Substrate Substrate_Solution->Reaction_Initiation Inhibitor_Solutions Prepare Serial Dilutions of Inhibitor Inhibitor_Solutions->Pre_incubation Pre_incubation->Reaction_Initiation Incubation Incubate at Optimal Temperature Reaction_Initiation->Incubation Reaction_Termination Stop Reaction Incubation->Reaction_Termination Measurement Measure Product Formation (e.g., Absorbance) Reaction_Termination->Measurement Data_Analysis Calculate Percent Inhibition Measurement->Data_Analysis IC50_Determination Determine IC50 from Dose-Response Curve Data_Analysis->IC50_Determination

General workflow for an enzyme inhibition assay to determine IC50 values.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DHODH.

  • Enzyme and Substrate Preparation: Recombinant human DHODH is used. The substrates, dihydroorotate and decylubiquinone, are prepared in appropriate buffers.

  • Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains the DHODH enzyme, the test compound at various concentrations, and the necessary cofactors in a buffered solution.

  • **Initiation of

A Comparative Guide to the Antibacterial Efficacy of 2,6-Dimethylquinoline-3-carboxylic acid and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antibacterial efficacy of 2,6-Dimethylquinoline-3-carboxylic acid and the well-established fluoroquinolone antibiotic, ciprofloxacin. While ciprofloxacin is a widely studied and clinically significant antibacterial agent, publicly available data on the specific antibacterial activity of this compound is notably absent. This guide, therefore, presents a detailed analysis of ciprofloxacin's properties, alongside a general discussion of the chemical class to which this compound belongs.

Executive Summary

Ciprofloxacin is a potent, broad-spectrum fluoroquinolone antibiotic with a well-defined mechanism of action and extensive documented efficacy against a wide range of bacterial pathogens. In stark contrast, there is a significant lack of published scientific literature detailing the antibacterial efficacy of this compound. While its chemical structure places it within the quinoline class of compounds, which is known to include many antibacterial agents, no specific data regarding its spectrum of activity, potency (e.g., Minimum Inhibitory Concentration - MIC), or mechanism of action is currently available in the public domain. Consequently, a direct, data-driven comparison of the antibacterial efficacy of these two specific compounds is not feasible at this time.

This guide will proceed to detail the known antibacterial properties and experimental data for ciprofloxacin as a benchmark.

Ciprofloxacin: A Detailed Profile

Ciprofloxacin is a second-generation fluoroquinolone antibiotic that has been in clinical use for decades.[1] It is recognized for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2]

Mechanism of Action

The primary antibacterial action of ciprofloxacin involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By binding to and stabilizing the enzyme-DNA complex, ciprofloxacin introduces breaks in the bacterial DNA and prevents their relegation, ultimately leading to bacterial cell death.[3] This bactericidal mechanism of action is a key characteristic of ciprofloxacin.[3]

ciprofloxacin_mechanism cluster_bacterium Bacterial Cell ciprofloxacin Ciprofloxacin dna_gyrase DNA Gyrase (Topoisomerase II) ciprofloxacin->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV ciprofloxacin->topoisomerase_iv Inhibits dna Bacterial DNA dna_gyrase->dna Supercoils/Relaxes topoisomerase_iv->dna Decatenates dna_replication DNA Replication & Transcription Disrupted dna->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death Leads to

Caption: Mechanism of action of Ciprofloxacin.

Antibacterial Spectrum and Efficacy

Ciprofloxacin is particularly effective against a wide array of Gram-negative bacteria, including Enterobacteriaceae (such as Escherichia coli), Pseudomonas aeruginosa, Neisseria gonorrhoeae, and Haemophilus influenzae.[1][4] Its activity against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae, is generally more moderate compared to newer generations of fluoroquinolones.[1]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for ciprofloxacin against several common bacterial pathogens. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Bacterial StrainGram StainMIC Range (µg/mL)
Escherichia coliNegative≤1
Pseudomonas aeruginosaNegative≤1
Staphylococcus aureus (methicillin-susceptible)Positive≤1
Streptococcus pneumoniaePositiveGenerally higher, resistance is common

Note: MIC values can vary significantly between different strains and testing conditions.

This compound: An Overview

This compound belongs to the quinoline class of heterocyclic aromatic compounds. The quinoline scaffold is a core component of many synthetic antibacterial agents, most notably the fluoroquinolones, which are quinoline-3-carboxylic acid derivatives.

While the general class of quinoline-3-carboxylic acids has been extensively explored for antibacterial properties, leading to the development of potent drugs like ciprofloxacin, specific data on the 2,6-dimethyl substituted version is not available in peer-reviewed literature. Structure-activity relationship studies on quinoline antibacterials have shown that substitutions at various positions on the quinoline ring system significantly influence the antibacterial potency and spectrum. For instance, a fluorine atom at position 6 and a piperazine ring at position 7 are key features of ciprofloxacin that contribute to its high efficacy. Without experimental data, the antibacterial potential of this compound remains speculative.

experimental_workflow cluster_workflow General Antibacterial Efficacy Testing Workflow compound Test Compound (e.g., this compound) mic_determination Broth Microdilution or Agar Dilution Assay compound->mic_determination bacterial_strains Panel of Bacterial Strains (Gram-positive & Gram-negative) bacterial_strains->mic_determination mic_results Minimum Inhibitory Concentration (MIC) Data mic_determination->mic_results mbc_determination Minimum Bactericidal Concentration (MBC) Assay mic_results->mbc_determination mbc_results MBC Data mbc_determination->mbc_results

Caption: A generalized workflow for determining antibacterial efficacy.

Experimental Protocols for Ciprofloxacin Efficacy Testing

The antibacterial efficacy of ciprofloxacin is typically evaluated using standardized methods, such as those established by the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Ciprofloxacin: Ciprofloxacin is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted ciprofloxacin is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Interpretation: The MIC is determined as the lowest concentration of ciprofloxacin at which there is no visible growth of the bacteria.

Conclusion

Ciprofloxacin is a well-characterized and potent broad-spectrum antibacterial agent with a proven clinical track record. Its mechanism of action, centered on the inhibition of bacterial DNA gyrase and topoisomerase IV, is well understood. In contrast, this compound remains an uncharacterized compound in the context of antibacterial activity. While its quinoline core suggests potential for such activity, the lack of any published experimental data makes a direct comparison with ciprofloxacin impossible. Further research, including in vitro susceptibility testing, is required to determine if this compound possesses any meaningful antibacterial efficacy. For researchers in drug development, ciprofloxacin serves as a crucial benchmark for the evaluation of new potential antibacterial agents.

References

cross-validation of results from different bioassays for a lead compound

Author: BenchChem Technical Support Team. Date: December 2025

In the rigorous journey of drug discovery, validating the biological activity of a lead compound is a critical step. Relying on a single bioassay can be misleading due to assay-specific artifacts or off-target effects. Therefore, cross-validation of results from different bioassays is paramount to ensure the robustness and reliability of the findings. This guide provides a comparative overview of biochemical and cell-based assays for a lead compound, using the dual-target inhibitor CCG-2046 as a case study.

Data Presentation: A Comparative Look at CCG-2046's Inhibitory Activity

The efficacy of CCG-2046 has been quantified using a variety of assay formats. The following tables summarize the key quantitative data obtained from both biochemical and cell-based assays, providing a clear comparison of its inhibitory potency against its molecular targets: Regulator of G protein Signaling 4 (RGS4) and Tumor Necrosis Factor-alpha (TNF-α)[1][2].

Biochemical Assay: Quantitative Data Summary for CCG-2046 [1][2]

TargetAssay TypeIC50 Value
RGS4-Gαo InteractionFlow Cytometry Protein Interaction Assay (FCPIA)4.3 µM

Cell-Based Assays: Quantitative Data Summary for CCG-2046 [1][2][3]

Target PathwayAssay TypeCell LineStimulantApproximate IC50 Value
TNF-α ProductionHomogeneous Time-Resolved Fluorescence (HTRF)THP-1LPS2.32 µM
TNF-α ProductionEnzyme-Linked Immunosorbent Assay (ELISA)THP-1LPS0.66 µM

Signaling Pathways and Experimental Workflows

To understand the context of these assays, it is crucial to visualize the underlying biological pathways and the experimental procedures.

Signaling Pathways

The following diagrams illustrate the G-protein coupled receptor (GPCR) signaling pathway, where RGS4 acts as a negative regulator, and the p53 signaling pathway, a critical pathway in cancer biology and a common target in drug discovery.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein Gα(GDP)βγ GPCR->G_Protein 2. Activation Activated_G_Protein Gα(GTP) + Gβγ G_Protein->Activated_G_Protein 3. GDP/GTP Exchange Effector Effector Downstream Downstream Signaling Effector->Downstream Ligand Ligand Ligand->GPCR 1. Binding Activated_G_Protein->G_Protein 6. GTP Hydrolysis Activated_G_Protein->Effector 4. Effector Modulation RGS4 RGS4 RGS4->Activated_G_Protein 5. GAP Activity CCG2046 CCG-2046 CCG2046->RGS4 Inhibition p53_Signaling cluster_downstream p53-mediated Cellular Response Stress Cellular Stress (e.g., DNA Damage) p53_active p53 (active) Stress->p53_active Activation p53_inactive p53 (inactive) MDM2 MDM2 p53_inactive->MDM2 Binding MDM2->p53_inactive Ubiquitination & Degradation p53_active->MDM2 Upregulation CellCycleArrest Cell Cycle Arrest p53_active->CellCycleArrest DNA_Repair DNA Repair p53_active->DNA_Repair Apoptosis Apoptosis p53_active->Apoptosis Experimental_Workflow Start Lead Compound Identified Biochemical_Assay Biochemical Assay (e.g., FCPIA for RGS4) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., HTRF/ELISA for TNF-α) Start->Cell_Based_Assay Data_Analysis Data Analysis (IC50 Determination) Biochemical_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis Comparison Compare Results Data_Analysis->Comparison Conclusion Validated Lead Compound Comparison->Conclusion Logical_Relationship cluster_validation Cross-Validation Hypothesis Hypothesis: Compound X is a dual inhibitor of Target A and Pathway B Assay1 Biochemical Assay (Direct Target A Inhibition) Hypothesis->Assay1 Assay2 Cell-Based Assay (Pathway B Inhibition) Hypothesis->Assay2 Results Consistent Results (Similar Potency & Efficacy) Assay1->Results Assay2->Results Conclusion Conclusion: High confidence in the dual inhibitory activity of Compound X Results->Conclusion

References

A Comparative Guide to the Anti-Inflammatory Properties of Natural Compounds and Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of various natural compounds against the well-established non-steroidal anti-inflammatory drug (NSAID), indomethacin. The data presented is compiled from a range of preclinical in vivo and in vitro studies, offering a quantitative basis for evaluating the potential of these compounds as alternative or complementary anti-inflammatory agents.

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the anti-inflammatory effects of selected natural compounds and extracts compared to indomethacin. The data is primarily derived from the carrageenan-induced paw edema model in rats, a standard and widely used assay for acute inflammation, and in vitro cyclooxygenase (COX) enzyme inhibition assays.

Table 1: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
Compound/ExtractDoseTime Point (hours)% Inhibition of EdemaReference Compound% Inhibition by Reference
Anogeissus latifolia (ethanolic extract)400 mg/kg544.40%Indomethacin (10 mg/kg)59.48%
Haplophyllum tuberculatum (aqueous extract)400 mg/kg690.00%Indomethacin89.00%
Pistacia atlantica (aqueous extract)400 mg/kg390.59%Indomethacin (20 mg/kg)-
Ellagic Acid30 mg/kg5~60%Indomethacin (5 mg/kg)~70%[1]
Flavone Glycoside (Cancrinia discoidea)20 mg/kg3> IndomethacinIndomethacin (10 mg/kg)-
Leonotis ocymifolia (80% methanol extract)400 mg/kg675.88%--
Galla Chinensis (water extract)1 g/kg244.07%Indomethacin (2 mg/kg)Significant inhibition
Aegle marmelos (ethanolic extract)200 mg/kg6~25%Indomethacin (25 mg/kg)~50%[2]
Andrographis paniculata (crude extract)--51.85%Indomethacin62.96%[3]

Note: Direct comparison between studies should be made with caution due to potential variations in experimental conditions.

Table 2: In Vitro Cyclooxygenase (COX) Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Indomethacin 0.04 0.51 0.078 [4]
Indomethacin - 0.60 - [5]
Indomethacin - 2.8 - [6]
Celecoxib15.100.05302[4]
Cryptotanshinone-22-[7]
Roburic acid--(Inhibited both equally)[7]
Fomitopinic acid A-0.15 - 1.15-[5]
Quercetin~90% inhibition at 1.5 mM--[8]
Apigenin-Complete inhibition-
Luteolin-Complete inhibition-

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 indicates greater potency. The selectivity index indicates the preference for inhibiting COX-2 over COX-1; a higher value suggests greater COX-2 selectivity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess acute inflammation.

Principle: The subcutaneous injection of carrageenan into the rat's paw induces a localized, biphasic inflammatory response characterized by edema (swelling). The first phase (0-1 hour) is mediated by the release of histamine, serotonin, and bradykinin. The second, more prolonged phase (after 1 hour) is associated with the production of prostaglandins, primarily through the action of cyclooxygenase-2 (COX-2). The reduction in paw volume by a test compound is an indication of its anti-inflammatory activity.

Procedure:

  • Animal Preparation: Wistar or Sprague-Dawley rats are typically used. Animals are acclimatized to laboratory conditions for at least one week before the experiment. They are fasted overnight with free access to water before the study.

  • Grouping: Animals are randomly divided into several groups (n=6 per group):

    • Control Group: Receives the vehicle (e.g., saline, distilled water, or a weak suspension agent).

    • Standard Group: Receives a standard anti-inflammatory drug, typically indomethacin (5-10 mg/kg, orally or intraperitoneally).

    • Test Groups: Receive the test compound/extract at various doses.

  • Dosing: The vehicle, standard drug, or test compound is administered orally or intraperitoneally one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection. A plethysmometer is used for this measurement.

  • Calculation of Edema and Inhibition:

    • The increase in paw volume (edema) is calculated as the difference between the paw volume at a specific time point and the baseline paw volume.

    • The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX enzymes, which are key to the synthesis of prostaglandins.

Principle: The activity of purified COX-1 and COX-2 enzymes is measured by monitoring the conversion of a substrate (arachidonic acid) to prostaglandins. The inhibitory effect of a test compound is determined by measuring the reduction in prostaglandin production.

Procedure (Colorimetric Assay):

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of heme (a COX cofactor), and solutions of purified ovine COX-1 and human recombinant COX-2.

  • Assay Setup: In a 96-well plate, set up the following wells in triplicate:

    • Background Wells: Contain assay buffer and heme.

    • 100% Initial Activity Wells: Contain assay buffer, heme, and the respective COX enzyme.

    • Inhibitor Wells: Contain assay buffer, heme, the respective COX enzyme, and the test compound at various concentrations.

  • Pre-incubation: Add the test compound or vehicle to the appropriate wells and pre-incubate with the enzyme for a defined period (e.g., 10 minutes at 37°C) to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate) to all wells.

  • Detection: After a short incubation period (e.g., 2 minutes at 25°C), add a colorimetric substrate solution. The peroxidase activity of COX converts this substrate into a colored product, which can be measured spectrophotometrically at a specific wavelength (e.g., 590 nm).

  • Calculation of Inhibition and IC50:

    • The percentage of COX inhibition is calculated by comparing the absorbance of the inhibitor wells to the 100% initial activity wells.

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9][10]

Nitric Oxide (NO) Radical Scavenging Assay

This assay measures the ability of a compound to scavenge nitric oxide radicals, which are pro-inflammatory mediators.

Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions. These nitrite ions can be quantified using the Griess reagent. Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite ions.

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing sodium nitroprusside in a suitable buffer (e.g., phosphate-buffered saline) and the test compound at various concentrations.

  • Incubation: Incubate the reaction mixture at room temperature for a specific period (e.g., 150 minutes).

  • Griess Reaction: After incubation, add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution) to the reaction mixture. This reagent reacts with nitrite to form a colored azo dye.

  • Measurement: Measure the absorbance of the colored solution spectrophotometrically at a specific wavelength (e.g., 546 nm).

  • Calculation of Scavenging Activity: The percentage of nitric oxide radical scavenging is calculated by comparing the absorbance of the test samples with that of a control (without the test compound).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in inflammation and the general workflows of the experimental models discussed.

Inflammation_Pathway Stimulus Inflammatory Stimulus (e.g., Carrageenan, Injury) CellMembrane Cell Membrane Phospholipids Stimulus->CellMembrane PLA2 Phospholipase A2 (PLA2) CellMembrane->PLA2 activates ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid releases COX_Pathway Cyclooxygenase (COX) Pathway ArachidonicAcid->COX_Pathway LOX_Pathway Lipoxygenase (LOX) Pathway ArachidonicAcid->LOX_Pathway COX1 COX-1 (Constitutive) COX_Pathway->COX1 COX2 COX-2 (Inducible) COX_Pathway->COX2 Leukotrienes Leukotrienes (LTs) (e.g., LTB4) LOX_Pathway->Leukotrienes Prostaglandins Prostaglandins (PGs) (e.g., PGE2, PGD2) COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Edema, Redness) Prostaglandins->Inflammation Leukotrienes->Inflammation Indomethacin Indomethacin (Non-selective inhibitor) Indomethacin->COX1 Indomethacin->COX2 Carrageenan_Edema_Workflow Start Start: Acclimatized Rats Grouping Randomly divide into groups: - Control (Vehicle) - Standard (Indomethacin) - Test (Compound/Extract) Start->Grouping Dosing Administer treatment (oral/IP) Grouping->Dosing Wait1 Wait 1 hour Dosing->Wait1 Induction Induce inflammation: Inject 0.1 mL of 1% Carrageenan into the right hind paw Wait1->Induction Measurement Measure paw volume with a plethysmometer at regular intervals (0, 1, 2, 3, 4, 5, 6 hours) Induction->Measurement Analysis Calculate % inhibition of edema compared to the control group Measurement->Analysis End End: Comparative anti-inflammatory activity Analysis->End COX_Inhibition_Workflow Start Start: Prepare reagents (COX enzymes, buffer, substrate) Setup Set up 96-well plate: - Background - 100% Activity - Inhibitor (Test Compound/Indomethacin) Start->Setup Preincubation Add test compound/vehicle and pre-incubate with the COX enzyme Setup->Preincubation Reaction Initiate reaction by adding Arachidonic Acid Preincubation->Reaction Detection Add colorimetric substrate and measure absorbance at 590 nm Reaction->Detection Analysis Calculate % inhibition and determine IC50 values Detection->Analysis End End: Comparative COX inhibitory potency Analysis->End

References

A Researcher's Guide to Validating Quinoline-Protein Interactions: A Comparison of In Silico and In Vitro Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Molecular docking has emerged as a powerful computational tool to predict the binding of quinoline derivatives to their protein targets, accelerating the drug discovery process.[1][2] However, the predictions from these in silico models are not infallible and demand rigorous experimental validation to confirm the predicted binding modes and affinities.[3] This guide provides a comparative overview of common experimental techniques used to validate molecular docking results for quinoline-protein interactions, supported by experimental data and detailed protocols.

The Importance of Experimental Validation

Molecular docking simulations utilize scoring functions to estimate the binding affinity between a ligand and a protein.[4] While incredibly useful for high-throughput screening, these scoring functions are approximations and can lead to false positives.[4] Therefore, experimental validation is a critical step to ensure that the computationally predicted interactions translate to tangible biological activity.[3] A multi-faceted approach, often referred to as the "validation cross," which involves observing the effects on both the ligand and the protein, is recommended for robust validation.[5]

In Silico Validation: The First Checkpoint

Before proceeding to costly and time-consuming wet-lab experiments, several computational methods can be employed to increase confidence in the docking results:

  • Use of Multiple Scoring Functions: Scoring the docking poses with different scoring functions can help identify poses that are consistently ranked favorably, reducing the bias of a single scoring algorithm.[6]

  • Re-docking: In this method, the co-crystallized ligand is extracted from the protein's binding site and then re-docked. A root-mean-square deviation (RMSD) of less than 2 Å between the re-docked pose and the original crystal structure pose is generally considered a successful validation of the docking protocol.[3]

  • Molecular Dynamics (MD) Simulations: MD simulations can assess the stability of the predicted protein-ligand complex over time. A stable complex with persistent key interactions throughout the simulation provides greater confidence in the docking pose.[7]

A Comparative Overview of Experimental Validation Techniques

A variety of biophysical and biochemical techniques can be used to experimentally validate molecular docking predictions. The choice of method often depends on the specific research question, the properties of the protein and ligand, and the available instrumentation. The following table summarizes and compares some of the most common techniques.

TechniquePrincipleKey Parameters MeasuredThroughputProtein ConsumptionDirect Binding Evidence
X-ray Crystallography Determines the three-dimensional structure of the protein-ligand complex at atomic resolution.[8]Binding pose, specific interactions, conformational changesLowHighYes
NMR Spectroscopy Measures changes in the nuclear magnetic resonance signals of the protein or ligand upon binding.[9]Binding site, affinity (Kd), kinetics (kon, koff)Low-MediumHighYes
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[10]Affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)LowHighYes
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at a sensor surface as the ligand binds to an immobilized protein.[6]Affinity (Kd), kinetics (kon, koff)Medium-HighLowYes
Fluorescence-Based Assays Monitor changes in fluorescence properties (intensity, polarization, or lifetime) upon ligand binding.[1][5]Affinity (Kd), IC50HighLowIndirect/Direct
Enzyme Inhibition Assays Measures the effect of the quinoline derivative on the catalytic activity of the target enzyme.[11][12]IC50, Ki, mechanism of inhibitionHighLowIndirect

Data Presentation: Comparing Docking Scores with Experimental Results

A crucial aspect of validation is to assess the correlation between the predicted binding affinities from molecular docking and the experimentally determined values. The following tables present a compilation of data from various studies on quinoline derivatives, comparing their docking scores with their in vitro inhibitory activities.

Table 1: Comparison of Docking Scores and IC50 Values for Quinoline-Based α-Glucosidase Inhibitors [13][14]

CompoundDocking Score (kcal/mol)α-Glucosidase IC50 (µM)α-Amylase IC50 (µM)
1d -8.52.10 ± 0.101.90 ± 0.10
2d -8.21.20 ± 0.100.80 ± 0.05
3d -7.910.50 ± 0.3011.30 ± 0.30
9d -9.11.20 ± 0.101.10 ± 0.10
11d -9.51.50 ± 0.101.30 ± 0.10
Acarbose (Standard) -9.80 ± 0.2010.30 ± 0.20

Table 2: Docking Scores and In Vitro Inhibition of Quinoline Derivatives Targeting Various Enzymes [15][16][17]

Quinoline DerivativeTarget ProteinPDB IDDocking Score (kcal/mol)Experimental Value (IC50/Ki)
Compound 4 HIV Reverse Transcriptase4I2P-10.67-
Rilpivirine (Standard) HIV Reverse Transcriptase4I2P-8.56-
Compound 10 DNA Gyrase--18.8-
Isoniazid (Standard) DNA Gyrase--14.6-
Compound 2 Acetylcholinesterase (AChE)4EY6-Ki: 5.51–155.22 nM
Compound 3 Carbonic Anhydrase I (hCA I)1BMZ-Ki: 46.04–956.82 nM
Compound 10 Carbonic Anhydrase II (hCA II)2ABE-Ki: 54.95–976.93 nM

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental validation. Below are generalized protocols for some of the key techniques discussed.

Isothermal Titration Calorimetry (ITC)
  • Sample Preparation:

    • Prepare the protein (macromolecule) and quinoline derivative (ligand) in the same dialysis buffer to minimize heats of dilution.

    • Determine the accurate concentrations of both protein and ligand.

    • Degas all solutions to prevent air bubbles.[15]

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe.[18]

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.[10] A typical starting point is 10 µM macromolecule in the cell and 100 µM ligand in the syringe.[18]

  • Titration:

    • Perform an initial small injection (e.g., 2 µl) to displace any material from the syringe tip, which is typically discarded from the data analysis.[10]

    • Carry out a series of injections (e.g., 20-30 injections of 10 µl) with sufficient spacing between them to allow the system to return to thermal equilibrium.[10]

  • Data Analysis:

    • Integrate the heat pulses from each injection.

    • Plot the integrated heat data against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[18]

Surface Plasmon Resonance (SPR)
  • Sensor Chip Preparation:

    • Select a sensor chip appropriate for the protein and immobilization chemistry.[19]

    • Activate the sensor chip surface.[6]

  • Ligand Immobilization:

    • Immobilize the target protein (ligand in SPR terminology) onto the sensor chip surface to a desired response unit (RU) level.[20]

  • Analyte Binding:

    • Prepare a series of dilutions of the quinoline derivative (analyte) in running buffer.[6]

    • Inject the analyte solutions over the sensor surface at a constant flow rate and monitor the change in RUs in real-time.[7]

  • Data Analysis:

    • Generate sensorgrams by plotting the RU signal versus time.

    • Fit the association and dissociation phases of the sensorgrams to a suitable binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).[2]

Fluorescence Polarization (FP) Assay
  • Assay Development:

    • A fluorescently labeled version of the quinoline derivative or a known fluorescent ligand that binds to the target protein is required.

    • Optimize assay conditions such as buffer composition, pH, and temperature.[5]

  • Assay Procedure:

    • In a microplate, add a fixed concentration of the fluorescent ligand and the target protein.

    • For competitive binding assays, add varying concentrations of the unlabeled quinoline derivative.[1]

    • Incubate the plate to allow the binding to reach equilibrium.[5]

  • Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with polarizing filters.[5]

  • Data Analysis:

    • Plot the change in fluorescence polarization as a function of the concentration of the unlabeled competitor.

    • Fit the data to a competitive binding equation to determine the IC50, which can be converted to a Ki value.

In Vitro Enzyme Inhibition Assay
  • Reagent Preparation:

    • Prepare solutions of the target enzyme, the substrate, and the quinoline inhibitor in an appropriate assay buffer.[21]

  • Assay Protocol:

    • In a microplate, add the enzyme and varying concentrations of the quinoline inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period.[21]

    • Initiate the enzymatic reaction by adding the substrate.

  • Detection:

    • Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., absorbance, fluorescence).

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the inhibitor concentration and fit the data to determine the IC50 value.[22]

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of validating molecular docking results and a representative signaling pathway often targeted by quinoline-based inhibitors.

Molecular_Docking_Validation_Workflow cluster_in_silico In Silico Validation cluster_in_vitro In Vitro Experimental Validation Docking Molecular Docking of Quinoline Derivative ReDocking Re-docking of Co-crystallized Ligand Docking->ReDocking Protocol Validation Scoring Multiple Scoring Functions Docking->Scoring Consensus Scoring MD Molecular Dynamics Simulation Docking->MD Stability Check Binding_Assays Direct Binding Assays (ITC, SPR, NMR) MD->Binding_Assays Proceed to Wet Lab Functional_Assays Functional Assays (Enzyme Inhibition) Binding_Assays->Functional_Assays Confirm Biological Activity Structural_Biology Structural Biology (X-ray Crystallography) Functional_Assays->Structural_Biology Determine Binding Mode Signaling_Pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 Quinoline Quinoline Inhibitor Quinoline->EGFR Inhibition Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

References

Quinoline Derivatives: A Comparative Analysis of Cytotoxicity Against MCF-7 and HeLa Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of various quinoline derivatives on two prominent human cancer cell lines: MCF-7 (breast adenocarcinoma) and HeLa (cervical adenocarcinoma). The data presented herein is a synthesis of findings from multiple research studies, offering a valuable resource for identifying promising lead compounds and understanding the structure-activity relationships of quinoline-based potential anticancer agents.

Comparative IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of several quinoline derivatives against MCF-7 and HeLa cell lines, as determined by various in vitro cytotoxicity assays. Lower IC50 values indicate greater potency.

Quinoline Derivative ClassSpecific DerivativeIC50 on MCF-7 (µM)IC50 on HeLa (µM)Reference CompoundIC50 of Reference (µM)
Quinoline-Chalcone HybridsCompound 12e5.21Not Reported5-FU11.1 (MCF-7)
7-Fluoro-4-anilinoquinolinesCompound 1fNot Reported10.18Gefitinib17.12 (HeLa)
8-Methoxy-4-anilinoquinolinesCompound 2iNot Reported7.15Gefitinib17.12 (HeLa)
Quinoline-based DihydrazonesCompound 3b7.016Not Reported5-FUNot Reported
Quinoline-based DihydrazonesCompound 3c7.05Not Reported5-FUNot Reported
Isoquinoline DerivativeCompound 4iNot Reported---
Isoquinoline DerivativeCompound 4l----
Isoquinoline DerivativeCompound 4p----
Quinoline-Chalcone HybridCompound 33--Gefitinib-
Quinoline-Chalcone HybridCompound 34--Gefitinib-
Quinoline-3-carboxamide furan-derivative-3.35Not Reported--
Quinoline–chalcone hybridCompound 39Not ReportedNot Reported--
Quinoline–chalcone hybridCompound 40Not ReportedNot Reported--
4,5-diaryl-2-aminoimidazoleCompound 590.003 ± 0.0020.010 ± 0.001CA-40.018 ± 0.002 (MCF-7), 0.025 ± 0.002 (HeLa)
Tetrahydrobenzo[h]quinoline-10 (24h), 7.5 (48h)Not Reported--

Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time, cell density, and the specific assay used. Direct comparison of absolute values should be made with caution. The data is intended to provide a general performance benchmark.

Experimental Protocols

The determination of IC50 values for the quinoline derivatives listed above is predominantly carried out using cell viability assays such as the MTT or SRB assay. These assays are reliable and widely accepted methods for assessing the cytotoxic effects of compounds on cancer cell lines.

Representative Cytotoxicity Assay Protocol (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding:

    • MCF-7 and HeLa cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • A stock solution of the quinoline derivative is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).

    • Serial dilutions of the compound are prepared in the culture medium to achieve a range of final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

    • The culture medium is removed from the wells and replaced with the medium containing the different concentrations of the quinoline derivative. Control wells receive medium with DMSO (vehicle control) or medium alone.

    • The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

    • The plates are incubated for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • The medium containing MTT is carefully removed, and 150 µL of DMSO or another suitable solubilizing agent is added to each well to dissolve the formazan crystals.

    • The plate is gently agitated on a shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm to subtract background).

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Biological Processes

To better understand the experimental workflow and the potential mechanisms of action of these quinoline derivatives, the following diagrams have been generated using Graphviz.

G Experimental Workflow for IC50 Determination cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_measurement Measurement & Analysis cell_culture 1. Cell Culture (MCF-7 or HeLa) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding incubation_24h 3. Incubation (24h) cell_seeding->incubation_24h compound_prep 4. Prepare Quinoline Derivative Dilutions add_compound 5. Add Compound to Wells compound_prep->add_compound incubation_48h 6. Incubation (48-72h) add_compound->incubation_48h mtt_addition 7. Add MTT Reagent formazan_solubilization 8. Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance 9. Read Absorbance formazan_solubilization->read_absorbance ic50_calculation 10. Calculate IC50 read_absorbance->ic50_calculation

Caption: A typical experimental workflow for determining the IC50 values of quinoline derivatives.

G Putative Signaling Pathway for Quinoline-Induced Apoptosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus quinoline Quinoline Derivative rtk Receptor Tyrosine Kinase (e.g., EGFR) quinoline->rtk Inhibition pi3k PI3K quinoline->pi3k Inhibition akt Akt quinoline->akt Inhibition bcl2 Bcl-2 quinoline->bcl2 Downregulation caspase8 Caspase-8 quinoline->caspase8 Activation rtk->pi3k pi3k->akt mtor mTOR akt->mtor akt->bcl2 Inhibition bax Bax cytochrome_c Cytochrome c bax->cytochrome_c Release bcl2->bax Inhibition caspase9 Caspase-9 caspase3 Caspase-3 caspase9->caspase3 caspase8->caspase3 cytochrome_c->caspase9 apoptosis Apoptosis caspase3->apoptosis

Caption: A putative signaling pathway illustrating how quinoline derivatives may induce apoptosis.

Assessing the Selectivity of Quinoline Compounds for Specific Kinase Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous kinase inhibitors developed for therapeutic use, particularly in oncology.[1][2] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways; their dysregulation is a hallmark of many diseases.[3] Consequently, designing inhibitors that are highly selective for a specific kinase target is paramount to maximizing therapeutic efficacy while minimizing off-target effects and associated toxicities.[4]

This guide provides a comparative analysis of the selectivity of various quinoline-based compounds, supported by experimental data and detailed protocols for assessing kinase inhibition.

Data Presentation: Comparative Selectivity of Quinoline-Based Inhibitors

The following tables summarize the inhibitory activity (half-maximal inhibitory concentration, IC50) of representative quinoline and quinazoline derivatives against a panel of protein kinases. Lower IC50 values indicate higher potency. The selectivity profile can be inferred by comparing the IC50 for the primary target kinase versus other kinases.

Table 1: Inhibitory Activity of Quinoline/Quinazoline Derivatives Against Receptor Tyrosine Kinases (RTKs)

Compound IDPrimary Target(s)Target KinaseIC50 (nM)Reference CompoundReference
Gefitinib Analogue (17) EGFREGFR1,320Gefitinib, Erlotinib[5]
Quinazoline-Indazole Hybrid (46) VEGFR-2VEGFR-25.4-[5]
Quinoline Derivative (11h) VEGFR-2 / EGFRVEGFR-276Sorafenib (35 nM)[6]
EGFR85Erlotinib (37 nM)[6]
3,6-disubstituted quinoline (26) c-Metc-Met9.3-[7]

Table 2: Inhibitory Activity of Quinoline Derivatives Against Non-Receptor and Other Kinases

Compound IDPrimary Target(s)Target KinaseIC50 (nM)Reference CompoundReference
CX-4945 CK2CK20.3-[4]
Bosutinib Abl / SrcAbl-Imatinib[8]
Src-Imatinib[8]
Imidazo[4,5-c]quinoline (39) PI3K / mTORPI3Kα900-[7]
mTOR1,400-[7]
4-anilino-quinoline (16) PKN3PKN314-[9]
3H-pyrazolo[4,3-f]quinoline FLT3 / CDK2FLT3Nanomolar Range-[10]
CDK2Nanomolar Range-[10]

Mandatory Visualization

Signaling Pathway and Experimental Workflow

The diagrams below illustrate a key signaling pathway often targeted by quinoline inhibitors and a general workflow for assessing kinase inhibitor selectivity.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Quinoline Inhibitor Inhibitor->PI3K Inhibitor->mTORC1 Kinase_Selectivity_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Models A 1. Primary Target Kinase Assay (IC50) B 2. Selectivity Panel Screening (Large panel of kinases) A->B C 3. Determine Mode of Inhibition (e.g., ATP-competitive) B->C D 4. Target Engagement Assay (e.g., Cellular Thermal Shift) C->D E 5. Downstream Pathway Inhibition (e.g., Western Blot) D->E F 6. Cell Proliferation / Viability Assays E->F G 7. Pharmacokinetics (PK) & Pharmacodynamics (PD) F->G H 8. Efficacy in Disease Models (e.g., Xenografts) G->H I 9. Toxicity Assessment H->I Start Quinoline Compound Library Start->A

References

Safety Operating Guide

Proper Disposal of 2,6-Dimethylquinoline-3-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the primary disposal route for 2,6-Dimethylquinoline-3-carboxylic acid is through an approved hazardous waste disposal plant. This guide provides detailed procedures to ensure the safe handling and disposal of this chemical, compiled from safety data sheets of structurally similar compounds. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize environmental impact and maintain laboratory safety.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. Based on data for similar quinoline compounds, this chemical may cause skin, eye, and respiratory irritation. Ingestion may be harmful. Always handle this compound in a well-ventilated area, preferably within a fume hood.

Personal Protective Equipment (PPE):

Proper PPE is mandatory to prevent exposure. The following table summarizes the recommended equipment:

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.Protects against dust particles and splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents skin contact. Gloves should be inspected before use and disposed of properly after handling.
Skin and Body Protection Laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Use a NIOSH/MSHA approved respirator if ventilation is inadequate or for handling large quantities.Minimizes inhalation of dust.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following steps provide a general guideline:

  • Containerization:

    • Ensure the waste this compound is stored in a clearly labeled, sealed, and suitable container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Waste Collection:

    • For spills, carefully sweep up the solid material, avoiding dust generation, and place it into a designated hazardous waste container.

    • Contaminated materials, such as gloves, weighing paper, and pipette tips, should also be collected in the same hazardous waste container.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Final Disposal:

    • The primary and recommended method of disposal is to send the container to an approved waste disposal plant.[1][2]

    • Under no circumstances should this chemical be disposed of down the drain or in regular trash. Release into the environment must be avoided.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for disposal is_contaminated Is the material a pure chemical or contaminated debris? start->is_contaminated containerize Place in a labeled, sealed, and appropriate hazardous waste container is_contaminated->containerize Pure Chemical spill_cleanup Clean up spill using appropriate PPE, avoiding dust generation. Collect all contaminated materials. is_contaminated->spill_cleanup Contaminated Debris store Store waste container in a designated, secure, and well-ventilated area. containerize->store spill_cleanup->containerize contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal. store->contact_ehs end End: Waste properly disposed contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

Disclaimer: The disposal procedures outlined above are based on safety data sheets for structurally similar compounds due to the unavailability of a specific SDS for this compound. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

References

Personal protective equipment for handling 2,6-Dimethylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2,6-Dimethylquinoline-3-carboxylic acid. Adherence to these procedures is essential for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against potential exposure to this compound. The following table summarizes the required PPE based on the potential hazards associated with related chemical structures, including quinoline derivatives and carboxylic acids.

Body PartRequired PPESpecifications
Eyes/Face Safety Goggles and Face ShieldGoggles should be tight-sealing. A face shield should be worn over goggles, especially when there is a risk of splashing.[1][2]
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[3] Gloves must be inspected before use and changed regularly, or immediately if contaminated.[4][5]
Body Laboratory Coat / Chemical-resistant GownA lab coat is the minimum requirement.[6] For larger quantities or risk of splashing, a polyethylene-coated polypropylene gown is recommended.[7]
Respiratory N95 Respirator or higherUse a NIOSH/MSHA approved respirator, especially when handling the powder form or if dust/aerosols may be generated.[5][8][9]
Feet Closed-toe shoesChemical-resistant boots may be necessary for large-scale operations.[10]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][11][12]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[13]

  • Spill Kit: Have a chemical spill kit appropriate for acidic and potentially hazardous compounds readily available.

2. Handling the Compound:

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1]

  • Avoid Inhalation: Do not breathe dust, fumes, or aerosols.[1][13]

  • Weighing: When weighing the solid compound, do so in a ventilated enclosure to minimize dust generation.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before breaks.[2][4][11] Contaminated clothing should be removed and washed before reuse.[14]

3. Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][13]

  • Incompatibilities: Store away from strong acids and bases.[13]

Disposal Plan

1. Waste Collection:

  • Segregation: Collect waste material in its original container or a clearly labeled, compatible waste container. Do not mix with other waste.[14]

  • Labeling: All waste containers must be clearly labeled as hazardous waste with the full chemical name.

2. Disposal Procedure:

  • Regulatory Compliance: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11][13][14]

  • Empty Containers: Handle uncleaned empty containers as you would the product itself.[14]

Workflow for Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_weigh Weigh Compound prep_spill->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_exp Conduct Experiment handle_dissolve->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via Approved Vendor cleanup_waste->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,6-Dimethylquinoline-3-carboxylic acid
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.